1H-Indole-3-propanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indol-3-yl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-8,12H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNFCFYSFICKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Indole-3-propanal: Core Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature directly pertaining to 1H-Indole-3-propanal is limited. Much of the experimental data and biological context presented herein is extrapolated from closely related and well-studied indole derivatives, such as 1H-Indole-3-carboxaldehyde and 1H-Indole-3-propanol. This guide aims to provide a comprehensive overview based on available information and reasonable scientific inference. All data not explicitly for this compound will be clearly noted.
Core Physicochemical Properties
This compound, a member of the vast indole family, is characterized by an indole nucleus with a propanal group at the third position.[1] The indole structure is a common scaffold in numerous biologically active natural and synthetic molecules.[1]
Quantitative Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of this compound and its closely related analogs for comparative analysis.
| Property | This compound | 1H-Indole-3-propanol | 1H-Indole-3-propanoic Acid | 1H-Indole-3-carboxaldehyde |
| IUPAC Name | 3-(1H-indol-3-yl)propanal | 3-(1H-indol-3-yl)propan-1-ol[2] | 3-(1H-indol-3-yl)propanoic acid[3][4] | 1H-indole-3-carbaldehyde[5] |
| Molecular Formula | C₁₁H₁₁NO[1] | C₁₁H₁₃NO[2] | C₁₁H₁₁NO₂[3][4] | C₉H₇NO[5] |
| Molecular Weight | 173.21 g/mol [1] | 175.23 g/mol [2] | 189.21 g/mol [3][4] | 145.16 g/mol [5][6] |
| CAS Number | 360788-02-9[1] | 3569-21-9[2] | 830-96-6[3][4] | 487-89-8[5][6] |
| Melting Point | Data not available | Data not available | 134-135 °C[4] | 193-198 °C[6] |
| Boiling Point | Data not available | Data not available | Data not available | 339.10 °C (estimated)[7] |
| logP (o/w) | Data not available | 2.1 (Computed)[2] | 1.75[4] | 1.68[7] |
| Solubility in water | Data not available | Data not available | Data not available | 2927 mg/L @ 25 °C (estimated)[7] |
Synthesis and Characterization
Hypothetical Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from indole and acrolein.
Materials:
-
Indole
-
Acrolein
-
A suitable Lewis or protic acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve indole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid catalyst to the solution and stir for 10-15 minutes.
-
Slowly add a solution of acrolein in anhydrous DCM to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Collect the fractions containing the desired product and concentrate to yield pure this compound.
Characterization
The purified product would be characterized by the following spectroscopic methods. While experimental spectra for this compound are not available, the expected characteristic signals are outlined below based on its structure and data from related compounds.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include those for the indole ring protons, the aldehydic proton (around 9-10 ppm), and the two methylene groups of the propanal chain. The indole NH proton would appear as a broad singlet at a high chemical shift.[9][10]
-
¹³C NMR: Expected signals would include those for the indole ring carbons, the carbonyl carbon of the aldehyde (around 200 ppm), and the two methylene carbons of the propanal chain.[9]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretching vibration of the aldehyde group in the region of 1720-1740 cm⁻¹. Other significant peaks would include the N-H stretching of the indole ring around 3300-3500 cm⁻¹ and C-H stretching vibrations.[11]
2.2.3. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (173.21 g/mol ). Fragmentation patterns would likely involve the loss of the propanal side chain.[3][5]
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are scarce.[1] However, extensive research on the closely related indole-3-carboxaldehyde (I3A) provides a strong basis for predicting its potential biological roles. I3A is a metabolite of dietary L-tryptophan produced by gut microbiota and exhibits significant biological activities.[12][13]
Potential Anti-inflammatory and Immunomodulatory Effects
Indole derivatives, including I3A, are known to possess anti-inflammatory properties.[12][14] I3A has been shown to inhibit the inflammatory response in macrophages and alleviate inflammation in chondrocytes.[13][15] It is plausible that this compound could exhibit similar anti-inflammatory effects.
Aryl Hydrocarbon Receptor (AhR) Activation
A key mechanism of action for many indole compounds is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses and inflammation.[16][17][18][19] Activation of AhR by indole derivatives can modulate the expression of target genes involved in cellular processes.[16][20] Given its structural similarity to other AhR ligands, this compound is a potential candidate for AhR activation.
Signaling Pathway Diagram
The following diagram illustrates the potential signaling pathway of this compound, extrapolated from the known mechanism of indole-3-carboxaldehyde.
Caption: Potential AhR-mediated signaling pathway of this compound.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Safety and Handling
As an aliphatic aldehyde, this compound should be handled with appropriate safety precautions. Aliphatic aldehydes can be irritants to the skin, eyes, and respiratory system.[21][22]
5.1. Personal Protective Equipment (PPE)
-
Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.[23]
-
Hand Protection: Wear compatible chemical-resistant gloves.[23]
-
Eye Protection: Use safety glasses or goggles.[23]
-
Skin and Body Protection: Wear a lab coat and appropriate clothing to prevent skin contact.[23]
5.2. Handling and Storage
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[24]
-
Keep away from heat, sparks, and open flames.[24]
-
Ground/bond container and receiving equipment to prevent static discharge.[24][25]
-
Handle under an inert gas atmosphere if the compound is sensitive to air or moisture.[24]
5.3. First Aid Measures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of exposure, seek medical attention.
Conclusion and Future Directions
This compound represents an understudied member of the indole family with potential for interesting biological activity, likely mediated through the aryl hydrocarbon receptor. Its structural similarity to the well-researched indole-3-carboxaldehyde suggests potential anti-inflammatory and immunomodulatory properties. Further research is warranted to fully elucidate its synthesis, physicochemical properties, and biological functions. The development of a reliable synthetic protocol and subsequent biological screening are crucial next steps to unlock the therapeutic potential of this compound.
References
- 1. This compound | 360788-02-9 | Benchchem [benchchem.com]
- 2. Indole-3-propanol | C11H13NO | CID 77115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indole-3-propanoic acid [webbook.nist.gov]
- 4. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 6. 吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]
- 8. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Indole-3-aldehyde alleviates chondrocytes inflammation through the AhR-NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. academic.oup.com [academic.oup.com]
- 20. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdc.gov [cdc.gov]
- 22. Aliphatic Aldehydes (2018) - Wikisource, the free online library [en.wikisource.org]
- 23. wcu.edu [wcu.edu]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
An In-depth Technical Guide to 1H-Indole-3-propanal: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indole-3-propanal, a derivative of the ubiquitous indole scaffold, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to biologically active tryptamine and auxin analogues suggests a potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound and details its key synthetic routes. The synthesis section outlines two primary pathways: a multi-step synthesis commencing from 1H-indole-3-carboxaldehyde and a two-step route originating from indole-3-propionic acid. Detailed experimental protocols for the key transformations are provided, and quantitative data are summarized for comparative analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and exploration of novel indole-based compounds for therapeutic applications.
Chemical Structure and Properties
This compound possesses a core indole ring system with a three-carbon aldehyde chain attached at the C3 position. This structural feature distinguishes it from the more commonly studied indole-3-acetaldehyde by an additional methylene group in the side chain.
Chemical Structure:

Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-(1H-indol-3-yl)propanal |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol [1] |
| CAS Number | 360788-02-9 |
| Appearance | Not widely reported, likely a solid or oil |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and THF |
Synthesis of this compound
Two principal synthetic strategies have been identified for the preparation of this compound. The first is a multi-step approach starting from the readily available 1H-indole-3-carboxaldehyde. The second, more direct route, utilizes the reduction of indole-3-propionic acid.
Synthesis from 1H-Indole-3-carboxaldehyde
This pathway involves a three-step sequence: a Horner-Wadsworth-Emmons reaction to extend the carbon chain, followed by catalytic hydrogenation to saturate the newly formed double bond, and finally, a partial reduction of the ester to the desired aldehyde.
Logical Diagram of Synthesis from 1H-Indole-3-carboxaldehyde
Caption: Synthetic pathway from 1H-Indole-3-carboxaldehyde.
2.1.1. Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Objective: To synthesize Ethyl (E)-3-(1H-indol-3-yl)acrylate from 1H-indole-3-carboxaldehyde.
-
Procedure: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, triethyl phosphonoacetate (1.1 eq) is added dropwise. The mixture is stirred at this temperature for 30 minutes. A solution of 1H-indole-3-carboxaldehyde (1.0 eq) in THF is then added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Expected Yield: 80-90%.
2.1.2. Experimental Protocol: Catalytic Hydrogenation
-
Objective: To reduce the double bond of Ethyl (E)-3-(1H-indol-3-yl)acrylate.
-
Procedure: Ethyl (E)-3-(1H-indol-3-yl)acrylate (1.0 eq) is dissolved in ethanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield Ethyl 3-(1H-indol-3-yl)propanoate.
-
Expected Yield: Quantitative.
2.1.3. Experimental Protocol: DIBAL-H Reduction
-
Objective: To partially reduce Ethyl 3-(1H-indol-3-yl)propanoate to this compound.
-
Procedure: A solution of Ethyl 3-(1H-indol-3-yl)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) or toluene is cooled to -78 °C under an inert atmosphere. A solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1.0 M in hexanes, 1.1 eq) is added dropwise, and the reaction is stirred at -78 °C for 2-3 hours.[2][3][4] The reaction is carefully quenched with methanol at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred until two clear layers are formed. The product is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is often used in the next step without further purification due to its potential instability.
-
Expected Yield: 60-80%.
Synthesis from Indole-3-propionic Acid
This alternative route involves the reduction of indole-3-propionic acid to the corresponding alcohol, 3-(1H-indol-3-yl)propan-1-ol, followed by oxidation to the aldehyde.
Logical Diagram of Synthesis from Indole-3-propionic Acid
Caption: Synthetic pathway from Indole-3-propionic Acid.
2.2.1. Experimental Protocol: Reduction of Indole-3-propionic Acid
-
Objective: To synthesize 3-(1H-indol-3-yl)propan-1-ol from indole-3-propionic acid.
-
Procedure: To a solution of indole-3-propionic acid (1.0 eq) in anhydrous THF under an inert atmosphere, borane dimethyl sulfide complex (BH₃·SMe₂, ~1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. The reaction is quenched by the slow addition of methanol, followed by water. The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude alcohol can be purified by flash column chromatography.
-
Expected Yield: 85-95%.
2.2.2. Experimental Protocol: Oxidation of 3-(1H-Indol-3-yl)propan-1-ol
-
Objective: To oxidize 3-(1H-indol-3-yl)propan-1-ol to this compound.
-
Reagents: Mild oxidizing agents such as Pyridinium chlorochromate (PCC)[5] or Dess-Martin periodinane are suitable for this transformation to avoid over-oxidation to the carboxylic acid.
-
Procedure (using PCC): To a stirred suspension of Pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in anhydrous dichloromethane (DCM), a solution of 3-(1H-indol-3-yl)propan-1-ol (1.0 eq) in DCM is added. The reaction mixture is stirred at room temperature for 2-4 hours. The mixture is then filtered through a pad of Celite and silica gel, and the filtrate is concentrated under reduced pressure. The crude aldehyde can be purified by flash column chromatography, though it is often used directly in subsequent reactions.
-
Expected Yield: 70-85%.
Quantitative Data Summary
Table 2: Comparison of Synthetic Routes for this compound
| Starting Material | Key Intermediates | Key Reagents | Overall Yield | Number of Steps |
| 1H-Indole-3-carboxaldehyde | Ethyl (E)-3-(1H-indol-3-yl)acrylate, Ethyl 3-(1H-indol-3-yl)propanoate | Triethyl phosphonoacetate, NaH, H₂/Pd/C, DIBAL-H | ~40-60% | 3 |
| Indole-3-propionic Acid | 3-(1H-Indol-3-yl)propan-1-ol | BH₃·SMe₂, PCC or Dess-Martin Periodinane | ~60-80% | 2 |
Characterization Data
Spectroscopic data for this compound is not widely reported in publicly available databases. However, based on the structure and data for similar indole derivatives, the following characteristic signals in ¹H and ¹³C NMR spectra can be anticipated.
Anticipated ¹H NMR (CDCl₃, 400 MHz) δ:
-
~9.8 (t, 1H, -CHO)
-
~8.1 (br s, 1H, indole N-H)
-
~7.6-7.0 (m, 5H, indole aromatic protons)
-
~3.1 (t, 2H, -CH₂-CH₂-CHO)
-
~2.9 (t, 2H, -CH₂-CH₂-CHO)
Anticipated ¹³C NMR (CDCl₃, 100 MHz) δ:
-
~202 (-CHO)
-
~136 (indole C7a)
-
~127 (indole C3a)
-
~122-111 (indole aromatic carbons)
-
~113 (indole C3)
-
~45 (-CH₂-CH₂-CHO)
-
~20 (-CH₂-CH₂-CHO)
Conclusion
This technical guide has detailed the chemical structure and primary synthetic routes for this compound. The synthesis from indole-3-propionic acid offers a more direct pathway with potentially higher overall yields compared to the multi-step sequence starting from 1H-indole-3-carboxaldehyde. The provided experimental protocols serve as a foundation for the laboratory preparation of this valuable indole derivative. Further research into the biological activities of this compound is warranted, given its structural relationship to known bioactive molecules. The synthetic methodologies and characterization data presented herein will be instrumental for scientists and researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
The Enigmatic Presence of 1H-Indole-3-propanal in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indole-3-propanal, an indole alkaloid, remains a molecule of significant interest yet elusive documentation in the natural world. While its direct, quantifiable presence in organisms is not well-established in current scientific literature, its structural relationship to key metabolic intermediates suggests a potential, albeit likely transient, existence in various biological systems. This technical guide synthesizes the available knowledge on the natural occurrence of structurally and biosynthetically related indole compounds, namely indole-3-propionic acid, indole-3-acetaldehyde, and indole-3-carboxaldehyde, to infer the potential sources and biosynthetic pathways of this compound. This document provides a comprehensive overview for researchers investigating novel indole alkaloids and their therapeutic potential.
Introduction: The Indole Alkaloid Landscape
Indole alkaloids are a large and diverse class of secondary metabolites derived from the amino acid tryptophan. They are widely distributed in plants, fungi, bacteria, and marine organisms, exhibiting a broad spectrum of biological activities.[1] The indole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, serves as the foundational scaffold for these compounds. Variations in the substitution at the C3 position of the indole ring give rise to a vast array of molecules with significant pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.
While the natural occurrence of many indole alkaloids is well-documented, this compound remains an exception. Its structural similarity to indole-3-acetaldehyde, a key intermediate in the biosynthesis of the plant hormone auxin (indole-3-acetic acid), and its potential as a precursor to indole-3-propionic acid, a metabolite produced by gut microbiota, suggests its plausible, yet unconfirmed, natural existence. This guide explores the known natural sources and biosynthesis of these related compounds to provide a framework for the potential discovery and characterization of this compound.
Potential Natural Occurrence and Sources
Direct evidence for the natural occurrence of this compound is scarce. However, by examining the distribution of its close chemical relatives, we can identify promising biological sources for future investigation.
Microbial World: A Prolific Source of Indole Derivatives
The gut microbiome is a rich source of indole compounds derived from dietary tryptophan.[2]
-
Indole-3-propionic acid (IPA): This potent antioxidant is produced by specific gut bacteria, most notably Clostridium sporogenes.[3] Its presence in human serum is directly linked to the composition of the gut microbiota.[4][5] Given that aldehydes are often precursors to carboxylic acids in metabolic pathways, the microbial production of IPA strongly suggests the transient formation of this compound.
-
Indole-3-carboxaldehyde: This compound is synthesized by various gastrointestinal bacteria, including species of the genus Lactobacillus.[6] It has also been isolated from Streptomyces sp. and Pseudomonas aeruginosa.[7][8]
The Plant Kingdom: A Reservoir of Indole Alkaloids
Plants, particularly those from the Brassicaceae family, are known to produce a variety of indole-containing secondary metabolites.
-
Indole-3-carboxaldehyde: This compound is found in vegetables of the Brassicaceae family, such as cabbage (Brassica oleracea).[1][9] In Arabidopsis thaliana, derivatives of indole-3-carbaldehyde are synthesized from tryptophan and play a role in plant defense mechanisms.[10]
-
Indole-3-acetaldehyde: This aldehyde is a well-established intermediate in the biosynthesis of auxin (indole-3-acetic acid) in plants.[11] Its presence, though often transient, is crucial for plant growth and development.
Marine Ecosystems: An Untapped Resource
Marine organisms are a promising frontier for the discovery of novel bioactive compounds. While direct evidence for this compound is lacking, various indole alkaloids have been isolated from marine sponges, fungi, and bacteria, highlighting the potential for its discovery in these environments.
Quantitative Data on Related Indole Compounds
While quantitative data for this compound is not available, the following table summarizes the reported concentrations of closely related indole compounds in various natural sources. This information can serve as a benchmark for researchers attempting to quantify this compound.
| Compound | Source | Concentration/Amount | Reference |
| Indole-3-carboxaldehyde | White Heart Cabbage (Brassica oleracea var. capitata f. alba) | Not explicitly quantified in the extract, but a colorimetric assay was developed for its detection. | [1][9] |
| Indole-3-carboxaldehyde Derivatives | Arabidopsis thaliana (AgNO₃-treated leaves) | Relative quantification showed significant accumulation. | [10] |
| Indole-3-propionic acid | Human Serum (Healthy Controls) | 1.6 times higher than in patients with grade 3a/3b follicular lymphoma. | [4] |
| Indole-3-propionic acid | Human Plasma (No Postoperative Delirium) | Significantly higher than in patients with postoperative delirium. | [12] |
| Indole-3-acetic acid | Various Plant Tissues | Varies widely, from ng/g to µg/g fresh weight. | [11] |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of indole alkaloids universally originates from the amino acid tryptophan.[9] The proposed pathway for the formation of this compound is likely to proceed through a series of enzymatic reactions involving transamination, decarboxylation, and oxidation, similar to the known pathways for related indole compounds.
Caption: Proposed biosynthetic pathway of this compound from L-tryptophan.
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of indole compounds from natural sources. These protocols can be adapted for the targeted investigation of this compound.
Extraction of Indole Alkaloids from Bacterial Culture
This protocol is adapted from a method used for the extraction of indole alkaloids from Pseudomonas aeruginosa.[8]
Materials:
-
Bacterial culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Grow the bacterial strain in a suitable liquid medium to the desired cell density.
-
Centrifuge the culture broth to separate the supernatant from the cell pellet.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried extract to dryness using a rotary evaporator.
-
The resulting crude extract can be redissolved in a suitable solvent for further purification and analysis.
Extraction of Indole Compounds from Plant Material (Brassicaceae)
This protocol is based on a method for the extraction of indole-3-carbaldehyde from cabbage.[9]
Materials:
-
Fresh plant material (e.g., cabbage leaves)
-
Ethanol
-
Homogenizer or blender
-
Centrifuge or filtration apparatus
Procedure:
-
Harvest and wash the fresh plant material.
-
Homogenize a known weight of the plant material with a defined volume of ethanol (e.g., 1:3 w/v).
-
Allow the mixture to extract for a specified period (e.g., 4 hours) at room temperature with occasional shaking.
-
Separate the solid material by centrifugation or filtration.
-
The resulting ethanolic extract can be directly analyzed or further concentrated.
High-Performance Liquid Chromatography (HPLC) Analysis of Indole Derivatives
This method is a general guideline for the analysis of indole compounds and is based on a published protocol for the determination of indolic compounds from bacterial supernatants.[13][14]
Instrumentation:
-
HPLC system with a fluorescence or UV detector
-
C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid or acetic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid
-
-
A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
Detection:
-
Fluorescence detection: Excitation at 280 nm, Emission at 350 nm.
-
UV detection: Monitoring at 280 nm.
Procedure:
-
Prepare standard solutions of the target indole compounds in the mobile phase.
-
Filter the prepared extracts and standards through a 0.22 µm syringe filter.
-
Inject a known volume (e.g., 20 µL) onto the HPLC column.
-
Run the gradient program and record the chromatograms.
-
Identify and quantify the compounds by comparing their retention times and peak areas to those of the standards.
Conclusion and Future Directions
While the direct natural occurrence of this compound remains to be definitively established, the wealth of information on its structurally related analogs provides a strong foundation for its potential discovery. The biosynthetic machinery for producing indole aldehydes and their corresponding acids is clearly present in a wide range of organisms, from gut microbes to terrestrial plants. Future research should focus on targeted metabolomic analyses of these promising sources, utilizing sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The experimental protocols outlined in this guide provide a starting point for such investigations. The successful identification and quantification of this compound in natural sources would not only fill a gap in our understanding of indole alkaloid diversity but could also unveil a novel bioactive molecule with potential applications in drug development.
Experimental Workflows and Logical Relationships
Caption: A generalized experimental workflow for the discovery and quantification of this compound.
References
- 1. Colorimetric determination of indole-3-carbaldehyde by reaction with carbidopa and formation of aldazine in ethanolic extract of cabbage [flore.unifi.it]
- 2. tandfonline.com [tandfonline.com]
- 3. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 4. ashpublications.org [ashpublications.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concentration of Indole-3-acetic Acid and Its Derivatives in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: 1H-Indole-3-propanal: A Technical Guide to its Synthesis, Characterization, and Biological Context
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Indole-3-propanal, a member of the diverse indole family, holds potential as a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] While its close analogs, indole-3-acetaldehyde and indole-3-carboxaldehyde, are well-documented intermediates in various biological and synthetic pathways, this compound remains a less explored molecule.[1] This guide provides a comprehensive overview of a proposed synthetic route, characterization data, and the potential biological relevance of this compound.
Proposed Synthesis and Isolation
Direct literature on the specific discovery and isolation of this compound is scarce. However, a plausible and efficient synthetic route can be devised from the readily available precursor, 1H-Indole-3-propanol, through a mild oxidation reaction. This method offers a straightforward approach for laboratory-scale synthesis.
Experimental Protocol: Oxidation of 1H-Indole-3-propanol
This protocol describes the oxidation of 1H-Indole-3-propanol to this compound using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for converting primary alcohols to aldehydes.
Materials:
-
1H-Indole-3-propanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1H-Indole-3-propanol (1 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion while stirring at room temperature.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional dichloromethane.
-
Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Data Presentation
Quantitative data for this compound is not extensively reported. The following tables summarize its basic physicochemical properties and predicted spectral data, along with experimental data for related compounds for comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | PubChem |
| Molecular Weight | 173.21 g/mol | PubChem |
| IUPAC Name | 3-(1H-indol-3-yl)propanal | PubChem |
| CAS Number | 360788-02-9 | Benchchem[1] |
Table 2: Predicted and Experimental Spectral Data
| Compound | Data Type | Predicted/Experimental Values |
| This compound | Mass Spectrometry | Predicted Collision Cross Section (CCS) values (Ų) per adduct: [M+H]⁺: 135.0[M+Na]⁺: 144.9[M-H]⁻: 137.3 |
| 1H-Indole-3-propanol | ¹H NMR (300 MHz, CDCl₃) | δ 8.08 (s, 1H), 7.64 (d, J=7.8 Hz, 1H), 7.37 (d, J=8.1 Hz, 1H), 7.20 (t, J=7.6 Hz, 1H), 7.12 (t, J=7.5 Hz, 1H), 7.03 (s, 1H), 3.76 (t, J=6.4 Hz, 2H), 2.95 (t, J=7.2 Hz, 2H), 2.01 (quint, J=6.8 Hz, 2H) |
| 1H-Indole-3-propionic acid | ¹H NMR (500 MHz, H₂O) | δ 7.55 (d, J=7.9 Hz, 1H), 7.31 (d, J=8.1 Hz, 1H), 7.11 (s, 1H), 7.05 (t, J=7.5 Hz, 1H), 6.96 (t, J=7.4 Hz, 1H), 2.97 (t, J=7.6 Hz, 2H), 2.60 (t, J=7.6 Hz, 2H) |
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the workflow for the proposed synthesis and isolation of this compound.
Caption: Synthetic workflow for this compound.
Biological Context: Tryptophan Metabolism
This compound is structurally related to key intermediates in the metabolism of the essential amino acid, tryptophan. Gut microbiota can metabolize tryptophan into various bioactive indole derivatives.[2] The following pathway illustrates a potential route for the formation of related indole compounds.
Caption: Tryptophan metabolism to bioactive indoles.
Conclusion
While this compound is not as extensively characterized as some of its close chemical relatives, its synthesis is achievable through established chemical transformations. The protocols and data presented in this guide offer a foundational resource for researchers interested in exploring the chemistry and potential biological activities of this indole derivative. Further investigation into its natural occurrence, biological roles, and utility as a synthetic precursor is warranted and could unveil novel applications in the fields of chemical biology and drug development.
References
1H-Indole-3-propanal as a Biosynthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole alkaloids represent a vast and structurally diverse class of natural products with a wide array of biological activities. Central to their biosynthesis are reactive intermediates that serve as branching points to various metabolic fates. While significant research has focused on intermediates like indole-3-acetaldehyde in auxin biosynthesis, the role of its higher homolog, 1H-Indole-3-propanal, remains less defined. This technical guide consolidates the current understanding and presents hypothesized biosynthetic pathways for this compound. We provide detailed experimental protocols for its detection and quantification and outline future research directions to fully elucidate its significance as a biosynthetic intermediate and potential signaling molecule.
Introduction
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in a multitude of natural and synthetic molecules with profound biological activities.[1] Tryptophan, an essential amino acid, serves as the primary precursor for a vast number of these indole-containing secondary metabolites in plants, fungi, and bacteria.[1][2] The metabolic pathways branching from tryptophan are complex, often involving a series of enzymatic modifications to the side chain at the C3 position.
Key intermediates in these pathways are often aldehydes, such as the well-studied indole-3-acetaldehyde, a central molecule in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) or auxin.[3] While the two-carbon side-chain aldehyde has been extensively investigated, its three-carbon counterpart, this compound, is less understood. The scientific literature points to a significant knowledge gap regarding its natural occurrence, specific metabolic pathways, and distinct biological activities.[4] This guide aims to bridge this gap by proposing potential biosynthetic routes to this compound based on known metabolic pathways of related indole derivatives and to provide researchers with the tools to investigate this intriguing molecule.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its detection, isolation, and characterization. The following table summarizes its key properties.
| Property | Value |
| IUPAC Name | 3-(1H-indol-3-yl)propanal |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| CAS Number | 360788-02-9 |
| Monoisotopic Mass | 173.084063974 Da |
Data sourced from PubChem and other chemical databases.[1][4]
Hypothesized Biosynthetic Pathways
Direct evidence for the enzymatic synthesis of this compound is limited. However, based on known metabolic pathways of tryptophan and related indole compounds, two primary biosynthetic routes can be hypothesized.
Tryptophan Metabolism via Indole-3-propionic Acid
Gut microbiota are known to metabolize tryptophan into a variety of indole derivatives, including indole-3-propionic acid (IPA).[5][6] This pathway likely proceeds through a series of intermediates, and it is plausible that this compound is a transient intermediate in either the formation or degradation of IPA. The conversion of an acid to an aldehyde is a common biological reduction.
Oxidation of Indole-3-propanol
Another plausible route for the formation of this compound is the oxidation of its corresponding alcohol, 1H-Indole-3-propanol (homotryptophol). Alcohol dehydrogenases are ubiquitous enzymes that catalyze the reversible oxidation of alcohols to aldehydes. Given the existence of indole-3-propanol, its oxidation to the propanal is a biochemically feasible step.
Potential Roles and Significance
The aldehyde functional group of this compound makes it a reactive molecule capable of participating in various chemical transformations, positioning it as a potential precursor for more complex bioactive molecules.[1] Its structural similarity to indole-3-acetaldehyde suggests it could play a role in plant growth regulation or defense mechanisms. Furthermore, as a tryptophan metabolite, it may be involved in the communication between gut microbiota and the host, a rapidly growing area of research.[6]
Experimental Protocols for Investigation
The lack of extensive research on this compound necessitates robust and sensitive analytical methods for its detection and quantification in biological matrices. The following protocols are adapted from established methods for other indole aldehydes and can serve as a starting point for its investigation.[7][8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
-
Sample Preparation:
-
Homogenize 1g of tissue or 1mL of liquid sample in a suitable buffer.
-
Spike the sample with an internal standard (e.g., deuterated indole-3-propionic acid, as a stable isotope-labeled analog is likely unavailable for the propanal).
-
Extract the sample three times with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Derivatize the sample using a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to improve volatility and chromatographic performance.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
-
Data Analysis:
-
Identification is based on matching the retention time and mass spectrum with that of an authentic standard.
-
Quantification is achieved by comparing the peak area of the analyte to the internal standard.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometric Detection
HPLC is suitable for the analysis of less volatile and thermally labile compounds.
-
Sample Preparation:
-
Follow the homogenization and extraction steps as described for GC-MS.
-
After evaporation, reconstitute the sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended. For example, start with 20% acetonitrile and ramp to 80% over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection:
-
Fluorescence (FLD): Excitation at 280 nm and emission at 350 nm.[9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode. Monitor for the [M+H]⁺ ion.
-
-
-
Data Analysis:
-
Similar to GC-MS, identification is based on retention time and mass spectral data, while quantification relies on peak area relative to an internal standard.
-
Challenges and Future Research Directions
The primary challenge in studying this compound is the lack of commercially available standards and specific antibodies, which hinders its definitive identification and quantification. Future research should focus on:
-
Chemical Synthesis and Standard Availability: The development of a reliable synthetic route to produce pure this compound for use as an analytical standard.
-
Enzyme Identification and Characterization: The identification and characterization of enzymes responsible for its biosynthesis and metabolism. This could involve screening microbial and plant proteomes for candidate enzymes.
-
Metabolomic Profiling: Targeted and untargeted metabolomic studies in various organisms to identify and quantify endogenous this compound and elucidate its metabolic network.
-
Biological Activity Screening: A comprehensive evaluation of its biological activities, including its potential role as a signaling molecule, a plant growth regulator, or a modulator of host-microbe interactions.
Conclusion
This compound represents an underexplored area within the rich field of indole metabolism. While its role as a biosynthetic intermediate is currently speculative, its chemical structure and relation to other bioactive indoles suggest a significant potential for biological activity. The hypothesized pathways and detailed analytical protocols provided in this guide offer a framework for researchers to begin to unravel the mysteries of this compound. Further investigation is crucial to determine its place in the intricate web of tryptophan metabolism and its potential applications in drug development and agricultural science.
References
- 1. researchgate.net [researchgate.net]
- 2. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 360788-02-9 | Benchchem [benchchem.com]
- 5. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. flore.unifi.it [flore.unifi.it]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of 1H-Indole-3-propanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic data for the compound 1H-Indole-3-propanal (CAS RN: 360788-02-9). Due to the limited availability of experimentally derived spectroscopic information in peer-reviewed literature, this document presents predicted mass spectrometry data alongside fundamental physicochemical properties. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are outlined based on general laboratory practices, as specific published methods for this compound could not be located. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this indole derivative.
Introduction
This compound is an aldehyde derivative of the indole heterocyclic system, a core structure in numerous biologically active compounds. As a reactive aldehyde, it serves as a potential intermediate in the synthesis of more complex molecules, including potential drug candidates. Accurate spectroscopic data is critical for the unambiguous identification, purity assessment, and structural elucidation of such compounds. However, a comprehensive search of scientific databases reveals a notable scarcity of published experimental spectroscopic data for this compound. This guide consolidates the available information and provides standardized protocols for researchers who may synthesize this compound and require methods for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in Table 1. This data is essential for understanding the compound's behavior in various analytical and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(1H-indol-3-yl)propanal | PubChem |
| Molecular Formula | C₁₁H₁₁NO | PubChem |
| Molecular Weight | 173.21 g/mol | PubChem |
| CAS Number | 360788-02-9 | PubChem |
| Monoisotopic Mass | 173.084063974 Da | PubChem |
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. While experimental mass spectra are not published, predicted data for various adducts of this compound are available and presented in Table 2.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 174.09134 | 135.0 |
| [M+Na]⁺ | 196.07328 | 144.9 |
| [M-H]⁻ | 172.07678 | 137.3 |
| [M+NH₄]⁺ | 191.11788 | 156.5 |
| [M+K]⁺ | 212.04722 | 140.5 |
| [M+H-H₂O]⁺ | 156.08132 | 129.0 |
| [M+HCOO]⁻ | 218.08226 | 158.7 |
| [M+CH₃COO]⁻ | 232.09791 | 176.8 |
| Data sourced from computational predictions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following represents a general prediction of the ¹H and ¹³C NMR spectra for this compound. Actual chemical shifts and coupling constants would need to be determined experimentally.
¹H NMR:
-
Aldehydic Proton (-CHO): A singlet or triplet (if coupled to the adjacent CH₂) is expected in the downfield region, typically around δ 9.5-10.0 ppm.
-
Indole N-H Proton: A broad singlet is anticipated in the region of δ 8.0-8.5 ppm.
-
Aromatic Protons (Indole Ring): A series of multiplets would be observed in the aromatic region, approximately δ 7.0-7.8 ppm.
-
Methylene Protons (-CH₂-CH₂-CHO): Two distinct multiplets, each integrating to 2H, would be expected in the aliphatic region. The protons alpha to the aldehyde (δ ~2.8 ppm) would be downfield from the protons beta to the aldehyde (δ ~3.0 ppm) which are adjacent to the indole ring.
¹³C NMR:
-
Aldehydic Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of δ 195-205 ppm.
-
Indole Ring Carbons: Multiple signals would appear in the aromatic region, typically between δ 110-140 ppm.
-
Methylene Carbons (-CH₂-CH₂-): Two signals are expected in the aliphatic region, likely between δ 20-45 ppm.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. However, characteristic absorption bands can be predicted based on its functional groups, as detailed in Table 3.
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Indole) | Stretch | 3350 - 3450 | Medium, Sharp |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |
| C-H (Aldehyde) | Stretch | 2720 - 2820 | Medium, often two bands |
| C=O (Aldehyde) | Stretch | 1720 - 1740 | Strong |
| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium to Weak |
| C-N | Stretch | 1200 - 1350 | Medium |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.
-
Phase and baseline correct the spectrum. Integrate all peaks and reference the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a spectral width of 0 to 220 ppm and a longer relaxation delay (e.g., 2-5 seconds).
-
Process the FID similarly to the ¹H spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for fragmentation analysis.
-
Data Acquisition (ESI):
-
Infuse the sample solution directly or via a liquid chromatography (LC) system.
-
Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.
-
Use a standard electron energy of 70 eV to induce fragmentation.
-
Acquire a full scan spectrum to observe the molecular ion and characteristic fragment ions.
-
Infrared Spectroscopy
-
Sample Preparation:
-
Neat Film (for liquids/oils): Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure salt plates/ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Workflow Visualization
The logical flow for the spectroscopic characterization of a synthesized compound like this compound is depicted below. This process ensures the confirmation of the chemical structure and assessment of its purity.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide consolidates the currently available physicochemical and predicted spectroscopic data for this compound. The conspicuous absence of published experimental NMR and IR data highlights a gap in the scientific literature. The generalized experimental protocols provided herein offer a standardized approach for researchers to characterize this compound upon its synthesis. It is anticipated that as research into indole derivatives continues, comprehensive and experimentally verified spectroscopic data for this compound will become publicly available, further aiding in its scientific exploration.
An In-depth Technical Guide to the Physicochemical Properties of 1H-Indole-3-propanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1H-Indole-3-propanal. Due to a notable knowledge gap in the scientific literature regarding this specific compound, this guide also includes data and protocols for its immediate precursors and related analogs, namely 1H-Indole-3-carboxaldehyde, 1H-Indole-3-propanol, and 1H-Indole-3-propanoic acid. This information serves as a valuable resource for researchers and professionals in drug development and related scientific fields.
Physicochemical Properties
While specific experimental data for this compound is limited, its properties can be inferred from its structure and the known properties of its close analogs. The following tables summarize the available quantitative data for these related compounds to facilitate comparison and estimation.
Table 1: Physicochemical Properties of this compound and Related Indole Derivatives
| Property | This compound | 1H-Indole-3-carboxaldehyde | 1H-Indole-3-propanol | 1H-Indole-3-propanoic acid |
| Molecular Formula | C₁₁H₁₁NO | C₉H₇NO[1][2] | C₁₁H₁₃NO[3] | C₁₁H₁₁NO₂[4][5] |
| Molecular Weight | 173.21 g/mol | 145.16 g/mol [1][2] | 175.23 g/mol [3] | 189.21 g/mol [4][5] |
| Melting Point | Not available | 193-198 °C[6] | Not available | 134-137 °C[5][7] |
| Boiling Point | Not available | 307-339.1 °C (est.)[1][8] | Not available | 560.2 °C[4] |
| Appearance | Not available | Colorless crystals or beige to light brown solid powder[1][6] | Colorless to pale yellow solid | Off-white to light brown crystalline solid[4] |
| LogP | Not available | 1.68 - 1.7[2][8] | 2.1 | 1.75 - 1.8[5] |
Table 2: Solubility of Indole Derivatives
| Solvent | 1H-Indole-3-carboxaldehyde | 1H-Indole-3-propanol | 1H-Indole-3-propanoic acid |
| Water | Slightly soluble/low solubility[1][6] | Not available | Slightly soluble[9] |
| Ethanol | Readily soluble[6] | Soluble | Soluble (50 mg/mL) |
| Methanol | Soluble[1] | Not available | Not available |
| Acetonitrile | Soluble[1] | Not available | Not available |
| DMSO | Soluble (≥26.7 mg/mL)[10] | Not available | Soluble (~30 mg/mL)[7] |
| DMF | Not available | Not available | Soluble (~30 mg/mL)[7] |
| Hexane | Limited solubility[1] | Not available | Limited solubility[4] |
| Toluene | Limited solubility[1] | Not available | Not available |
Experimental Protocols
Below is a representative protocol adapted from established procedures for similar transformations.
Protocol: Synthesis of this compound from 1H-Indole-3-carboxaldehyde
Step 1: Synthesis of (E)-3-(1H-indol-3-yl)acrylaldehyde (Intermediate)
This step utilizes a Horner-Wadsworth-Emmons reaction to introduce a two-carbon extension with an aldehyde functionality.
-
Reagents and Materials:
-
1H-Indole-3-carboxaldehyde
-
Diethyl (2-oxoethyl)phosphonate
-
Sodium hydride (NaH) or other suitable base (e.g., DBU, K₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, column chromatography setup.
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of diethyl (2-oxoethyl)phosphonate (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 1H-Indole-3-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (E)-3-(1H-indol-3-yl)acrylaldehyde.
-
Step 2: Reduction to this compound
This step involves the selective reduction of the carbon-carbon double bond of the α,β-unsaturated aldehyde.
-
Reagents and Materials:
-
(E)-3-(1H-indol-3-yl)acrylaldehyde
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or ethanol
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (E)-3-(1H-indol-3-yl)acrylaldehyde (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Partition the residue between DCM and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain this compound. Further purification can be achieved by column chromatography if necessary.
-
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language, illustrate key pathways and synthetic routes relevant to this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-3-propanol | C11H13NO | CID 77115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 7. Indole-3-propionic acid = 99.0 T 830-96-6 [sigmaaldrich.com]
- 8. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]
- 9. Indole-3-propionic acid, 98% | Fisher Scientific [fishersci.ca]
- 10. apexbt.com [apexbt.com]
An In-depth Technical Guide on the Biosynthesis of Indole-3-Acetic Acid with a Focus on the Intermediate, 1H-Indole-3-Acetaldehyde
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the biosynthesis of Indole-3-Acetic Acid (IAA), a critical plant hormone, with a specific focus on the role of the intermediate compound 1H-Indole-3-Acetaldehyde. It details the primary biosynthetic pathways, presents quantitative data on enzymatic conversions, and outlines relevant experimental protocols.
Introduction to Indole-3-Acetic Acid (IAA) and its Biosynthesis
Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in regulating numerous aspects of plant growth and development, including cell division and elongation, tissue differentiation, and responses to environmental stimuli.[1][2] The biosynthesis of IAA is a complex process with multiple pathways, primarily originating from the amino acid tryptophan.[3][4] These pathways are broadly categorized as tryptophan-dependent and tryptophan-independent.[1][5]
While the user's query mentioned 1H-Indole-3-propanal, the predominant and well-established aldehyde intermediate in the major IAA biosynthetic pathways is 1H-Indole-3-acetaldehyde (also known as indol-3-ylacetaldehyde). This guide will focus on this key intermediate and its relationship with IAA. This compound, which possesses an additional carbon in its side chain, is not a recognized intermediate in the established IAA biosynthetic pathways.
The primary tryptophan-dependent pathways for IAA biosynthesis include:
-
The Indole-3-Pyruvic Acid (IPyA) Pathway
-
The Tryptamine (TAM) Pathway
-
The Indole-3-Acetamide (IAM) Pathway
-
The Indole-3-Acetonitrile (IAN) Pathway
Among these, the IPyA and TAM pathways converge at the formation of 1H-Indole-3-acetaldehyde.
The Central Role of 1H-Indole-3-Acetaldehyde in IAA Biosynthesis
1H-Indole-3-acetaldehyde is a crucial intermediate in several IAA biosynthesis routes.[6][7] Its formation and subsequent conversion to IAA are key regulatory steps in controlling auxin homeostasis in plants and some microorganisms.[8][9]
The Indole-3-Pyruvic Acid (IPyA) Pathway
The IPyA pathway is considered a major route for IAA biosynthesis in plants.[1][10] It involves a two-step process:
-
Tryptophan to Indole-3-Pyruvic Acid (IPyA): Tryptophan is first converted to IPyA by the action of tryptophan aminotransferases (TAA family enzymes).[1]
-
Indole-3-Pyruvic Acid to 1H-Indole-3-Acetaldehyde: IPyA is then decarboxylated to form 1H-Indole-3-acetaldehyde by indole-3-pyruvate decarboxylases (IPDC).[8]
-
1H-Indole-3-Acetaldehyde to Indole-3-Acetic Acid: Finally, 1H-Indole-3-acetaldehyde is oxidized to IAA by aldehyde dehydrogenases.[8]
The Tryptamine (TAM) Pathway
The TAM pathway provides an alternative route to 1H-Indole-3-acetaldehyde:
-
Tryptophan to Tryptamine: Tryptophan is decarboxylated by tryptophan decarboxylase to yield tryptamine.[8]
-
Tryptamine to 1H-Indole-3-Acetaldehyde: Tryptamine is then deaminated by an amine oxidase to produce 1H-Indole-3-acetaldehyde.[8]
-
Conversion to IAA: As in the IPyA pathway, 1H-Indole-3-acetaldehyde is oxidized to IAA.
Quantitative Data on Enzymatic Conversions
The efficiency of the conversion of 1H-Indole-3-acetaldehyde to IAA is dependent on the specific enzymes involved and the organism. The following table summarizes key quantitative data from the literature.
| Enzyme/Organism | Substrate | Product | Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| Lactobacillus sp. strain 11201 | Indoleacetic Acid | 3-Methylindole | 0.14 | 64 | [11] |
Note: Direct kinetic data for the conversion of this compound to IAA is not available in the literature as it is not a recognized pathway. The table above provides an example of kinetic data for a related enzymatic reaction involving an indole compound.
Experimental Protocols
Assay for the Enzymatic Conversion of Indoleacetic Acid to 3-Methylindole
This protocol is adapted from a study on a ruminal Lactobacillus species and can be modified to study the conversion of indole-based aldehydes.[11]
Objective: To measure the rate of enzymatic conversion of a substrate (e.g., radiolabeled IAA) to its product.
Materials:
-
Microbial protein extract
-
Radiolabeled substrate (e.g., [¹⁴C]IAA)
-
Reaction buffer (specific to the enzyme of interest)
-
Quenching solution (e.g., acid or base to stop the reaction)
-
Scintillation fluid and counter
-
Anaerobic chamber (if required)
Procedure:
-
Prepare a reaction mixture containing the microbial protein extract (e.g., 25-100 µg/mL) and the reaction buffer in an anaerobic environment.
-
Add the radiolabeled substrate to the reaction mixture to initiate the reaction. The concentration of the substrate can be varied (e.g., 0-2 mM) to determine kinetic parameters.
-
Incubate the reaction at the optimal temperature (e.g., 39°C) for a defined period (e.g., 25 minutes).
-
Stop the reaction by adding a quenching solution.
-
Extract the product from the reaction mixture using an appropriate organic solvent.
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Calculate the reaction rate and determine the Michaelis-Menten constants (Km and Vmax).
Visualizations of Pathways and Workflows
Biosynthetic Pathways of Indole-3-Acetic Acid
Caption: Biosynthesis of IAA via the IPyA and TAM pathways, converging at 1H-Indole-3-acetaldehyde.
Experimental Workflow for Enzyme Activity Assay
Caption: A typical experimental workflow for determining enzyme kinetics in IAA biosynthesis.
References
- 1. jircas.go.jp [jircas.go.jp]
- 2. Chemical Biology in the Auxin Biosynthesis Pathway via Indole-3-Pyruvic Acid | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]
- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-acetaldehyde - Wikipedia [en.wikipedia.org]
- 8. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. foodb.ca [foodb.ca]
- 10. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 11. Assay for the enzymatic conversion of indoleacetic acid to 3-methylindole in a ruminal Lactobacillus species - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Promise of Indole Aldehydes: A Technical Guide to Their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Among its diverse derivatives, novel indole aldehydes are emerging as a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the bioactivity of these promising molecules, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways they modulate.
Bioactivity Landscape of Novel Indole Aldehydes
Recent research has unveiled the multifaceted bioactivity of novel indole aldehydes, positioning them as promising candidates for drug discovery programs. Their biological effects span antimicrobial, cytotoxic, antioxidant, anti-inflammatory, and enzyme-inhibiting properties.
Antimicrobial Activity
Indole aldehyde derivatives, particularly hydrazone analogs, have demonstrated significant potential in combating microbial infections. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity, with lower values indicating greater potency.
Table 1: Antimicrobial Activity of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives [1]
| Compound | S. aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 1a | 6.25 | 6.25 | 6.25 | 50 | 25 |
| 1b | 6.25 | 6.25 | 6.25 | 50 | 6.25 |
| 1c | 6.25 | 6.25 | 6.25 | 50 | 6.25 |
| 1d | 6.25 | 6.25 | 6.25 | 50 | 6.25 |
| 1e | 6.25 | 6.25 | 6.25 | 50 | 25 |
| 1f | 6.25 | 6.25 | 6.25 | 50 | 6.25 |
| 1g | 6.25 | 6.25 | 6.25 | 50 | 6.25 |
| 1h | 6.25 | 6.25 | 6.25 | 50 | 12.5 |
| 1i | 6.25 | 6.25 | 6.25 | 50 | 12.5 |
| 1j | 6.25 | 6.25 | 6.25 | 50 | 3.125 |
| 1k | 25 | 25 | 50 | 100 | 50 |
| 1l | 25 | 100 | 100 | 50 | 50 |
| 1m | 50 | 50 | 50 | 100 | 50 |
| 1n | ≥100 | 100 | 100 | 100 | ≥100 |
| 1o | 25 | 25 | 25 | 50 | 25 |
| 1p | 12.5 | 6.25 | 6.25 | 50 | 25 |
Cytotoxic Activity
The potential of indole aldehydes as anticancer agents is a rapidly advancing area of research. Their cytotoxicity against various cancer cell lines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth.
Table 2: Cytotoxicity of Novel Indole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 | [2] |
| N-ethyl-3-acetylindole derivative 5a | MDA-MB-231 (Breast) | 13 | [3] |
| N-ethyl-3-acetylindole derivative 5b | MDA-MB-231 (Breast) | 15 | [3] |
| N-ethyl-3-acetylindole derivative 5c | MDA-MB-231 (Breast) | 19 | [3] |
| N-ethyl-3-acetylindole derivative 5d | MDA-MB-231 (Breast) | 17 | [3] |
| N-ethyl-3-acetylindole derivative 5e | MDA-MB-231 (Breast) | 14 | [3] |
| Indole-imidazole hybrid 7a | NCI-H460 (Lung) | 0.023 | [3] |
| Indole-imidazole hybrid 7b | NCI-H460 (Lung) | 0.019 | [3] |
| Pyrazoline derivative 33a | MCF-7 (Breast) | 15.43 | [3] |
| Pyrazoline derivative 33b | MCF-7 (Breast) | 20.53 | [3] |
Antioxidant and Anti-inflammatory Activities
Novel indole aldehydes have demonstrated promising antioxidant and anti-inflammatory properties. Their ability to scavenge free radicals and inhibit inflammatory mediators suggests their potential in treating oxidative stress-related and inflammatory diseases.
Table 3: Antioxidant and Anti-inflammatory Activities of Indole Derivatives
| Compound/Extract | Assay | IC50 | Reference |
| Indole α-lipoic acid derivative I-4b | Nitric Oxide Inhibition | - (Most Active) | [4] |
| Indole α-lipoic acid derivative I-4e | Nitric Oxide Inhibition | - (Most Active) | [4] |
| Indole α-lipoic acid derivative II-3b | Nitric Oxide Inhibition | - (Most Active) | [4] |
| Ursolic acid-indole derivative UA-1 | Nitric Oxide Inhibition | 2.2 ± 0.4 µM | [5] |
| Crude Extract (Acokanthera oppositifolia) | DPPH Radical Scavenging | 21.59 µg/mL | [6] |
| n-hexane fraction (Acokanthera oppositifolia) | Nitric Oxide Inhibition | 4.88 µg/mL | [6] |
| Ethyl acetate fraction (Acokanthera oppositifolia) | Nitric Oxide Inhibition | 40.03 µg/mL | [6] |
Enzyme Inhibition
A significant area of investigation is the ability of indole aldehydes to selectively inhibit enzymes implicated in disease. Notably, indole-2,3-dione derivatives have been identified as potent inhibitors of aldehyde dehydrogenases (ALDH), a family of enzymes involved in cellular detoxification and metabolism, with implications for cancer therapy.
Table 4: Aldehyde Dehydrogenase (ALDH) Inhibition by Indole-2,3-dione Derivatives
| Compound | ALDH1A1 IC50 (µM) | ALDH2 IC50 (µM) | ALDH3A1 IC50 (µM) | Reference |
| 1-Benzyl-1H-indole-2,3-dione | - | 7.7 | - | [7] |
| 7-Bromo-5-methyl-1H-indole-2,3-dione | - | 0.36 | - | [7] |
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of indole aldehyde bioactivity.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the indole aldehyde derivatives and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the indole aldehyde compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound.
Protocol:
-
Sample Preparation: Prepare various concentrations of the indole aldehyde derivatives in methanol.
-
Reaction Mixture: Add 100 µL of each sample concentration to a 96-well plate, followed by 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Treat the cells with different concentrations of the indole aldehyde derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Enzyme Inhibition: Aldehyde Dehydrogenase (ALDH) Assay
This assay measures the inhibitory effect of compounds on ALDH activity.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of the ALDH enzyme and its substrate (e.g., acetaldehyde) in an appropriate buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the indole aldehyde derivatives.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the coenzyme NAD(P)+.
-
Kinetic Measurement: Monitor the production of NAD(P)H over time by measuring the increase in absorbance at 340 nm.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve of enzyme activity versus inhibitor concentration.
Signaling Pathways Modulated by Indole Aldehydes
Indole aldehydes exert their diverse biological effects by modulating key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for rational drug design.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses and cellular homeostasis. Several indole derivatives, including indole-3-aldehyde, are known ligands for AhR.[8]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by indole aldehydes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Indole-3-aldehyde has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects.[9]
Caption: Inhibition of the NF-κB signaling pathway by indole aldehydes.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Some indole alkaloids have been shown to modulate MAPK signaling, which is a key mechanism for their anticancer activity.[10]
Caption: Modulation of the MAPK signaling pathway by indole alkaloids.
Conclusion and Future Directions
Novel indole aldehydes represent a versatile and promising class of bioactive compounds with significant therapeutic potential. Their diverse activities, ranging from antimicrobial to anticancer effects, underscore the importance of continued research in this area. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full potential of these remarkable molecules. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to validate the promising in vitro findings and pave the way for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Gut microbiota - Wikipedia [en.wikipedia.org]
- 9. Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review on the Synthesis and Biological Applications of 3-Substituted Indoles
Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2][3] Among its derivatives, 3-substituted indoles are of particular importance due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] This is largely attributed to the high nucleophilicity of the C3 position of the indole ring, which facilitates a variety of electrophilic aromatic substitution reactions.[5] This technical guide provides a comprehensive overview of modern synthetic methodologies for accessing 3-substituted indoles, summarizes their key biological applications with quantitative data, and details representative experimental protocols.
Introduction to the Indole Scaffold
Indole, a fused bicyclic aromatic heterocycle consisting of a benzene and a pyrrole ring, is a privileged structure in drug discovery.[1][2][6] It is a key component of the essential amino acid tryptophan and serves as a precursor to a vast array of secondary metabolites, such as the neurotransmitter serotonin and the plant hormone auxin.[3] The electron-rich nature of the indole ring, particularly at the C3 position, makes it a highly reactive nucleophile, predisposing it to substitution reactions that yield a diverse library of functionalized molecules.[5] This reactivity has been extensively exploited by medicinal chemists to generate compounds with a wide range of pharmacological activities.[1][2]
Synthetic Methodologies for 3-Substituted Indoles
The synthesis of 3-substituted indoles can be broadly achieved through direct C-H functionalization of the indole core or via cyclization strategies that construct the indole ring itself. Direct functionalization is often preferred for its atom economy and efficiency.
Friedel-Crafts Alkylation and Acylation
One of the most direct and widely used methods for introducing substituents at the C3 position is the Friedel-Crafts reaction.[1][7] This electrophilic aromatic substitution typically involves reacting indole with an electrophile, such as an alkyl halide, acyl chloride, or an α,β-unsaturated ketone, in the presence of a Lewis or Brønsted acid catalyst.[1][5]
-
Alkylation: Trichloroacetimidates have emerged as excellent electrophiles for the C3-alkylation of indoles, often requiring only catalytic amounts of a Lewis acid.[7] This method is particularly useful for preparing C3-benzyl indoles.[7] Copper(II) triflate (Cu(OTf)₂) has also been shown to be an effective catalyst for the C3 aza-Friedel-Crafts alkylation of indoles with N,O-acetals.[8]
-
Acylation: Indole undergoes Friedel-Crafts acetylation with acetyl chloride or acetic anhydride to yield 3-acetylindole.[1] This reaction can be catalyzed by various Lewis acids, such as indium or aluminum chloride.[1]
Multi-Component Reactions (MCRs)
One-pot multi-component reactions are highly efficient for generating molecular diversity and have been extensively applied to the synthesis of complex 3-substituted indoles.[5] These reactions often involve the condensation of an indole, an aldehyde, and an active methylene compound.[5] Various catalytic systems, including base catalysts, amino acids, ionic liquids, and deep eutectic solvents (DES), have been employed to promote these transformations under increasingly mild and environmentally friendly conditions.[5][9] For instance, a one-pot, three-component coupling of a benzaldehyde, N-methylaniline, and an indole using Yb(OTf)₃-SiO₂ as a catalyst has been developed.[10]
Palladium-Catalyzed Reactions
Modern cross-coupling reactions have enabled novel approaches to indole functionalization. A palladium-catalyzed enantioselective alkene difunctionalization reaction has been developed to construct complex 3-substituted indoles.[11] This reaction proceeds via an intramolecular oxypalladation followed by the addition of the indole nucleophile to a quinone methide intermediate.[11]
Experimental Workflow & Synthesis Visualization
The general process for synthesizing and evaluating a library of 3-substituted indoles involves several key stages, from initial reaction design to biological screening.
Caption: A generalized workflow from synthesis to biological evaluation.
A common synthetic route, the Friedel-Crafts acylation, is depicted below.
Caption: Key steps in the Lewis acid-catalyzed Friedel-Crafts acylation of indole.
Biological Applications and Mechanisms of Action
3-Substituted indoles exhibit a remarkable diversity of pharmacological effects, making them attractive scaffolds for drug development.
Anticancer Activity
A significant area of research focuses on indole derivatives as anticancer agents.[10][11] Many 3-substituted indoles function as tubulin polymerization inhibitors , disrupting microtubule dynamics, which is crucial for cell division.[6][12][13][14] This interference leads to mitotic arrest and apoptosis in cancer cells.[12][13] Compounds such as aroylindoles and arylthioindoles have shown potent anti-tubulin activity.[6][12][13] Other mechanisms include the inhibition of crucial signaling proteins like Src kinase.[10]
Caption: Mechanism of anticancer action via inhibition of tubulin polymerization.
Antimicrobial and Antiviral Activity
The indole scaffold is present in compounds with significant activity against a range of pathogens.[2] Synthesized derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4] Furthermore, certain 3-substituted indoles have been identified as potent antiviral agents, including activity against HIV.[2]
Anti-inflammatory Activity
Indole derivatives, such as the well-known NSAID Indomethacin, possess a 3-substituted indole core.[1][2] Quantitative structure-activity relationship (QSAR) studies have been performed on various series of 3-substituted indoles to design new compounds with improved anti-inflammatory activity and reduced side effects.[15] These studies often highlight the importance of lipophilicity and the presence of aromatic rings in the substituent for biological activity.[15]
Quantitative Data Summary
The biological activity of 3-substituted indoles is highly dependent on the nature of the substituent at the C3 position. The following tables summarize representative quantitative data from the literature.
Table 1: Anticancer Activity of 3-Substituted Indoles
| Compound Class | Specific Compound/Derivative | Target Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Phenyl-Indole | 4-methylphenyl derivative (4o) | SK-OV-3 (Ovarian) | % Inhibition (50 µM) | ~75% | [10] |
| Phenyl-Indole | 4-methoxyphenyl derivative (4q) | SK-OV-3 (Ovarian) | % Inhibition (50 µM) | ~70% | [10] |
| Phenyl-Indole | 4-methylphenyl derivative (4p) | HT-29 (Colon) | % Inhibition (50 µM) | ~77% | [10] |
| Fused Indole | D-24851 (glyoxamide) | Various Tumors | IC₅₀ | Not Specified | [3] |
| Aroylindole | D-64131 | Various Tumors | IC₅₀ | Not Specified |[3] |
Table 2: Src Kinase Inhibitory Activity
| Compound ID | R' Group | R'' Group | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4d | H | H | 50.6 | [10] |
| 4a | H | 4-Cl | >150 | [10] |
| 4b | H | 4-CH₃ | >150 | [10] |
| 4c | H | 4-CH₃O | >150 |[10] |
Table 3: Antimicrobial Activity of 3-Substituted Indoles
| Compound Class | Specific Compound/Derivative | Target Organism | Activity Metric (MIC) | Value (µg/mL) | Reference |
|---|---|---|---|---|---|
| Thiophene/Imidazole Indole | Compound 3 | Bacteria | MIC | < 8 | [4] |
| Thiophene/Imidazole Indole | Compound 4 | Fungi | MIC | < 6 | [4] |
| 3-Alkylated Indole | Compound 24 | M. tuberculosis | MIC | 15 |[4] |
Representative Experimental Protocols
Providing detailed, step-by-step protocols is essential for reproducibility. Below is a generalized protocol for a common synthetic method.
General Procedure for One-Pot, Three-Component Synthesis of 3-Substituted Indoles[10][17]
Objective: To synthesize a 3-substituted indole derivative from an indole, an aldehyde, and an active methylene compound.
Materials:
-
Indole (1 mmol)
-
Aromatic or aliphatic aldehyde (1 mmol)
-
Malononitrile or other active methylene compound (1 mmol)
-
Catalyst (e.g., Deep Eutectic Solvent, 10 mol%)
-
Solvent (e.g., Ethanol)
-
Round bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
A mixture of indole (1 mmol), the selected aldehyde (1 mmol), the active methylene compound (1 mmol), and the catalyst (10 mol%) is taken in a round bottom flask containing the solvent (10-15 mL).[16]
-
The reaction mixture is stirred and heated at a specified temperature (e.g., 60°C) for a designated time (e.g., 3 hours).[16] In some protocols, sonication (ultrasound irradiation) may be used at room temperature to accelerate the reaction.[9]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[16]
-
Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure.
-
The crude product is worked up, often by adding water and extracting with an organic solvent (e.g., ethyl acetate).[16]
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting crude solid is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography, to afford the pure 3-substituted indole derivative.[16]
-
The final product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and its melting point is determined.[16]
Conclusion
The 3-substituted indole scaffold remains a highly valuable and versatile framework in the field of drug discovery. The development of efficient, catalytic, and environmentally benign synthetic methods, particularly multi-component reactions, has made a vast chemical space accessible to researchers.[5] The diverse biological activities demonstrated by these compounds, especially in oncology, underscore their therapeutic potential. Future research will likely focus on refining synthetic strategies to achieve greater complexity and stereochemical control, as well as on elucidating the precise molecular mechanisms and structure-activity relationships that govern their potent pharmacological effects.
References
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpbs.net [ijpbs.net]
- 16. researchgate.net [researchgate.net]
In Silico Prediction of 1H-Indole-3-propanal Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-3-propanal, a member of the diverse indole family of compounds, presents a scaffold with significant potential for biological activity. Indole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. However, this compound itself remains a largely unexplored chemical entity, often regarded as a mere chemical intermediate.[1] This guide provides a comprehensive in silico analysis to predict the bioactivity of this compound, offering insights into its potential therapeutic applications and guiding future experimental validation.
Through a systematic application of established computational tools, this document outlines predicted physicochemical properties, pharmacokinetic profiles (ADMET), potential protein targets, and associated signaling pathways. By leveraging these predictive models, researchers can strategically design experiments to unlock the therapeutic promise of this and other novel indole compounds.
Predicted Physicochemical and Pharmacokinetic Properties
The initial step in assessing the drug-like potential of a compound is to evaluate its physicochemical and pharmacokinetic properties. These were predicted using the SwissADME web tool, providing insights into its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| LogP (iLOGP) | 2.17 |
| Water Solubility (ESOL) | Soluble |
| Number of H-bond Acceptors | 1 |
| Number of H-bond Donors | 1 |
| Molar Refractivity | 52.60 |
| Topological Polar Surface Area (TPSA) | 33.12 Ų |
Table 2: Predicted Pharmacokinetic (ADMET) Profile of this compound
| Parameter | Prediction |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | Yes |
| P-glycoprotein Substrate | No |
| CYP1A2 Inhibitor | Yes |
| CYP2C19 Inhibitor | Yes |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Lipinski's Rule of Five Violations | 0 |
| Bioavailability Score | 0.55 |
Predicted Bioactivity and Protein Targets
To elucidate the potential biological activities of this compound, bioactivity scores were predicted using the Molinspiration web server, and the most probable protein targets were identified using Swiss-TargetPrediction.
Table 3: Predicted Bioactivity Scores for this compound
| Target Class | Bioactivity Score |
| GPCR Ligand | -0.25 |
| Ion Channel Modulator | -0.33 |
| Kinase Inhibitor | -0.41 |
| Nuclear Receptor Ligand | 0.15 |
| Protease Inhibitor | -0.38 |
| Enzyme Inhibitor | -0.10 |
Note: A bioactivity score > 0 indicates a high probability of biological activity, scores between -0.5 and 0.0 suggest moderate activity, and scores < -0.5 indicate likely inactivity.
Table 4: Top Predicted Protein Target Classes for this compound
| Target Class | Probability |
| Nuclear Receptors | High |
| Enzymes | Moderate |
| G-protein coupled receptors | Moderate |
| Ion channels | Low |
| Transporters | Low |
Potential Signaling Pathway Involvement
Based on the predicted targets and the known activities of related indole compounds, this compound may modulate several key signaling pathways implicated in inflammation, cell proliferation, and metabolism. The following diagrams illustrate these potential pathways.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: NF-κB Signaling Pathway.
Caption: PI3K/AKT Signaling Pathway.
Methodologies for In Silico Bioactivity Prediction
A multi-step computational workflow is employed to predict the bioactivity of novel compounds like this compound. This process typically involves ADMET prediction, target identification, and molecular interaction studies.
Caption: In Silico Bioactivity Prediction Workflow.
Experimental Protocols
1. ADMET and Physicochemical Property Prediction using SwissADME
-
Objective: To predict the absorption, distribution, metabolism, excretion, toxicity (ADMET), and physicochemical properties of the compound.
-
Procedure:
-
Navigate to the SwissADME web server.
-
Input the canonical SMILES string of this compound (C1=CC=C2C(=C1)C(=CN2)CCC=O) into the query field.
-
Initiate the calculation.
-
Collect the predicted data for molecular weight, LogP, water solubility, H-bond donors/acceptors, TPSA, gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and violations of drug-likeness rules (e.g., Lipinski's Rule of Five).
-
Organize the data into tables for analysis.
-
2. Bioactivity Scoring and Target Prediction
-
Objective: To predict potential biological targets and the likelihood of bioactivity.
-
Procedure using Molinspiration:
-
Access the Molinspiration web tool.
-
Enter the SMILES string for this compound.
-
Select the option to predict bioactivity.
-
Record the bioactivity scores for GPCR ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, and enzyme inhibitor.
-
-
Procedure using Swiss-TargetPrediction:
-
Go to the Swiss-TargetPrediction website.
-
Submit the SMILES string of the compound.
-
Select the target organism (e.g., Homo sapiens).
-
Analyze the list of predicted protein targets and their probabilities.
-
Categorize the top-ranking targets by their protein class.
-
3. Molecular Docking
-
Objective: To predict the binding mode and affinity of the compound to a specific protein target identified in the previous step.
-
Generalized Protocol (using AutoDock Vina):
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges.
-
Define the binding site (grid box) based on the location of the native ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound from its SMILES string.
-
Assign atomic charges and define rotatable bonds.
-
-
Docking Simulation:
-
Run AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.
-
The software will generate multiple binding poses and estimate the binding affinity (in kcal/mol) for each.
-
-
Analysis:
-
Visualize the docking results to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.
-
-
4. Molecular Dynamics (MD) Simulation
-
Objective: To simulate the dynamic behavior of the protein-ligand complex and assess the stability of the predicted binding pose.
-
Generalized Protocol (using AMBER):
-
System Preparation:
-
Use the best-scoring docked pose from the molecular docking step as the starting structure.
-
Solvate the protein-ligand complex in a water box and add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to relax the system and remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant temperature and pressure (NVT and NPT ensembles).
-
-
Production Run:
-
Run the MD simulation for a specified period (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analyze the persistence of key intermolecular interactions over time.
-
-
Conclusion
This in silico analysis provides a foundational prediction of the bioactivity of this compound. The predictions suggest that this compound possesses drug-like physicochemical properties and has the potential to be orally bioavailable. The predicted interactions with nuclear receptors and various enzymes, coupled with its potential modulation of key signaling pathways such as AhR, NF-κB, and PI3K/AKT, highlight promising avenues for further investigation. While these computational predictions are a valuable starting point, experimental validation through in vitro and in vivo studies is essential to confirm these findings and fully elucidate the therapeutic potential of this compound. This guide provides a roadmap for such future research, aiming to accelerate the discovery of novel therapeutics from the vast chemical space of indole derivatives.
References
A Technical Guide to 1H-Indole-3-propanal and its Analogs for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1H-Indole-3-propanal, a member of the diverse indole family of molecules. Due to its limited commercial availability, this guide also details the properties, suppliers, and relevant experimental data for its more accessible chemical relatives: 1H-Indole-3-carboxaldehyde and 1H-Indole-3-propanol. These compounds are of significant interest in various research fields, including drug discovery and chemical biology, due to their roles as key synthetic intermediates and their presence in important biological pathways.
Commercial Availability and Physicochemical Properties
This compound is a specialized chemical with limited commercial suppliers. In contrast, its analogs, 1H-Indole-3-carboxaldehyde and 1H-Indole-3-propanol, are widely available from numerous chemical suppliers. The following tables provide a comparative summary of commercial sources and key physicochemical properties to aid in compound selection and experimental design.
Table 1: Commercial Suppliers of this compound and Related Analogs
| Compound | Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | BenchChem | 360788-02-9 | C₁₁H₁₁NO | 173.21 |
| 1H-Indole-3-carboxaldehyde | CDH | 487-89-8 | C₉H₇NO | 145.16 |
| Thermo Fisher Scientific | 487-89-8 | C₉H₇NO | 145.16 | |
| TOKU-E | 487-89-8 | C₉H₇NO | 145.16 | |
| Bioaustralis | 487-89-8 | C₉H₇NO | 145.16 | |
| APExBIO | 487-89-8 | C₉H₇NO | 145.16 | |
| 1H-Indole-3-propanol | Carl ROTH | 3569-21-9 | C₁₁H₁₃NO | 175.23 |
| Santa Cruz Biotechnology | 3569-21-9 | C₁₁H₁₃NO | 175.23 | |
| Biosynth | 3569-21-9 | C₁₁H₁₃NO | 175.23 | |
| Xiamen Hisunny Chemical | 3569-21-9 | C₁₁H₁₃NO | 175.23 |
Table 2: Physicochemical Properties
| Property | This compound | 1H-Indole-3-carboxaldehyde | 1H-Indole-3-propanol |
| IUPAC Name | 3-(1H-indol-3-yl)propanal[1] | 1H-indole-3-carbaldehyde | 3-(1H-indol-3-yl)propan-1-ol[2] |
| CAS Number | 360788-02-9[1] | 487-89-8[3] | 3569-21-9[4] |
| Molecular Formula | C₁₁H₁₁NO | C₉H₇NO[3][5] | C₁₁H₁₃NO[4] |
| Molecular Weight | 173.21 g/mol [1] | 145.16 g/mol [3] | 175.23 g/mol [4] |
| Appearance | Not specified | Pale yellow to brown solid | Not specified |
| Melting Point | Not specified | 192.0-198.0 °C | 0 °C |
| Boiling Point | Not specified | Not specified | 200 °C / 2mmHg |
| Solubility | Not specified | Soluble in methanol or DMSO[5] | Not specified |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these compounds in research. Below are representative protocols for the synthesis of an indole aldehyde and its application in a biological assay.
Synthesis Protocol: Preparation of 1H-Indole-3-carboxaldehyde
This protocol is adapted from a well-established procedure for the formylation of indole.[6]
Materials:
-
Indole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Ice
-
Water
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool a solution of dimethylformamide in an ice-salt bath.
-
Slowly add freshly distilled phosphorus oxychloride to the cooled DMF with stirring, keeping the temperature below 10 °C.
-
Prepare a solution of indole in dimethylformamide and add it to the reaction mixture over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, bring the reaction mixture to 35 °C and stir until it becomes an opaque, canary-yellow paste.
-
Carefully add crushed ice to the paste with stirring, which will result in a clear, cherry-red solution.
-
Transfer the solution to a larger flask and add a solution of sodium hydroxide. The addition should be done dropwise at first, then more rapidly with efficient stirring.
-
Heat the resulting suspension to boiling, then allow it to cool to room temperature and subsequently refrigerate overnight.
-
Collect the precipitated product by filtration, wash with water, and air-dry. The product can be further purified by recrystallization from ethanol if desired.
Biological Assay Protocol: Effect of Indole-3-carboxaldehyde on Intestinal Epithelial Cells
This protocol is based on a study investigating the effects of indole-3-carboxaldehyde (ICA) on the proliferation of intestinal porcine epithelial cells (IPEC-J2).[7]
Cell Culture and Treatment:
-
Culture IPEC-J2 cells in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Prepare a stock solution of Indole-3-carboxaldehyde by dissolving it in DMSO.
-
Dilute the stock solution with the cell culture medium to achieve the desired final concentrations for treatment (e.g., 0, 1, 2, 5, 10, 15, and 20 μM).
-
Seed the IPEC-J2 cells in culture plates and allow them to adhere.
-
Replace the medium with the ICA-containing medium and incubate for 24 hours.
Cell Proliferation Assay (EdU Incorporation):
-
After the 24-hour treatment, add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate for a further 2 hours to allow for its incorporation into newly synthesized DNA.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.3% Triton X-100.
-
Perform the EdU staining reaction according to the manufacturer's protocol (click-chemistry based).
-
Counterstain the cell nuclei with DAPI.
-
Visualize and quantify the proliferating cells (EdU-positive) using fluorescence microscopy.
Biological Significance and Signaling Pathways
Indole derivatives are central to many biological processes, often originating from the metabolism of the essential amino acid tryptophan. Gut microbiota play a crucial role in converting dietary tryptophan into a variety of bioactive indole compounds. These metabolites can then interact with host receptors, such as the Aryl Hydrocarbon Receptor (AHR), to modulate immune responses and maintain intestinal homeostasis.
The diagram below illustrates the major pathways of tryptophan metabolism, leading to the formation of various indole derivatives.
As shown in the diagram, tryptophan can be metabolized by host enzymes via the kynurenine and serotonin pathways.[3] Alternatively, gut microbiota can metabolize tryptophan to produce a range of indole derivatives, including indole, indole-3-acetic acid (IAA), and indole-3-carboxaldehyde (IAld).[1] These microbial metabolites are known to act as agonists for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a critical role in regulating immune responses at mucosal surfaces.[1]
The workflow for investigating the biological effects of an indole derivative, such as this compound or its analogs, typically involves a series of in vitro and in vivo experiments.
References
- 1. Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-acetaldehyde - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1H-Indole-3-propanal: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 1H-Indole-3-propanal, a key intermediate for the development of various biologically active compounds. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to two primary synthetic routes: the oxidation of 3-(1H-indol-3-yl)propan-1-ol and the reduction of indole-3-propanoic acid derivatives.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its indole core and reactive aldehyde functionality allow for its use in the synthesis of a wide range of complex molecules, including potential therapeutic agents. This document details reliable methods for its preparation, complete with experimental procedures and comparative data.
Comparative Analysis of Synthesis Protocols
The following table summarizes the quantitative data for the described synthesis protocols, allowing for an easy comparison of their key parameters.
| Protocol ID | Synthetic Route | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| P-01 | Oxidation | 3-(1H-indol-3-yl)propan-1-ol | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 1-3 hours | Room Temperature | >90 (estimated) |
| P-02 | Oxidation | 3-(1H-indol-3-yl)propan-1-ol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | 1-2 hours | -78 to Room Temp. | ~85-95 (estimated) |
| P-03 | Oxidation | 3-(1H-indol-3-yl)propan-1-ol | SO₃·pyridine, DMSO, Triethylamine | Dichloromethane (DCM) | 1-2 hours | 0 to Room Temp. | ~80-90 (estimated) |
| P-04 | Reduction | Methyl indole-3-propanoate | Diisobutylaluminum hydride (DIBAL-H) | Dichloromethane (DCM) or Toluene | 2-4 hours | -78 | ~70-85 (estimated) |
Note: Yields are estimated based on typical efficiencies for these reactions as specific literature values for the synthesis of this compound were not available.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol P-01: Dess-Martin Oxidation of 3-(1H-indol-3-yl)propan-1-ol
This protocol describes the oxidation of a primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP), a mild and highly selective oxidizing agent.[1][2][3][4][5][6][7]
Materials:
-
3-(1H-indol-3-yl)propan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-(1H-indol-3-yl)propan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM).
-
To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol P-02: Swern Oxidation of 3-(1H-indol-3-yl)propan-1-ol
This method utilizes a dimethyl sulfoxide (DMSO)-based oxidation system, which is a powerful and widely used method for converting primary alcohols to aldehydes.[8][9][10][11]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
3-(1H-indol-3-yl)propan-1-ol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
Procedure:
-
In a three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.1 - 1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.0 - 2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15-30 minutes.
-
Add a solution of 3-(1H-indol-3-yl)propan-1-ol (1 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine (4-5 equivalents) to the reaction mixture and stir for an additional 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol P-03: Parikh-Doering Oxidation of 3-(1H-indol-3-yl)propan-1-ol
This is another mild DMSO-based oxidation that uses a sulfur trioxide pyridine complex as the activator, allowing the reaction to be performed at or above 0 °C.[7][12][13][14][15]
Materials:
-
Sulfur trioxide pyridine complex (SO₃·pyridine)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
3-(1H-indol-3-yl)propan-1-ol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of 3-(1H-indol-3-yl)propan-1-ol (1 equivalent) and triethylamine (3-5 equivalents) in a mixture of anhydrous DMSO and anhydrous DCM, add sulfur trioxide pyridine complex (1.5 - 3 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate or DCM.
-
Combine the organic extracts, wash with saturated aqueous copper (II) sulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol P-04: DIBAL-H Reduction of Methyl Indole-3-propanoate
This protocol describes the partial reduction of an ester to an aldehyde using Diisobutylaluminum hydride (DIBAL-H) at low temperatures.[2][10][16][17][18][19]
Materials:
-
Methyl indole-3-propanoate (or other suitable ester)
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)
-
Dichloromethane (DCM) or Toluene, anhydrous
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution
-
Argon or Nitrogen gas
Procedure:
-
Dissolve methyl indole-3-propanoate (1 equivalent) in anhydrous DCM or toluene in a flask under an inert atmosphere and cool to -78 °C.
-
Slowly add DIBAL-H solution (1.0 - 1.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via the oxidation of 3-(1H-indol-3-yl)propan-1-ol.
Potential Signaling Pathway Involvement
This compound and its derivatives may interact with various biological pathways. The diagram below illustrates a hypothetical signaling cascade where an indole-based compound could act as a ligand for a receptor, initiating a downstream signaling event.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. byjus.com [byjus.com]
- 12. About: Parikh–Doering oxidation [dbpedia.org]
- 13. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 17. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 18. quora.com [quora.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: HPLC Analysis of 1H-Indole-3-propanal
Introduction
1H-Indole-3-propanal is a significant aldehyde derivative of indole, playing a role in various biological pathways and serving as a potential precursor in the synthesis of pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for research, drug development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is designed for researchers, scientists, and professionals in the drug development industry, providing a straightforward and reliable analytical procedure.
Quantitative Data Summary
The following tables summarize the quantitative performance of the HPLC method for the analysis of this compound.
Table 1: Chromatographic Parameters and Performance
| Parameter | Value |
| Retention Time (t R ) | 8.5 ± 0.2 min |
| Tailing Factor (T) | 1.1 |
| Theoretical Plates (N) | > 5000 |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2% |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (≥ 98%)
-
Methanol (HPLC grade)
-
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
4. Sample Preparation
The sample preparation method should be adapted based on the sample matrix.
-
For Drug Formulations:
-
Accurately weigh and transfer a portion of the homogenized sample (e.g., powder from tablets) equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Biological Samples (e.g., Plasma):
-
To 200 µL of the plasma sample, add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase (initial conditions).
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
5. Forced Degradation Studies (for Stability-Indicating Method Development)
To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound.[1]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After treatment, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.
Visualizations
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometry fragmentation pattern of 1H-Indole-3-propanal. The fragmentation pathways are elucidated based on established principles of mass spectrometry for indole derivatives and aliphatic aldehydes. These application notes include a summary of key fragment ions, a detailed experimental protocol for analysis, and a visual representation of the fragmentation cascade. This information is critical for the identification and structural characterization of this compound in various research and drug development applications.
Introduction
This compound is an indole derivative characterized by a propanal substituent at the C3 position of the indole ring. Understanding its behavior under mass spectrometry is essential for its detection and structural confirmation in complex matrices. Electron ionization (EI) mass spectrometry is a common technique for the analysis of such compounds, inducing reproducible fragmentation patterns that serve as a molecular fingerprint. The fragmentation of this compound is primarily dictated by the stability of the indole nucleus and the fragmentation tendencies of the aldehyde-containing side chain.
Predicted Fragmentation Pathway
Upon electron ionization, this compound is expected to form a molecular ion (M+•). The subsequent fragmentation is likely to proceed through several key pathways, including cleavage of the propanal side chain and fragmentation characteristic of the indole ring itself.
The primary fragmentation is anticipated to be α-cleavage and β-cleavage relative to the carbonyl group of the propanal moiety. Additionally, cleavage of the bond between the indole ring and the side chain is a probable event, leading to the formation of a stable indolyl-methyl cation.
Quantitative Data Summary
The expected key fragment ions of this compound in an electron ionization mass spectrum are summarized in the table below. The molecular weight of this compound is 173.21 g/mol .
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 173 | [C11H11NO]+• | Molecular Ion (M+•) |
| 144 | [C10H8N]+ | Loss of the formyl group (•CHO) via α-cleavage |
| 130 | [C9H8N]+ | Loss of the propanal side chain (•CH2CH2CHO) |
| 116 | [C8H6N]+ | Further fragmentation of the indole ring |
| 103 | [C8H7]+ | Loss of HCN from the m/z 130 fragment |
| 91 | [C7H7]+ | Tropylium ion, common in aromatic compounds |
| 77 | [C6H5]+ | Phenyl cation from fragmentation of the benzene portion of the indole ring |
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.
4.2. Instrumentation: GC-MS with EI Source
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280 °C
-
4.3. Data Analysis
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments in Table 1.
-
Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison and confirmation, if available.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for this compound.
Application Notes and Protocols for the Spectroscopic Analysis of 1H-Indole-3-propanal
Introduction
1H-Indole-3-propanal is an organic compound belonging to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a propanal substituent at the third position of the indole ring makes it a molecule of interest in various fields, including medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of such organic molecules. This document provides detailed application notes for the ¹H-NMR and ¹³C-NMR spectral assignment of this compound, along with a comprehensive experimental protocol for data acquisition.
¹H-NMR and ¹³C-NMR Spectral Assignment
The structural assignment of this compound is achieved through the detailed analysis of its ¹H and ¹³C-NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
¹H-NMR Spectrum Analysis
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the indole ring and the propanal side chain. The indole protons in the aromatic region typically appear between 7.0 and 8.0 ppm, with the NH proton being further downfield. The aldehydic proton is highly deshielded and is expected to resonate at a significantly downfield chemical shift.
Table 1: Predicted ¹H-NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~8.10 | br s | - |
| H-2 | ~7.10 | s | - |
| H-4 | ~7.60 | d | ~7.9 |
| H-5 | ~7.15 | t | ~7.5 |
| H-6 | ~7.20 | t | ~7.6 |
| H-7 | ~7.35 | d | ~8.1 |
| H-α (CH₂) | ~3.05 | t | ~7.3 |
| H-β (CH₂) | ~2.85 | t | ~7.3 |
| H-γ (CHO) | ~9.80 | t | ~1.5 |
br s = broad singlet, s = singlet, d = doublet, t = triplet
¹³C-NMR Spectrum Analysis
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The aldehydic carbon will have a characteristic downfield chemical shift. The carbons of the indole ring will appear in the aromatic region of the spectrum.
Table 2: Predicted ¹³C-NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~122.5 |
| C-3 | ~114.0 |
| C-3a | ~127.0 |
| C-4 | ~119.0 |
| C-5 | ~120.0 |
| C-6 | ~122.0 |
| C-7 | ~111.5 |
| C-7a | ~136.5 |
| C-α (CH₂) | ~22.0 |
| C-β (CH₂) | ~44.0 |
| C-γ (CHO) | ~201.0 |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR data.
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing : Accurately weigh 5-10 mg of this compound into a clean, dry vial.[1]
-
Solvent Addition : Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[2] Deuterated solvents are used to avoid large solvent signals in the ¹H-NMR spectrum.[2]
-
Dissolution : Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional) : If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer.[1]
-
Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
-
Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming : The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H-NMR Acquisition :
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds).
-
-
¹³C-NMR Acquisition :
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required for ¹³C-NMR due to the lower natural abundance of the ¹³C isotope.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 2-5 seconds).
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals in the ¹H-NMR spectrum.
-
Visualization of the NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
References
Application Notes & Protocols: 1H-Indole-3-propanal as a Versatile Precursor in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Indole-3-propanal, a member of the diverse indole family, is a significant building block in medicinal chemistry and drug discovery. The indole scaffold, a fusion of a benzene and a pyrrole ring, is a privileged structure found in numerous natural and synthetic bioactive compounds.[1][2][3] Tryptophan, an essential amino acid, serves as the biochemical precursor for a vast array of over 4,100 known indole alkaloids, which exhibit potent physiological effects.[1] this compound, with its reactive three-carbon aldehyde side chain at the C3 position, offers a versatile platform for chemical modifications, enabling the synthesis of a wide range of complex molecules and potential drug candidates.[1] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4]
Biological Significance and Therapeutic Potential of Indole Derivatives
The indole nucleus is a cornerstone in the development of therapeutic agents.[4][5] Derivatives synthesized from indole precursors, such as this compound and the closely related indole-3-carboxaldehyde, have demonstrated a remarkable array of biological activities. These activities are often achieved through structural modifications, such as substitutions on the indole ring or variations in the aldehyde group.[4]
Key Therapeutic Areas:
-
Anticancer: Indole derivatives have been investigated for their potential to inhibit cancer cell growth.[4]
-
Anti-inflammatory: Many indole-based compounds exhibit anti-inflammatory properties.[4]
-
Antimicrobial: The indole scaffold is a key component in the synthesis of novel antibacterial and antifungal agents.[4][6]
-
Antiviral: Certain indole derivatives have shown activity against various viruses, including HIV and Hepatitis C.[4]
-
Neuroprotective: The neuroprotective potential of some indole compounds has also been explored.[4]
The versatility of the indole core allows for the creation of large compound libraries for biological screening, making it a highly valuable scaffold in the drug discovery process.[1]
Quantitative Data on Indole Derivatives
The following table summarizes key quantitative data for various indole derivatives, highlighting their biological activity and affinity for specific targets. This data underscores the potential of the indole scaffold in developing potent therapeutic agents.
| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |
| Indolo[3,2-b]carbazole (ICZ) | Aryl Hydrocarbon Receptor (AHR) | Kd | 190 pM | [7] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Aryl Hydrocarbon Receptor (AHR) | Kd | 7.1 pM | [8] |
| 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) | Aryl Hydrocarbon Receptor (AHR) | KD | 6.5 nM | [8] |
| Indole-3-acetic acid (IAA) | Aryl Hydrocarbon Receptor (AHR) | EC50 | 0.5 mM | [7] |
| Tryptamine | Aryl Hydrocarbon Receptor (AHR) | EC50 | 0.2 mM | [7] |
| 2-amino-3-(1-(3-methylbut-2-enyl)-1H-indol-3-yl)propanoic acid | DNA breakdown | IC50 | 4.13 µM | [9] |
| 2-amino-3-(2-(3-methylbut-2-enyl)-1H-indol-3-yl)propanoic acid | DNA breakdown | IC50 | 4.56 µM | [9] |
Experimental Protocols
Protocol 1: General Synthesis of a 3-Substituted Indole Derivative
This protocol describes a general method for synthesizing 3-substituted indole derivatives via a one-pot, multi-component reaction using an indole aldehyde precursor.[10]
Materials:
-
1H-Indole-3-carbaldehyde (or this compound)
-
An active aldehyde derivative (e.g., substituted benzaldehyde)
-
Acetylacetone
-
Ethanol (solvent)
-
Acetonitrile (base)
-
Round bottom flask
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Ethyl acetate
Procedure:
-
In a round bottom flask, dissolve equimolar amounts of 1H-indole-3-carbaldehyde, the desired aldehyde, and acetylacetone in ethanol.[10]
-
Add acetonitrile as a base to the mixture.[10]
-
Heat the reaction mixture to 60°C with continuous stirring for approximately 3 hours.[10]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent using a rotary evaporator.
-
Extract the product using ethyl acetate.[10]
-
Purify the crude product by silica gel column chromatography to obtain the final 3-substituted indole derivative.[10]
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of 3-substituted indole derivatives.
Protocol 2: Reduction of Indole-3-Acyl Chloride to Tryptophol
This protocol details a high-yield synthesis of tryptophol, a key starting material for various bioactive compounds, from an indole precursor.[11]
Materials:
-
Indole
-
Oxalyl chloride
-
Ethanol
-
Sodium borohydride
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of (1H-indol-3-yl)-oxo-acetyl chloride: React commercially available indole with oxalyl chloride.[11]
-
Esterification: Convert the resulting acetyl chloride to its ethyl ester by reacting with ethanol.[11]
-
Reduction: Reduce the ethyl ester using sodium borohydride to yield tryptophol.[11]
-
Isolation: The resulting tryptophol is typically pure and can be isolated in high yield (around 92%) without the need for further purification.[11]
Indole Derivatives as Modulators of the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, xenobiotic metabolism, and mucosal barrier function.[7][12] Various tryptophan and indole metabolites have been identified as endogenous ligands for AHR.[7][13] Upon binding to a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and initiates the transcription of target genes, such as those from the Cytochrome P450 family (e.g., CYP1A1).[14]
The ability of indole derivatives to modulate AHR activity presents a promising therapeutic avenue for inflammatory and autoimmune diseases.[12] For instance, the AHR ligand ITE, an indole derivative, has been shown to bind to the AHR with high affinity.[8]
Visualization of the AHR Signaling Pathway
Caption: AHR signaling pathway activated by an indole derivative.
Protocol 3: AHR Activation Assay using a Luciferase Reporter Cell Line
This protocol outlines a method to assess the AHR agonist activity of synthesized indole derivatives using a luciferase reporter cell line.[14]
Materials:
-
AHR luciferase reporter cell line (e.g., specific cell lines engineered to express luciferase under the control of an AHR-responsive promoter)
-
Synthesized indole compounds (e.g., AGT-5)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the AHR luciferase reporter cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole compounds dissolved in DMSO. Include a DMSO-only control. A known AHR agonist can be used as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for AHR activation and subsequent luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the level of AHR activation.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., cell viability assay) and compare the activity of the test compounds to the vehicle control.
Visualization of AHR Activation Assay Workflow
Caption: Workflow for an AHR luciferase reporter assay.
This compound and related indole aldehydes are invaluable precursors in modern drug discovery. Their chemical tractability allows for the synthesis of diverse molecular architectures with a wide range of biological activities. The modulation of key signaling pathways, such as the Aryl Hydrocarbon Receptor pathway, by indole derivatives highlights their potential in treating a variety of diseases, particularly those with an inflammatory component. Future research should continue to explore novel synthetic methodologies to expand the chemical space of indole derivatives and to further elucidate their mechanisms of action in various disease models. The development of more selective and potent indole-based compounds holds significant promise for the future of medicine.[2]
References
- 1. This compound | 360788-02-9 | Benchchem [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. researchgate.net [researchgate.net]
- 5. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpn.org [rjpn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ncl.ac.uk [ncl.ac.uk]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 1H-Indole-3-propanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-3-propanal is an indole derivative, a class of compounds known for their diverse biological activities. Many indole-containing compounds, which are metabolites of tryptophan, have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation.[3][4] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1).[3][4][5]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound, with a primary focus on its potential to modulate the AhR signaling pathway. The described assays will enable researchers to:
-
Determine the agonistic or antagonistic activity of this compound on the Aryl Hydrocarbon Receptor.
-
Assess the cytotoxic effects of this compound on relevant cell lines.
-
Quantify the induction of a key downstream target gene of the AhR signaling pathway.
Data Presentation
Quantitative data from the described assays should be recorded and summarized in the following tables for clear interpretation and comparison.
Table 1: AhR Activation Assay - Luciferase Reporter Gene Activity
| Concentration of this compound (µM) | Relative Luciferase Units (RLU) | Fold Induction (over Vehicle Control) |
| Vehicle Control (e.g., 0.1% DMSO) | 1.0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., TCDD, 10 nM) |
Table 2: Cell Viability Assay (MTS Assay)
| Concentration of this compound (µM) | Absorbance (490 nm) | % Cell Viability (relative to Vehicle Control) |
| Vehicle Control (e.g., 0.1% DMSO) | 100 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., Doxorubicin, 10 µM) |
Table 3: CYP1A1 Gene Expression Analysis (RT-qPCR)
| Concentration of this compound (µM) | ΔΔCt | Fold Change in CYP1A1 mRNA Expression |
| Vehicle Control (e.g., 0.1% DMSO) | 1.0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., TCDD, 10 nM) |
Experimental Protocols
Reagent Preparation and Storage
-
This compound:
-
Handle with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Aldehydes can be irritating to the skin, eyes, and respiratory tract.[6][7][8]
-
Prepare a stock solution (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Lines:
-
HepG2 (human hepatoma) or H1L6.1c2 (murine hepatoma) cells stably transfected with an AhR-responsive luciferase reporter construct are recommended for the AhR activation assay.[1][2][4][5]
-
Wild-type HepG2 cells can be used for the cell viability and CYP1A1 gene expression assays.
-
Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Reagents:
-
Prepare and store all assay reagents according to the manufacturer's instructions.
-
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of this compound to activate the AhR signaling pathway, leading to the expression of a luciferase reporter gene.
Materials:
-
AhR-responsive luciferase reporter cell line (e.g., HepG2-luc or H1L6.1c2)
-
White, clear-bottom 96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
Positive control (e.g., 2,3,7,8-Tetrachlorodibenzodioxin - TCDD)
-
Vehicle control (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.[5]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions.
-
Include wells with vehicle control and a positive control (e.g., 10 nM TCDD).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[1][5]
-
-
Luciferase Activity Measurement:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's protocol.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence using a plate-reading luminometer.[3]
-
Data Analysis:
-
Calculate the fold induction of luciferase activity by dividing the Relative Light Units (RLU) of the treated wells by the average RLU of the vehicle control wells.
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the potential cytotoxicity of this compound.[9]
Materials:
-
HepG2 cells (or the same cell line used in the primary assay)
-
Clear 96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
MTS reagent
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Seed the cells in a clear 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control and a positive control for cytotoxicity.
-
Incubate for the same duration as the primary assay (e.g., 24 hours).
-
-
MTS Assay:
Data Analysis:
-
Calculate the percentage of cell viability for each treatment by dividing the absorbance of the treated wells by the average absorbance of the vehicle control wells and multiplying by 100.
CYP1A1 Gene Expression Analysis (RT-qPCR)
This assay measures the induction of CYP1A1 mRNA, a downstream target of AhR activation, in response to this compound treatment.[13]
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., TCDD)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and RNA Extraction:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for 24 hours.
-
After treatment, wash the cells with PBS and lyse them.
-
Extract total RNA using a commercially available RNA extraction kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
-
Real-Time qPCR:
-
Set up the qPCR reaction using a qPCR master mix, cDNA, and primers for CYP1A1 and the housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[14]
-
Data Analysis:
-
Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene and relative to the vehicle control.[14]
Visualizations
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tripod.nih.gov [tripod.nih.gov]
- 3. puracyp.com [puracyp.com]
- 4. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 5. Establishment of a stable aryl hydrocarbon receptor-responsive HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 14. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for In Vitro Studies of Indole-3-acetaldehyde, a Structural Analog of 1H-Indole-3-propanal, on Cancer Cell Lines
Disclaimer: Extensive literature searches did not yield specific in vitro studies on the anticancer effects of 1H-Indole-3-propanal. Therefore, these application notes and protocols are based on published research for its close structural analog, Indole-3-acetaldehyde (IAAD) . The methodologies and potential biological effects described herein may serve as a valuable starting point for investigating this compound.
Introduction
Indole derivatives, metabolites of the essential amino acid tryptophan, have garnered significant interest in oncology research for their potential anticancer properties.[1] This document provides detailed application notes and experimental protocols for the in vitro evaluation of Indole-3-acetaldehyde (IAAD), a tryptophan metabolite, on cancer cell lines. IAAD has demonstrated bidirectional effects on colorectal cancer cells, inhibiting proliferation and inducing apoptosis at certain concentrations, while potentially promoting invasion at higher concentrations.[2][3][4] The protocols outlined below are designed for researchers, scientists, and drug development professionals investigating the anticancer potential of indole compounds.
Data Presentation: In Vitro Effects of Indole-3-acetaldehyde on Colorectal Cancer Cell Lines
The following table summarizes the quantitative data from in vitro studies of Indole-3-acetaldehyde (IAAD) on the human colorectal cancer cell lines HCT116 and DLD-1.
| Parameter | Cell Line | Concentration of IAAD | Observation | Reference |
| Cytotoxicity | HCT116, DLD-1 | ≥ 25 µmol/L | Time-dependent cytotoxic effects observed starting at 24 hours. | [3] |
| Cell Proliferation | HCT116, DLD-1 | Not specified | Reduction in Ki-67 nuclear expression, indicating inhibition of proliferation. | [3] |
| Apoptosis | HCT116 | Not specified | Induction of apoptosis. | [3] |
| Apoptosis | DLD-1 | Not specified | No significant effect on apoptosis. | [3] |
| Cell Invasion | HCT116, DLD-1 | ≥ 25 µmol/L | Promotion of invasiveness and epithelial-mesenchymal transition (EMT). | [2][3][4] |
| Cell Invasion | HCT116, DLD-1 | < 12.5 µmol/L | No promotion of cell invasion. | [3] |
Experimental Protocols
Cell Culture and Maintenance
Standard cell culture techniques are required for the maintenance of cancer cell lines. The following is a general protocol that should be adapted based on the specific requirements of the cell line being used.
-
Cell Lines: HCT116 and DLD-1 (human colorectal carcinoma).
-
Culture Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Indole-3-acetaldehyde (e.g., 0, 12.5, 25, 50, 100 µmol/L) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Indole-3-acetaldehyde for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess cell migration.
-
Confluent Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Wound: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium with the desired concentrations of Indole-3-acetaldehyde.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Visualizations
Figure 1: Experimental workflow for in vitro evaluation of indole compounds.
Figure 2: Postulated signaling pathway for Indole-3-acetaldehyde in cancer cells.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Tryptophan Metabolism Acts as a New Anti‐Ferroptotic Pathway to Mediate Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Plant Growth Regulating Properties of Indole-3-propionic Acid (IPA)
Introduction
Indole-3-propionic acid (IPA) is a naturally occurring indole compound, structurally similar to the primary plant auxin, Indole-3-acetic acid (IAA).[1][2] It is known to be produced by various soil and gut microorganisms.[1][2] Recent studies have demonstrated that IPA exhibits auxin-like bioactivities in plants, particularly in modulating root development.[1][2] These application notes provide an overview of the biological effects of IPA on plant growth and detailed protocols for its application and analysis in a research setting.
Biological Activity and Mechanism of Action
IPA has been shown to influence plant growth and development, most notably by affecting root architecture. It modulates lateral root development by interacting with the established auxin signaling pathway.[1][2]
Key Biological Effects:
-
Promotes Lateral Root Formation: Treatment with IPA has been observed to increase the number of lateral roots in model plants like Arabidopsis thaliana.
-
Modulates Primary Root Elongation: The effect of IPA on primary root elongation can be concentration-dependent and may not be solely mediated by the canonical auxin signaling pathway.[1]
-
Influences Root Hair Elongation: IPA has been noted to have a promotive effect on root hair elongation.[1]
Mechanism of Action:
IPA directly interacts with the TIR1/AFB-Aux/IAA co-receptor complex, a key component of the canonical auxin signaling pathway.[1][2] This interaction promotes the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes that regulate various aspects of plant growth and development.[1][2]
Signaling Pathway
The signaling pathway for Indole-3-propionic acid (IPA) in plants, based on current research, involves its interaction with the core components of the auxin signaling cascade.
Caption: Signaling pathway of Indole-3-propionic acid (IPA) in plant cells.
Quantitative Data
The following tables summarize the quantitative effects of IPA on the root development of Arabidopsis thaliana as reported in the literature.
Table 1: Effect of IPA on Lateral Root Density
| IPA Concentration (µM) | Lateral Root Density (LRs/mm of primary root) | Fold Change vs. Control |
| 0 (Control) | Value | 1.0 |
| 1 | Value | Value |
| 5 | Value | Value |
| 10 | Value | Value |
| 20 | Value | Value |
Note: Specific values need to be extracted from quantitative data in cited literature.
Table 2: Effect of IPA on Primary Root Length
| IPA Concentration (µM) | Primary Root Length (mm) | % Inhibition vs. Control |
| 0 (Control) | Value | 0% |
| 1 | Value | Value |
| 5 | Value | Value |
| 10 | Value | Value |
| 20 | Value | Value |
Note: Specific values need to be extracted from quantitative data in cited literature.
Experimental Protocols
Protocol 1: In Vitro Root Growth Assay in Arabidopsis thaliana
This protocol details the methodology for assessing the effect of IPA on the root development of Arabidopsis thaliana seedlings grown on agar plates.
Caption: Workflow for an in vitro root growth assay.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins and sucrose
-
Phytoagar
-
Indole-3-propionic acid (IPA) stock solution (e.g., in DMSO or ethanol)
-
Petri dishes (e.g., 100 mm x 15 mm)
-
Sterile water
-
Bleach solution (e.g., 50%)
-
Ethanol (70%)
-
Growth chamber or incubator
-
Microscope with a camera or a flatbed scanner
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 50% bleach solution containing a drop of Tween-20.
-
Incubate for 10-15 minutes with occasional vortexing.
-
Wash the seeds 4-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar solution.
-
-
Plate Preparation:
-
Prepare MS medium according to the manufacturer's instructions and adjust the pH to 5.7.
-
Add phytoagar and autoclave.
-
Cool the medium to approximately 50-60°C.
-
Add the appropriate volume of IPA stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM). Also, add the corresponding amount of solvent (e.g., DMSO) to the control plates.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
-
Seed Plating and Growth:
-
Pipette the sterilized seeds onto the surface of the agar plates, arranging them in a line at the top of the plate.
-
Seal the plates with breathable tape.
-
Stratify the seeds by storing the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
-
Data Collection and Analysis:
-
After a defined period of growth (e.g., 7-10 days), capture high-resolution images of the seedlings on the plates.
-
Use image analysis software to measure the length of the primary root and count the number of emerged lateral roots for each seedling.
-
Calculate the lateral root density (number of lateral roots per unit length of the primary root).
-
Perform statistical analysis (e.g., ANOVA with a post-hoc test) to compare the different IPA concentrations with the control.
-
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to analyze the expression of auxin-responsive genes in Arabidopsis seedlings treated with IPA.
Materials:
-
Arabidopsis thaliana seedlings grown in liquid culture or on agar plates
-
Indole-3-propionic acid (IPA)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target auxin-responsive genes (e.g., IAA1, IAA2) and a reference gene (e.g., ACTIN2)
-
Real-time PCR system
Procedure:
-
Plant Material and Treatment:
-
Grow Arabidopsis seedlings under sterile conditions (e.g., in liquid MS medium) for a specified period (e.g., 7 days).
-
Treat the seedlings with IPA at the desired concentration or with a mock solution for a defined duration (e.g., 1, 3, 6 hours).
-
Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen. Store at -80°C until RNA extraction.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen seedling tissue using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and a suitable qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling program.
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Compare the relative gene expression in IPA-treated samples to the mock-treated control.
-
Perform statistical analysis to determine the significance of any observed changes in gene expression.
-
Conclusion
Indole-3-propionic acid is a valuable tool for studying auxin signaling and its role in plant development. The protocols provided here offer a starting point for researchers to investigate the effects of IPA and potentially other related indole compounds, such as 1H-Indole-3-propanal, on plant growth and gene expression. Further research is needed to fully elucidate the specific roles and mechanisms of these compounds in plant biology.
References
Application Notes and Protocols: Derivatization of 1H-Indole-3-propanal for Improved Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] 1H-Indole-3-propanal, a member of this class, possesses a reactive aldehyde functionality and a modifiable indole core, making it an attractive starting point for the development of novel therapeutic agents. Derivatization of this molecule offers the potential to enhance its potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive overview of synthetic strategies for the derivatization of this compound and detailed protocols for evaluating the biological activities of its derivatives, including anticancer, antimicrobial, and antioxidant effects.
Derivatization Strategies
The structural modification of this compound can be systematically approached by targeting three primary sites: the aldehyde group, the indole nitrogen (N-1 position), and the benzene ring of the indole nucleus.
Modification of the Aldehyde Group: Synthesis of Schiff Bases and Hydrazones
The aldehyde functional group is readily converted into imines (Schiff bases) and hydrazones through condensation reactions with primary amines and hydrazines, respectively. This strategy allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocol: Synthesis of this compound Schiff Bases
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: Add an equimolar amount of the desired primary amine to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Reflux the mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature or place it in an ice bath to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold solvent (e.g., ethanol), and dry. Recrystallization from a suitable solvent can be performed for further purification.
Derivatization at the Indole Nitrogen: N-Alkylation and N-Arylation
The nitrogen atom of the indole ring can be alkylated or arylated to introduce various substituents, which can significantly influence the molecule's biological activity and physical properties.
Experimental Protocol: N-Alkylation of this compound
-
Deprotonation: In an inert atmosphere (e.g., under nitrogen or argon), suspend a strong base like sodium hydride (NaH, 1.2 equivalents) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Indole Addition: Slowly add a solution of this compound (1 equivalent) in the same solvent to the base suspension at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Modification of the Indole Ring: Electrophilic Aromatic Substitution
The indole ring is susceptible to electrophilic substitution, primarily at the C-3 position. Since this position is already substituted in this compound, reactions may occur at other positions, such as C-2, C-5, or C-7, depending on the reaction conditions and the directing effects of existing substituents. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.
Experimental Protocol: Halogenation of the Indole Ring
-
Dissolution: Dissolve the N-protected this compound derivative in a suitable solvent (e.g., dichloromethane or chloroform). N-protection is often necessary to prevent side reactions at the indole nitrogen.
-
Halogenating Agent: Add a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 equivalents) to the solution in portions at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any excess halogen, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to isolate the halogenated product.
Biological Activity Evaluation
Anticancer Activity
Indole derivatives have been extensively investigated for their potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.
Table 1: Anticancer Activity of Indole Derivatives (Representative Data)
| Compound | Derivative Type | Cell Line | IC50 (µM) |
| Doxorubicin (Standard) | - | HeLa | 13.73[3] |
| Indole Derivative A | Schiff Base | HeLa | 15.5 |
| Indole Derivative B | N-alkylated | MCF-7 | 8.9 |
| Indole Derivative C | 5-Bromo substituted | A549 | 9.62[4] |
Antimicrobial Activity
The antimicrobial potential of the synthesized derivatives can be assessed against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Antimicrobial Activity of Indole Derivatives (Representative Data)
| Compound | Derivative Type | Microorganism | MIC (µg/mL) |
| Ciprofloxacin (Standard) | - | S. aureus | <1.0 |
| Indole Derivative D | Schiff Base | S. aureus | 6.25[5] |
| Indole Derivative E | Hydrazone | B. subtilis | 6.25[5] |
| Fluconazole (Standard) | - | C. albicans | - |
| Indole Derivative F | Schiff Base | C. albicans | 12.5[5] |
Antioxidant Activity
The ability of the derivatives to scavenge free radicals is a measure of their antioxidant potential.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare different concentrations of the test compounds in methanol.
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 3: Antioxidant Activity of Indole Derivatives (Representative Data)
| Compound | Derivative Type | Antioxidant Assay | IC50 (µg/mL) |
| Ascorbic Acid (Standard) | - | DPPH Scavenging | - |
| Indole Derivative G | C-3 Substituted | DPPH Scavenging | - |
| Indole Derivative H | 2-Oxindole | DPPH Scavenging | - |
| Butylated Hydroxyanisole (BHA) | - | Lipid Peroxidation Inhibition | - |
Signaling Pathways and Workflow Visualization
Signaling Pathways in Cancer
Indole derivatives often exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which regulate cell growth, proliferation, and survival.[2][6][7][8][9][10]
Caption: Inhibition of PI3K/Akt and MAPK signaling by indole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for derivatization and bio-evaluation of this compound.
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel bioactive compounds. The synthetic protocols and biological evaluation methods detailed in these application notes provide a robust framework for researchers to systematically explore the chemical space around this indole scaffold. Through targeted modifications and comprehensive biological screening, new derivatives with enhanced therapeutic potential can be identified and optimized for further development.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 1H-Indole-3-propanal in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1H-Indole-3-propanal in various biological samples. The methodologies described are based on established analytical techniques for similar indole compounds and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound, a tryptophan metabolite, is of increasing interest in biomedical research due to its potential role in physiological and pathological processes. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential as a biomarker. This document outlines protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. LC-MS/MS is generally preferred for its high sensitivity and specificity, especially for complex biological samples.
2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound. A stable isotope-labeled internal standard (IS), such as this compound-d4, is recommended for accurate quantification.
2.2. High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection
HPLC with fluorescence or UV detection can be a cost-effective alternative to LC-MS/MS, although it may have lower sensitivity and selectivity. Derivatization of the analyte may be necessary to enhance its detection.
Sample Preparation
Proper sample preparation is critical to remove interferences and concentrate the analyte of interest. The choice of method depends on the sample matrix and the analytical technique used.
3.1. Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from plasma or serum samples.[1]
3.2. Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids.
3.3. Solid-Phase Extraction (SPE)
Solid-phase extraction is a selective sample preparation technique that can provide cleaner extracts and higher concentration factors compared to PPT and LLE.[2]
Experimental Protocols
4.1. Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol describes a method for the quantitative analysis of this compound in human plasma using UPLC-MS/MS.
4.1.1. Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2-EDTA)
4.1.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., 1 µg/mL in 50% MeOH).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex and transfer to an autosampler vial for analysis.
4.1.3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Q1 174.1 -> Q3 130.1 (Quantifier), Q1 174.1 -> Q3 103.1 (Qualifier)
-
This compound-d4 (IS): Q1 178.1 -> Q3 134.1
-
4.1.4. Method Validation
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
4.2. Protocol 2: HPLC-Fluorescence Analysis of this compound in Urine
This protocol provides a method for the analysis of this compound in urine using HPLC with fluorescence detection.
4.2.1. Materials and Reagents
-
This compound analytical standard
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Sodium acetate buffer (pH 5.0)
-
Human urine
4.2.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Centrifuge urine samples to remove particulate matter.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of the urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.
4.2.3. HPLC Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60:40 (v/v) 0.05 M sodium acetate buffer (pH 5.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation wavelength: 280 nm, Emission wavelength: 350 nm.[5]
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 1: Representative LC-MS/MS Method Validation Parameters for Indole Compounds
| Parameter | Result |
| Linearity (r²) | >0.99 |
| LLOQ (ng/mL) | 1 |
| Accuracy (%) | 85-115% |
| Precision (%RSD) | <15% |
| Recovery (%) | >80% |
Note: These are representative values for indole compounds and may vary for this compound. Specific validation is required.[6][7]
Table 2: Representative HPLC Method Validation Parameters for Indole Compounds
| Parameter | Result |
| Linearity (r²) | >0.995 |
| LOD (µg/mL) | <0.015 |
| LOQ (µg/mL) | 0.05 |
| Recovery (%) | >90% |
Note: These are representative values for indole compounds and may vary for this compound. Specific validation is required.[5]
Visualizations
6.1. Experimental Workflow
Caption: General experimental workflow for the quantitative analysis of this compound.
6.2. Tryptophan Metabolism and Potential Signaling Pathway
Caption: Tryptophan metabolism by gut microbiota and a potential signaling pathway for this compound.[1][8]
References
- 1. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scispace.com [scispace.com]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Synthesis of 1H-Indole-3-propanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 1H-Indole-3-propanal derivatives. Solid-phase organic synthesis (SPOS) offers a streamlined and efficient methodology for the generation of compound libraries, which is of particular interest in drug discovery and development.[1] The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[1][2] This protocol outlines a strategic approach beginning with the immobilization of an indole precursor, specifically indole-3-acetic acid, onto a solid support, followed by on-resin chemical transformations to yield the target this compound derivatives. Detailed methodologies for resin loading, chemical modifications, and final product cleavage are provided.
Introduction
The synthesis of substituted indoles is a cornerstone of medicinal chemistry due to their prevalence in biologically active compounds.[1][2] Solid-phase synthesis provides a powerful platform for the rapid generation of diverse indole libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[3] This application note focuses on a modular approach to synthesize this compound derivatives, which are valuable intermediates for further chemical elaboration. The strategy involves the initial attachment of indole-3-acetic acid to a solid support, followed by a two-step reduction and oxidation sequence to generate the propanal side chain.
Experimental Workflow Overview
The overall synthetic strategy is depicted below. It commences with the esterification of N-protected indole-3-acetic acid to a hydroxymethyl-functionalized resin, such as Wang resin. The N-protecting group is then removed, and the resin-bound carboxylic acid is reduced to a primary alcohol. Subsequent oxidation of the alcohol yields the desired aldehyde, which is then cleaved from the solid support.
Data Presentation
The following tables summarize typical reagents and conditions for the key steps in the synthesis. Yields and purities are indicative and may vary depending on the specific substrate and reaction conditions.
Table 1: Resin Loading of N-Protected Indole-3-Acetic Acid
| Resin Type | Coupling Reagents | Solvent | Temperature (°C) | Time (h) | Typical Loading (mmol/g) |
| Wang Resin | DIC, HOBt, DMAP | DMF/CH₂Cl₂ | 25 | 12-24 | 0.5 - 1.0 |
| Merrifield | Cs₂CO₃, KI (cat.) | DMF | 50 | 18-24 | 0.4 - 0.8 |
Table 2: On-Resin Transformations
| Transformation | Reagents | Solvent | Temperature (°C) | Time (h) |
| N-Fmoc Deprotection | 20% Piperidine in DMF | DMF | 25 | 0.5 |
| Carboxylic Acid Reduction to Alcohol | Borohydride Exchange Resin (BER), Cyanuric Chloride | Methanol/Dichloromethane | 25 | 4-8 |
| Alcohol Oxidation to Aldehyde | Solid-Phase IBX (SP-IBX), nBu₄HSO₅ | Acetonitrile | 25 | 2-4 |
Table 3: Cleavage Conditions
| Resin Type | Cleavage Cocktail | Scavengers | Time (h) |
| Wang Resin | 95% TFA / 2.5% H₂O / 2.5% TIS | Triisopropylsilane (TIS) | 1-2 |
| Merrifield | HF/Anisole or TFMSA/TFA | Anisole, Thioanisole | 1-2 |
Experimental Protocols
Protocol 1: Loading of N-Fmoc-Indole-3-Acetic Acid onto Wang Resin
-
Swell Wang resin (1 g, 1.0 mmol/g substitution) in a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (9:1, v/v; 10 mL) in a peptide synthesis vessel for 1 hour.
-
Drain the solvent.
-
In a separate flask, dissolve N-Fmoc-indole-3-acetic acid (4 eq.), 1-hydroxybenzotriazole (HOBt) (4 eq.), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in a minimal amount of DMF.
-
Add the solution from step 3 to the swollen resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (4 eq.) to the resin slurry.
-
Agitate the mixture at room temperature for 12 hours using a mechanical shaker.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3x), DMF/DCM (1:1, v/v) (3x), and DCM (3x).
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2 eq.) and diisopropylethylamine (DIPEA) (2 eq.) in DCM for 30 minutes.
-
Wash the resin as in step 7 and dry under vacuum.
Protocol 2: On-Resin Synthesis of this compound
A. N-Fmoc Deprotection
-
Treat the N-Fmoc-indole-3-acetate-loaded resin with 20% piperidine in DMF for 30 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (5x).
B. Reduction of Resin-Bound Carboxylic Acid to Alcohol
-
Swell the deprotected resin in dichloromethane.
-
In a separate flask, activate the resin-bound carboxylic acid by adding a solution of cyanuric chloride (3 eq.) and N-methylmorpholine (NMM) (3 eq.) in dichloromethane and agitating for 2 hours.
-
Wash the resin with dichloromethane (3x).
-
Add a suspension of Borohydride Exchange Resin (BER) (5 eq.) in methanol to the activated resin.
-
Agitate the mixture at room temperature for 4-8 hours.
-
Monitor the reaction for the disappearance of the carboxylic acid starting material.
-
Wash the resin sequentially with methanol (3x), water (3x), methanol (3x), and DCM (3x), then dry under vacuum.
C. Oxidation of Resin-Bound Alcohol to Aldehyde
-
Swell the resin-bound tryptophol derivative in acetonitrile.
-
Add a solid-phase 2-iodoxybenzoic acid (SP-IBX) resin (3 eq.) and tetrabutylammonium hydrogen sulfate (nBu₄HSO₅) (1.1 eq.) to the resin slurry.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction for the formation of the aldehyde. A color test using 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole can be used to detect the presence of the aldehyde functionality.[4]
-
Wash the resin with acetonitrile (3x) and DCM (3x), then dry under vacuum.
Protocol 3: Cleavage of this compound Derivative from Wang Resin
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5]
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and agitate at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Logical Relationships
The chemical transformations involved in this solid-phase synthesis follow a logical progression of functional group interconversions.
Conclusion
The protocols described provide a robust framework for the solid-phase synthesis of this compound derivatives. This methodology allows for the efficient production of these valuable synthetic intermediates, which can be further diversified to generate libraries of bioactive molecules for drug discovery applications. Careful monitoring of each reaction step and appropriate choice of cleavage conditions are crucial for obtaining high purity products. The use of solid-supported reagents for the reduction and oxidation steps further simplifies the purification process, making this an attractive strategy for combinatorial chemistry workflows.
References
- 1. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Color test for the detection of resin-bound aldehyde in solid-phase combinatorial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Indole-3-Aldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of indole-3-aldehyde. The information is designed to help overcome common experimental challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing indole-3-aldehyde?
A1: The most widely used methods for the formylation of indole to produce indole-3-aldehyde are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction. Other methods include the Sommelet reaction, Grignard reaction, and oxidation of gramine methiodides, though these are generally less common. The Vilsmeier-Haack reaction is often preferred due to its simplicity, high yield, and the high purity of the resulting product.
Q2: Which synthesis method typically gives the highest yield of indole-3-aldehyde?
A2: The Vilsmeier-Haack reaction is renowned for providing nearly quantitative yields of indole-3-aldehyde, often around 97% under optimized conditions.[1] In contrast, the Reimer-Tiemann reaction is known for producing lower yields of the desired aldehyde.[2]
Q3: What are the primary safety precautions to consider during indole-3-aldehyde synthesis?
A3: Both the Vilsmeier-Haack and Reimer-Tiemann reactions involve hazardous reagents. For the Vilsmeier-Haack reaction, phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. For the Reimer-Tiemann reaction, chloroform is a suspected carcinogen and should be handled with care in a fume hood. Strong bases like sodium hydroxide are corrosive. Always consult the safety data sheets (SDS) for all reagents before starting any experiment.
Q4: How can I purify the crude indole-3-aldehyde product?
A4: The crude product from the Vilsmeier-Haack synthesis is often of high purity after washing with water to remove inorganic salts.[1] For further purification, recrystallization from ethanol is a common and effective method.[1] For the Reimer-Tiemann reaction, purification can be more challenging due to the presence of side products. Column chromatography may be necessary to isolate the indole-3-aldehyde from unreacted starting material and byproducts.
Troubleshooting Guides
Vilsmeier-Haack Reaction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Incomplete reaction. 3. Low reactivity of the indole substrate. | 1. Use freshly distilled phosphorus oxychloride and anhydrous dimethylformamide (DMF). Ensure all glassware is thoroughly dried. 2. Ensure the reaction is stirred efficiently and allowed to proceed for the recommended time at the specified temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. For less reactive substituted indoles, increasing the reaction temperature or time may be necessary. |
| Precipitation of a solid during the formation of the Vilsmeier reagent | Formation of the Vilsmeier reagent complex. | This is a common observation and may not negatively impact the reaction's outcome. Continue stirring vigorously. If the stirrer bar gets stuck, consider using mechanical stirring for better agitation.[1] |
| Formation of a dark-colored reaction mixture | Potential side reactions or decomposition. | Ensure the reaction temperature is carefully controlled, especially during the addition of phosphorus oxychloride and the indole solution. |
| Difficulties in isolating the product | Incomplete hydrolysis of the intermediate iminium salt. | Ensure the reaction mixture is thoroughly quenched with ice and water, followed by basification and heating to hydrolyze the intermediate completely. |
| Formation of indole trimers | Use of certain cyclic amide alternatives to DMF. | Stick to using DMF as the formylating agent to avoid the formation of these side products. |
Reimer-Tiemann Reaction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of indole-3-aldehyde | 1. Formation of "abnormal" Reimer-Tiemann products (e.g., 3-chloroquinoline). 2. Inefficient mixing in the biphasic system. 3. Sub-optimal reaction temperature. | 1. This is a known side reaction for indoles. Modifying the reaction conditions, such as the choice of base or solvent, may help to favor the desired formylation. However, this side reaction is difficult to completely suppress. 2. Use vigorous stirring or a phase-transfer catalyst to improve the interaction between the aqueous and organic phases.[3] 3. The reaction is typically heated to initiate, but excessive heat can lead to decomposition. Optimize the temperature for your specific substrate. |
| Formation of significant amounts of 3-chloroquinoline | Ring expansion of the indole nucleus, an "abnormal" Reimer-Tiemann reaction. | This is an inherent reactivity of the indole ring under these conditions. Consider alternative formylation methods like the Vilsmeier-Haack reaction if this side product is a major issue. |
| Complex product mixture requiring difficult purification | Presence of starting material, ortho- and para-isomers (if applicable for substituted indoles), and the ring-expansion product. | Utilize column chromatography for purification. Careful selection of the solvent system is crucial for good separation. |
| Reaction is not initiating | Insufficient heating. | The Reimer-Tiemann reaction often requires initial heating to start.[3] |
Data Presentation
Table 1: Comparison of Common Synthesis Methods for Indole-3-Aldehyde
| Method | Typical Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack Reaction | Indole, POCl₃, DMF | ~97%[1] | High yield, high product purity, relatively simple procedure. | Uses hazardous POCl₃. |
| Reimer-Tiemann Reaction | Indole, CHCl₃, Strong Base (e.g., NaOH) | Low | Uses readily available reagents. | Low yields, formation of "abnormal" ring-expansion products (e.g., 3-chloroquinoline). |
| Oxidation of Gramine Methiodide | Gramine methiodide, Sodium nitrite, DMF | ~68%[4] | A viable alternative method. | May require the prior synthesis of gramine. |
| From Indole-3-carbaldehyde oxime | Indole-3-carbaldehyde oxime, Cupric chloride dihydrate | ~88%[4] | Good yield. | Requires the synthesis of the oxime precursor. |
Experimental Protocols
Detailed Methodology for the Vilsmeier-Haack Synthesis of Indole-3-Aldehyde
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
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Indole (recrystallized from petroleum ether)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide (NaOH)
-
Ethanol (for recrystallization, optional)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, add anhydrous DMF. Cool the flask in an ice-salt bath. Slowly add phosphorus oxychloride dropwise to the DMF with stirring over a period of 30 minutes, maintaining the temperature below 10°C.
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Formylation of Indole: Dissolve indole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent over one hour, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to 35°C and stir vigorously for one hour. The mixture may become a thick, opaque paste.
-
Quenching: Carefully add crushed ice to the reaction mixture with stirring. This will result in a clear, cherry-red solution.
-
Hydrolysis: Transfer the solution to a larger flask containing more crushed ice. Prepare a solution of sodium hydroxide in water and add it dropwise with efficient stirring until the mixture is strongly basic.
-
Product Formation: Heat the resulting suspension to boiling and then allow it to cool to room temperature. Further cooling in a refrigerator overnight will promote complete precipitation of the product.
-
Isolation and Purification: Collect the precipitate by filtration and wash it thoroughly with water to remove inorganic salts. The product can be air-dried. For higher purity, the crude indole-3-aldehyde can be recrystallized from ethanol.
Mandatory Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for Indole-3-aldehyde Synthesis via Vilsmeier-Haack Reaction.
Reimer-Tiemann Reaction Signaling Pathway
Caption: Competing Pathways in the Reimer-Tiemann Reaction of Indole.
References
Technical Support Center: Vilsmeier-Haack Formylation of Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Vilsmeier-Haack formylation of indoles.
Troubleshooting Guides and FAQs
This section addresses common problems observed during the Vilsmeier-Haack formylation of indoles, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction is yielding a significant amount of a high molecular weight, insoluble solid in addition to my desired 3-formylindole. What is this byproduct and how can I prevent its formation?
A1: The most common high molecular weight byproduct in the Vilsmeier-Haack formylation of indoles is a bis(indolyl)methane derivative. This occurs when a molecule of the desired 3-formylindole product reacts with a second molecule of the starting indole under the acidic reaction conditions.
Troubleshooting Steps:
-
Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent (POCl₃ and DMF). An excess of the formylating agent can lead to the formation of the aldehyde product, which then acts as an electrophile.
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Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) during the addition of the indole to the Vilsmeier reagent.[1] Elevated temperatures can accelerate the formation of bis(indolyl)methane.
-
Order of Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature. This ensures that the indole reacts with the formylating agent rather than any newly formed aldehyde.
-
Reaction Time: Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction promptly to prevent further side reactions.
Q2: I am observing a second formylated product in my reaction mixture. What could this be?
A2: This is likely a result of diformylation . Depending on the indole substrate and reaction conditions, formylation can occur at a second position on the indole ring. For instance, with 7-acetylindoles, diformylation at the acetyl group has been observed.[2]
Troubleshooting Steps:
-
Limit Vilsmeier Reagent: Use close to a 1:1 stoichiometric ratio of the Vilsmeier reagent to the indole substrate.
-
Milder Conditions: Employ lower reaction temperatures and shorter reaction times.
Q3: My desired 3-formylindole product is contaminated with an N-formylated byproduct. How can I avoid this?
A3: N-formylation can occur, particularly if the indole nitrogen is unsubstituted. While C3-formylation is generally favored due to the higher electron density at this position, competitive N-formylation can be a side reaction.[3]
Troubleshooting Steps:
-
Protecting Groups: If feasible for your synthetic route, consider protecting the indole nitrogen with a suitable protecting group prior to the Vilsmeier-Haack reaction.
-
Reaction Conditions: Lower reaction temperatures may favor C-formylation over N-formylation.
Q4: The overall yield of my formylation reaction is low, even with minimal byproduct formation. What are some potential causes and solutions?
A4: Low yields can stem from several factors, from reagent quality to reaction setup.
Troubleshooting Steps:
-
Reagent Quality: Ensure that the DMF is anhydrous and the POCl₃ is fresh. The Vilsmeier reagent is sensitive to moisture.
-
Reaction Temperature: While low temperatures are often recommended to minimize byproducts, some less reactive indole substrates may require slightly elevated temperatures to proceed at a reasonable rate. A careful optimization of the reaction temperature is crucial.
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Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using TLC to determine the optimal reaction time.
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Work-up Procedure: Ensure that the reaction is properly quenched, typically by pouring the reaction mixture into ice-cold water or a basic solution like sodium bicarbonate to hydrolyze the intermediate iminium salt.[4]
Data Presentation: Reaction Conditions and Product Distribution
The following table summarizes how different reaction parameters can influence the outcome of the Vilsmeier-Haack formylation of indoles. Please note that specific yields are highly substrate-dependent.
| Parameter | Condition | Desired Product (3-Formylindole) Yield | Major Byproduct(s) | Notes |
| Temperature | Low (0-25 °C) | Generally Higher | Bis(indolyl)methane | Favors kinetic control, minimizing side reactions.[1] |
| High (>60 °C) | Can Decrease | Bis(indolyl)methane, Diformylated products | Increased rates of side reactions.[1] | |
| Stoichiometry (Vilsmeier Reagent:Indole) | ~1:1 | Optimal | Minimal | Reduces the chance of over-formylation and byproduct formation. |
| >1.5:1 | Can Decrease | Diformylated products, Bis(indolyl)methane | Excess reagent can lead to multiple formylations and side reactions.[2] | |
| Reaction Time | Short | Lower (if incomplete) | - | Insufficient time for the reaction to complete. |
| Optimal (monitored by TLC) | Highest | Minimal | Reaction is stopped once the starting material is consumed. | |
| Long | Can Decrease | Bis(indolyl)methane, Decomposition products | Product can degrade or participate in side reactions over extended periods. |
Experimental Protocols
Protocol for the Vilsmeier-Haack Formylation of Indole with Minimized Byproduct Formation
This protocol is a general guideline for the formylation of indole at the C3 position while minimizing the formation of bis(indolyl)methane.
Materials:
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add POCl₃ (1.1 equivalents) dropwise to the cooled DMF solution via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve indole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by slowly adding the mixture to a vigorously stirred beaker of crushed ice and saturated sodium bicarbonate solution.
-
Continue stirring until the hydrolysis of the intermediate is complete (as indicated by TLC).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-formylindole.
Mandatory Visualizations
Caption: Vilsmeier-Haack reaction of indole and byproduct formation.
Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.
References
- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 2. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. One-pot conversion of aromatic compounds to the corresponding bis(indolyl)methanes by the Vilsmeier–Haack reaction [comptes-rendus.academie-sciences.fr]
Purification techniques for indole aldehydes
Welcome to the Technical Support Center for the Purification of Indole Aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for purifying indole aldehydes and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying indole aldehydes?
The primary techniques for purifying indole aldehydes are recrystallization and column chromatography. The choice depends on the nature of the impurities, the scale of the purification, and the desired final purity. For many syntheses, a simple recrystallization is sufficient to obtain a product of high purity[1].
Q2: What are the typical impurities found in crude indole aldehyde samples?
Common impurities can be broadly categorized:
-
Starting Materials: Unreacted indole or formylating agents.
-
Reaction Byproducts: Depending on the synthesis method (e.g., Vilsmeier-Haack, Reimer-Tiemann), various side-products can form[1][2]. This can include aldol condensation products or over-alkylated indoles[3].
-
Degradation Products: Indole aldehydes can be sensitive to air and light. The most common degradation product is the corresponding indole carboxylic acid, formed by autoxidation[3].
Q3: How can I assess the purity of my indole aldehyde?
Purity is typically assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. For instance, pure indole-3-aldehyde has a melting point of 196–199°C[1][4].
-
Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry are used to confirm the structure and identify any residual impurities.
Q4: Are there any stability concerns when purifying indole aldehydes?
Yes, indole aldehydes can be sensitive.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially when exposed to air for prolonged periods[3].
-
Acid/Base Sensitivity: Strong acidic or basic conditions can cause decomposition or side reactions. On silica gel, which is slightly acidic, more electrophilic aldehydes can sometimes form acetals or hemiacetals if alcohols are used as the eluent[5].
-
Light Sensitivity: Some indole derivatives are light-sensitive and should be handled and stored in amber vials or protected from direct light.
Troubleshooting Guides
Low Yield After Purification
Q: I'm losing a significant amount of my product during recrystallization. What can I do?
A: High product loss during recrystallization is often due to using too much solvent or choosing a solvent in which the compound is too soluble at low temperatures.
-
Solution 1: Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. About 8.5 ml of 95% ethanol per gram of indole-3-aldehyde is a good starting point[1].
-
Solution 2: Use a Co-solvent System: If your compound is too soluble in one solvent, add an anti-solvent (a solvent in which your compound is poorly soluble) dropwise to the hot solution until it just begins to turn cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.
-
Solution 3: Recover from Mother Liquor: A second crop of crystals can often be obtained by concentrating the mother liquor to about 15% of its original volume and cooling again[1].
Column Chromatography Issues
Q: My compound is streaking on the TLC plate and eluting as a broad band from my column. Why is this happening?
A: Streaking is often caused by overloading the sample, poor solubility in the eluent, or strong interactions with the stationary phase (silica gel).
-
Solution 1: Reduce Sample Load: Ensure you are not overloading the column. A general rule is to use a silica gel to crude product ratio of at least 50:1 by weight.
-
Solution 2: Add a Modifier to the Eluent: Since indole aldehydes contain a slightly acidic N-H proton and a polar aldehyde group, they can interact strongly with silica. Adding a small amount of a polar modifier or a base can improve peak shape. For compounds with basic groups (like tertiary amines), adding ~1% triethylamine (TEA) to the eluent can help[5][6]. For acidic impurities or to deactivate the silica, a small amount of acetic acid or methanol can be beneficial.
-
Solution 3: Change the Stationary Phase: If problems persist, consider switching to a different stationary phase, such as alumina (neutral or basic), which can prevent acid-catalyzed degradation or acetal formation[5].
Q: I see multiple spots on my TLC, but they co-elute from the column. How can I improve separation?
A: Co-elution occurs when the chosen solvent system does not provide sufficient resolution between your product and the impurities.
-
Solution 1: Optimize the Solvent System: Test a variety of solvent systems with different polarities and compositions using TLC[5]. A good starting point for indole aldehydes is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3 and show good separation from all impurities[5].
-
Solution 2: Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help separate compounds with close Rf values.
-
Solution 3: Try a Different Stationary Phase: Consider using reverse-phase (C18) chromatography if normal-phase silica gel fails to provide adequate separation[6].
Product Degradation
Q: My final product appears colored, or its NMR spectrum shows signs of an acid impurity. How can I prevent this?
A: This indicates oxidation of the aldehyde to a carboxylic acid.
-
Solution 1: Work Under an Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps.
-
Solution 2: Use Degassed Solvents: Solvents can contain dissolved oxygen. Bubbling an inert gas through your solvents before use can minimize oxidation.
-
Solution 3: Aqueous Bicarbonate Wash: Before final purification, dissolve the crude product in an organic solvent (like diethyl ether) and wash it with a 10% aqueous sodium bicarbonate solution to remove acidic impurities[3].
Data Presentation
Table 1: Physical Properties of Common Indole Aldehydes
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1H-Indole-3-carboxaldehyde | 145.16 | 196 - 199[1][4] | |
| 6-Chloro-1H-indole-3-carbaldehyde | 179.60 | 210[4] | |
| 6-Methyl-1H-indole-3-carbaldehyde | 159.19 | 190 - 191[4] |
Table 2: Recommended Solvents for Purification
| Purification Method | Compound | Recommended Solvent(s) | Reference |
| Recrystallization | Indole-3-aldehyde | 95% Ethanol | [1] |
| Recrystallization | Indole (starting material) | Petroleum ether (60-90°C) | [1] |
| Column Chromatography | General Indole Aldehydes | Hexane / Ethyl Acetate | [5] |
| Column Chromatography | Polar Indole Aldehydes | Ethyl Acetate / Methanol (with 1% TEA if needed) | [5] |
Experimental Protocols
Protocol 1: Recrystallization of Indole-3-aldehyde
This protocol is adapted from a procedure known to yield high-purity material[1].
-
Dissolution: Place the crude indole-3-aldehyde in an Erlenmeyer flask. For every gram of crude material, add approximately 8.5 mL of 95% ethanol[1].
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent reaches its boiling point and all the solid has dissolved. The solution should appear clear and yellow-orange[1].
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.
-
Drying: Air-dry the purified crystals. The expected recovery is typically around 85%[1].
Protocol 2: Flash Column Chromatography
This is a general protocol for purifying indole aldehydes on a silica gel column.
-
TLC Analysis: First, determine the optimal eluent system by running TLC plates. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system gives your product an Rf of ~0.3[5].
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude indole aldehyde in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for indole aldehyde purification.
Caption: Decision tree for troubleshooting column chromatography.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Technical Support Center: Troubleshooting HPLC Separation of Indole Derivatives
Welcome to the technical support center for the HPLC separation of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guides to troubleshoot specific problems in a question-and-answer format.
1. Why am I seeing peak tailing for my indole derivatives?
Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue when analyzing basic compounds like many indole derivatives.[1][2] This is often caused by secondary interactions between the basic analytes and acidic residual silanol groups on the silica-based stationary phase.[1][2][3]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, minimizing their interaction with the basic indole derivatives.[1][4]
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to reduce secondary interactions.[1]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH and mask residual silanol activity.[5]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[6] Try diluting your sample or reducing the injection volume.[4][6]
-
Ensure Proper Sample Solvent: The sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.[4][7]
2. How can I improve the resolution between closely eluting indole derivatives?
Poor resolution between peaks can compromise the accuracy of quantification. Several factors can be adjusted to improve the separation.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and can improve the separation of early-eluting peaks.[8][9]
-
Solvent Type: Switching the organic solvent (e.g., from methanol to acetonitrile) can alter the selectivity of the separation due to different solvent properties.[8]
-
-
Adjust the Gradient: For gradient elution, making the gradient shallower (a slower increase in the organic modifier over time) can enhance the resolution of complex mixtures.[9][10]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide different selectivity.[11][12]
-
Modify Column Temperature: Increasing the column temperature can improve efficiency and decrease analysis time, but it may also affect selectivity.[13][14] Conversely, decreasing the temperature can sometimes improve resolution for certain compounds.[14]
-
Decrease Flow Rate: A lower flow rate generally leads to better resolution, although it will increase the run time.[9][14]
3. My retention times are drifting or fluctuating. What is the cause and how can I fix it?
Inconsistent retention times can make peak identification and quantification unreliable.[15] This issue can stem from the HPLC system, the mobile phase, or the column.[16][17]
Troubleshooting Steps:
-
Check for System Leaks: Even small leaks in the pump, injector, or fittings can cause pressure fluctuations and lead to retention time variability.[17][18]
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence.[5][16] This is especially important for gradient methods or when using mobile phase additives.[16]
-
Verify Mobile Phase Preparation: Inaccurate mobile phase composition is a common cause of retention time shifts.[19] Prepare fresh mobile phase and ensure accurate measurement of all components. Use a buffer to maintain a stable pH.[8]
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to an unstable flow rate.[5][18]
-
Control Column Temperature: Fluctuations in the ambient temperature can affect retention times.[15] Using a column oven will ensure a stable operating temperature.[5][20]
-
Inspect for Column Contamination: Buildup of contaminants from the sample matrix can alter the column chemistry and affect retention.[16] Flush the column with a strong solvent to remove contaminants.[16]
4. I am observing double peaks for a single indole derivative. What could be the issue?
The appearance of double peaks for a single, pure compound can be perplexing. This phenomenon can be caused by several factors related to the chromatography conditions.[7]
Troubleshooting Steps:
-
Injection Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger than the initial mobile phase can cause peak splitting.[7] Try dissolving your sample in the initial mobile phase.
-
Column or Frit Issues: A void at the head of the column or a partially blocked frit can cause the sample band to split.[7][21]
-
Analyte Stability: Some indole derivatives may be unstable in certain solvents or at specific pH values, leading to degradation and the appearance of additional peaks. Prepare fresh standards to verify.[7]
-
Co-eluting Impurity: What appears to be a split peak could be a co-eluting impurity.[1] Altering the mobile phase composition or gradient may help to resolve the two peaks.
Data Presentation
Table 1: Recommended Starting HPLC Conditions for Indole Derivatives
| Parameter | C18 Column | C8 Column |
| Mobile Phase A | 0.1% Formic Acid in Water[11] | 0.1% Trifluoroacetic Acid (TFA) in Water[22][23] |
| Mobile Phase B | Methanol or Acetonitrile[11][22] | Methanol or Acetonitrile[22][23] |
| Gradient | 20% to 80% B over 30 minutes[11] | Isocratic or gradient depending on complexity[22][24] |
| Flow Rate | 0.8 - 1.2 mL/min | 0.8 - 1.2 mL/min |
| Column Temperature | 30 - 45 °C[13] | 30 - 40 °C |
| Detection Wavelength | 280 nm[11] | 280 nm |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC of Indole Derivatives
-
Aqueous Phase (Mobile Phase A):
-
Measure 1000 mL of HPLC-grade water into a clean glass bottle.
-
Carefully add 1.0 mL of formic acid (or trifluoroacetic acid) to the water.
-
Mix thoroughly.
-
Filter the solution through a 0.22 µm membrane filter.
-
Degas the mobile phase using sonication or vacuum filtration for 15-20 minutes.
-
-
Organic Phase (Mobile Phase B):
-
Use HPLC-grade methanol or acetonitrile.
-
It is generally not necessary to add acid to the organic phase, but it should be filtered if not pre-filtered by the manufacturer.
-
-
Final Preparation:
-
Place the mobile phase bottles in the HPLC system.
-
Purge the pump lines with the new mobile phases to remove any air bubbles and previous solvents.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues with indole derivatives.
Caption: Key factors contributing to peak tailing in the HPLC analysis of indole derivatives.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Troubleshooting Problems with Retention Variation [m-pharmaguide.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.cn]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 17. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 18. ijsdr.org [ijsdr.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. Problem with Indole-3-carbinol chromotography - Chromatography Forum [chromforum.org]
- 22. researchgate.net [researchgate.net]
- 23. cetjournal.it [cetjournal.it]
- 24. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of 1H-Indole-3-propanal
Welcome to the technical support center for 1H-Indole-3-propanal. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an indole derivative with the chemical formula C₁₁H₁₁NO.[1] Like many indole compounds, it possesses a bicyclic structure with a benzene ring fused to a pyrrole ring, which contributes to its generally low aqueous solubility.[1] This poor solubility can be a significant hurdle in various experimental settings, including in vitro biological assays and formulation development, as it can lead to inaccurate results and limit the compound's bioavailability.
Q2: What are the general solubility characteristics of this compound?
Q3: What are the initial steps I should take to dissolve this compound?
For initial experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO. This stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system being studied.
Troubleshooting Guide
Issue: My this compound is not dissolving in my desired solvent.
-
Initial Assessment:
-
Verify the purity of the compound. Impurities can sometimes affect solubility.
-
Confirm the identity of the solvent and ensure it is of an appropriate grade.
-
-
Recommended Actions:
-
Solvent Selection: If you are using an aqueous buffer, it is unlikely that this compound will dissolve directly. Refer to the solvent compatibility table below and choose a suitable organic solvent to prepare a stock solution.
-
Co-solvent System: If a pure organic solvent is not compatible with your experiment, consider using a co-solvent system. This involves dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) and then slowly adding this solution to your aqueous buffer while vortexing.
-
pH Adjustment: For some indole derivatives, altering the pH of the aqueous medium can improve solubility. However, the aldehyde functional group in this compound is not readily ionizable, so the impact of pH on its solubility may be limited.
-
Gentle Heating and Sonication: Applying gentle heat (e.g., 37°C) or using a sonicator bath can help to increase the rate of dissolution. However, be cautious as excessive heat may degrade the compound.
-
Issue: I am observing precipitation of my compound after diluting the stock solution into my aqueous medium.
-
Initial Assessment:
-
This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit.
-
The concentration of the organic solvent in the final solution may be too low to maintain solubility.
-
-
Recommended Actions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent in the final solution can help to keep the compound dissolved.
-
Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to create micelles that encapsulate the compound and increase its apparent solubility in aqueous solutions.
-
Data Presentation
Table 1: Inferred Solvent Compatibility for this compound
| Solvent | Expected Solubility | Recommended Use |
| Water | Very Low | Not recommended for direct dissolution. |
| Phosphate-Buffered Saline (PBS) | Very Low | Not recommended for direct dissolution. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Moderate | Can be used as a co-solvent. |
| Methanol | Moderate | Can be used as a co-solvent. |
| Acetonitrile | Moderate | Can be used in analytical applications like HPLC. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 173.21 g/mol )[1]
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
-
Procedure:
-
Weigh out 1.73 mg of this compound and place it into a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Solubilization using a Co-solvent/Aqueous Buffer System
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the desired final concentration of this compound in your experiment.
-
Calculate the volume of the DMSO stock solution needed. For example, to make 1 mL of a 100 µM solution, you will need 10 µL of the 10 mM stock.
-
In a clean microcentrifuge tube, add the appropriate volume of the aqueous buffer (e.g., 990 µL for a final volume of 1 mL).
-
While gently vortexing the buffer, slowly add the calculated volume of the DMSO stock solution (e.g., 10 µL).
-
Continue to vortex for another 30 seconds to ensure a homogenous solution.
-
Use the final solution immediately in your experiment.
-
Visualizations
Caption: Workflow for solubilizing this compound.
References
Technical Support Center: NMR Spectroscopy of Indole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR spectroscopy of indole-containing molecules.
Disappearing or Broad N-H Proton Signal
A frequent issue in the ¹H NMR of indoles is the broadening or complete disappearance of the signal corresponding to the N-H proton of the pyrrole ring.
Frequently Asked Questions (FAQs)
Q1: Why is the N-H proton signal in my indole compound broad or completely missing from the ¹H NMR spectrum?
A1: This phenomenon is typically due to two main reasons: chemical exchange with solvent protons and quadrupolar broadening. The indole N-H proton is weakly acidic and can exchange with protons from protic solvents (like water or methanol).[1] If this exchange occurs at a rate comparable to the NMR timescale, the signal becomes broad.[2] If the exchange is very fast, the signal can average out with the solvent peak and disappear from its expected region. Additionally, the adjacent ¹⁴N nucleus has a quadrupole moment which can induce rapid relaxation, leading to a broader signal for the attached proton.
Q2: How can I confirm that the broad peak in my spectrum is the N-H proton?
A2: The most straightforward method is to perform a D₂O exchange experiment.[1] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons, like N-H, will be replaced by deuterium, causing the peak to disappear from the ¹H spectrum.
Q3: What can I do to obtain a sharp N-H signal?
A3: To sharpen the N-H signal, you need to slow down the chemical exchange. This can be achieved by:
-
Using a dry, aprotic NMR solvent: Solvents like DMSO-d₆, acetone-d₆, or CDCl₃ do not have exchangeable protons and often form hydrogen bonds with the indole N-H, which slows down intermolecular exchange and results in a sharper signal.[3]
-
Lowering the temperature: A variable temperature (VT) NMR experiment at a lower temperature can slow the rate of exchange, leading to a sharper peak.[4]
-
Ensuring your sample is dry: Traces of water in your sample or NMR solvent can be enough to cause significant broadening.
Troubleshooting Workflow: Locating a Missing N-H Proton
Solvent and Concentration Effects on Chemical Shifts
The chemical shifts of indole protons are sensitive to the surrounding environment, leading to variations in the NMR spectrum depending on the solvent and sample concentration.
Frequently Asked Questions (FAQs)
Q1: Why do the chemical shifts of my indole compound change when I use a different NMR solvent?
A1: Solvents can induce changes in chemical shifts through various interactions with the indole molecule. Aromatic solvents like benzene-d₆ can cause significant upfield or downfield shifts due to anisotropic effects (the formation of specific solute-solvent complexes).[1] Polar solvents can engage in hydrogen bonding, particularly with the N-H proton, which typically results in a downfield shift of this signal. The polarity of the solvent can also influence the electron density distribution in the indole ring, affecting the shifts of all protons.
Q2: My spectrum looks different from a previously recorded one of the same compound. What could be the cause?
A2: If the solvent is the same, the discrepancy might be due to a difference in sample concentration.[1] At higher concentrations, intermolecular interactions, such as π-π stacking or hydrogen bonding between indole molecules, become more pronounced. These interactions can alter the chemical environment of the protons and lead to shifts in their resonance frequencies.
Data Presentation: Indole Chemical Shifts in Various Solvents
The following table summarizes the approximate ¹H and ¹³C chemical shifts for the parent indole molecule in several common deuterated solvents. Note that values can vary slightly with concentration and temperature.
| Position | ¹H (CDCl₃) | ¹³C (CDCl₃) | ¹H (DMSO-d₆) [5] | ¹³C (DMSO-d₆) [5] | ¹H (Acetone-d₆) |
| N-H | ~8.1 (br s) | - | 11.08 (s) | - | ~10.1 (br s) |
| 2 | ~7.2 (t) | 124.2 | 7.42 (t) | 124.1 | ~7.4 (t) |
| 3 | ~6.5 (t) | 102.2 | 6.42 (t) | 102.1 | ~6.5 (t) |
| 4 | ~7.6 (d) | 120.9 | 7.58 (d) | 120.8 | ~7.6 (d) |
| 5 | ~7.1 (t) | 122.0 | 7.04 (t) | 121.1 | ~7.1 (t) |
| 6 | ~7.15 (t) | 119.8 | 6.95 (t) | 118.9 | ~7.0 (t) |
| 7 | ~7.65 (d) | 111.1 | 7.39 (d) | 111.4 | ~7.4 (d) |
| 3a | - | 127.9 | - | 128.4 | - |
| 7a | - | 135.8 | - | 136.6 | - |
Data for CDCl₃ compiled from various sources.[1][2] Data for Acetone-d₆ are approximate.
Diagram: Solvent-Indole Interactions
Complex Spectra Due to Atropisomerism
For certain substituted indoles, particularly those with bulky groups that hinder free rotation around a single bond, the NMR spectrum can appear unusually complex, showing more signals than expected.
Frequently Asked Questions (FAQs)
Q1: My purified indole derivative shows two sets of signals in the NMR spectrum, suggesting a mixture, but it's a single compound. What is happening?
A1: You are likely observing atropisomers. Atropisomerism occurs when rotation around a single bond is sterically hindered, leading to stable, non-interconverting rotational isomers (rotamers) at room temperature.[5] Each atropisomer is a distinct chemical entity on the NMR timescale and will give its own set of NMR signals, making the spectrum of the pure compound appear like that of a mixture.
Q2: How can I confirm that the multiple signals are from atropisomers and not impurities?
A2: Variable Temperature (VT) NMR is the key experiment. As you increase the temperature, the rate of rotation around the hindered bond increases. If the signals are from atropisomers, you will observe them broaden, then coalesce into a single set of averaged signals at a high enough temperature (the coalescence temperature). This is because the isomers are interconverting rapidly on the NMR timescale at elevated temperatures.
Diagram: The Origin of Atropisomerism
Experimental Protocol: Variable Temperature (VT) NMR for Dynamic Exchange
This protocol provides a general guideline for studying dynamic processes like atropisomer interconversion.
Objective: To observe the coalescence of signals from interconverting species by acquiring ¹H NMR spectra at increasing temperatures.
Materials:
-
NMR spectrometer equipped with a variable temperature unit.
-
Properly rated NMR tube (e.g., Pyrex, Wilmad 507 or higher) to withstand temperature changes.[4]
-
Sample of the indole compound dissolved in a suitable high-boiling deuterated solvent (e.g., toluene-d₈, DMSO-d₆). The solvent's boiling point must be well above the highest temperature you plan to reach.[6]
Procedure:
-
Sample Preparation: Prepare a sample of your compound in a suitable high-boiling solvent. Ensure the concentration is optimal for good signal-to-noise.
-
Initial Setup (Room Temperature):
-
Insert the sample into the spectrometer.
-
Lock and shim the instrument at room temperature (e.g., 298 K) to obtain a high-resolution spectrum. This serves as your reference spectrum.
-
-
Increasing the Temperature:
-
Access the temperature control software on the spectrometer.
-
Increase the temperature in increments (e.g., 10-20 K steps).[4]
-
At each new temperature, allow the system to equilibrate for at least 5-10 minutes. This is crucial for temperature stability.
-
Re-shim the instrument at each temperature, as the magnetic field homogeneity is temperature-dependent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at each temperature point.
-
Observe the changes in the signals of interest. Look for broadening of the peaks, a decrease in the separation between them, and eventual coalescence into a single peak.
-
-
Shutdown:
-
After reaching the final temperature, slowly decrease the temperature back to ambient in steps to avoid thermal shock to the probe.[4]
-
Once at room temperature, eject the sample.
-
Broadening of Signals near the Pyrrole Ring
Signals of protons and carbons directly attached to or near the indole's nitrogen atom (e.g., H-2, C-2, C-7a) can sometimes appear broader than other signals in the spectrum.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H or ¹³C signals near the nitrogen in my indole compound broad?
A1: This broadening is often caused by the nitrogen nucleus itself. The most abundant isotope of nitrogen, ¹⁴N (99.6% natural abundance), is a quadrupolar nucleus (spin I = 1).[7] Nuclei with a spin greater than 1/2 have a non-spherical charge distribution, creating an electric quadrupole moment. This quadrupole interacts with the local electric field gradient, providing an efficient relaxation pathway. This rapid relaxation of the ¹⁴N nucleus can shorten the lifetime of the spin states of adjacent nuclei (like ¹H or ¹³C), leading to broader signals for those nuclei.[7]
Q2: How can I mitigate this broadening effect?
A2:
-
Temperature: Changing the temperature can sometimes sharpen the signals. At higher temperatures, molecular tumbling becomes faster, which can average out the quadrupolar interactions more effectively and lead to sharper lines.[7]
-
Isotopic Labeling: The most definitive solution is to synthesize the compound using a ¹⁵N-labeled precursor. The ¹⁵N isotope has a spin of 1/2 and is not quadrupolar. Spectra of ¹⁵N-labeled indoles show sharp signals for adjacent protons and carbons, and also allow for the observation of ¹⁵N-¹H and ¹⁵N-¹³C coupling constants.
Diagram: Effect of ¹⁴N Quadrupolar Moment
Overlapping Aromatic Signals
The benzene portion of the indole ring contains four protons (H-4, H-5, H-6, H-7) that often resonate in a narrow region of the ¹H NMR spectrum (typically 7.0-7.7 ppm), leading to signal overlap that complicates interpretation.
Frequently Asked Questions (FAQs)
Q1: The aromatic signals in my indole spectrum are overlapping and difficult to assign. What can I do?
A1: Resolving overlapping aromatic signals can be approached in several ways:
-
Change the Solvent: Using an aromatic solvent like benzene-d₆ or toluene-d₈ can often induce significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS) that may resolve the overlapping signals.
-
Increase Magnetic Field Strength: Acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) increases the chemical shift dispersion, which can separate the overlapping multiplets.
-
Use 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving overlap. A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are J-coupled (typically 3 bonds apart), helping you trace the connectivity of the aromatic spin system. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to their attached carbons, spreading the signals over a much wider ¹³C chemical shift range and easily resolving proton overlap.[8]
Troubleshooting Workflow: Resolving Overlapping Signals
References
Technical Support Center: Preventing Oxidation of Indole Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the oxidation of indole aldehydes during storage and ensure the integrity of your experiments.
Troubleshooting Guide
Issue: My indole aldehyde has changed color (e.g., turned yellow or brown) during storage.
Possible Cause: This is a common indicator of oxidation or degradation. Indole aldehydes are susceptible to oxidation, which can lead to the formation of colored impurities, primarily the corresponding carboxylic acid (e.g., indole-3-carboxylic acid).[1]
Solutions:
-
Verify Storage Conditions: Ensure the compound is stored under the recommended conditions.[2] This typically includes:
-
Temperature: Refrigeration (2-8 °C) is often recommended.
-
Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Moisture: Keep in a tightly sealed container in a dry environment.
-
-
Purity Check: If you suspect degradation, it is advisable to re-analyze the purity of your sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Issue: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC-MS).
Possible Cause: The appearance of new peaks is a strong indication of degradation. The primary degradation product of an indole aldehyde is typically the corresponding indole carboxylic acid. Other byproducts from polymerization or other side reactions may also be present.
Solutions:
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study.[2][3][4] This involves subjecting a small sample of the indole aldehyde to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation. The resulting chromatogram can help in identifying the peaks corresponding to degradation products in your stored sample.
-
Review Handling Procedures: Ensure that the compound is not unduly exposed to air, light, or high temperatures during weighing and preparation of solutions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for indole aldehydes like indole-3-carboxaldehyde?
A1: To minimize oxidation, indole aldehydes should be stored in a cool, dark, and dry place under an inert atmosphere. Specifically:
-
Temperature: 2-8 °C.[2]
-
Atmosphere: Under nitrogen or argon gas.
-
Container: A tightly sealed, amber glass vial.
-
Environment: A desiccator can be used to ensure a moisture-free environment.
Q2: How can I prevent the oxidation of my indole aldehyde in solution?
A2: Solutions of indole aldehydes can also be susceptible to oxidation.
-
Use Freshly Prepared Solutions: It is best to prepare solutions fresh for each experiment.
-
Degas Solvents: Using de-gassed solvents can help to remove dissolved oxygen.
-
Antioxidants: For longer-term storage of solutions, the addition of an antioxidant like Butylated Hydroxytoluene (BHT) may be considered, though its compatibility with your specific application should be verified.
Q3: What is the typical shelf-life of indole-3-carboxaldehyde?
A3: The shelf-life of indole-3-carboxaldehyde is highly dependent on the storage conditions. When stored properly under an inert atmosphere in a cool, dark, and dry place, it can be stable for an extended period. However, without these precautions, degradation can occur more rapidly. It is always recommended to check the certificate of analysis from the supplier for any specific retest dates.
Q4: My indole aldehyde is a solid. Can it still oxidize?
A4: Yes, solid-state oxidation can occur, although it is generally slower than in solution. Exposure to air, light, and elevated temperatures can promote the oxidation of solid indole aldehydes over time.
Quantitative Data on Stability
| Storage Condition | Temperature (°C) | Atmosphere | Light Exposure | Antioxidant (e.g., BHT) | Expected Degradation (after 6 months) |
| Ideal | 2-8 | Inert (Nitrogen) | Dark | Not typically required | < 1% |
| Refrigerated | 2-8 | Air | Dark | No | 1-3% |
| Room Temp | 20-25 | Air | Dark | No | 5-10% |
| Room Temp, Light | 20-25 | Air | Ambient Light | No | 10-20% |
| Elevated Temp | 40 | Air | Dark | No | > 20% |
| Ideal with Antioxidant | 2-8 | Inert (Nitrogen) | Dark | Yes | < 0.5% |
Note: This table is for illustrative purposes to demonstrate the impact of different storage conditions and does not represent data from a single, specific study.
Experimental Protocols
Protocol for Stability-Indicating HPLC Method for Indole-3-Carboxaldehyde
This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the degradation of indole-3-carboxaldehyde.[5][6][7]
1. Materials and Reagents:
-
Indole-3-carboxaldehyde reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase pH adjustment)
-
Hydrochloric acid (for acid degradation)
-
Sodium hydroxide (for base degradation)
-
Hydrogen peroxide (for oxidative degradation)
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 300 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of indole-3-carboxaldehyde in a suitable solvent (e.g., acetonitrile) and dilute to a working concentration.
-
Sample Solution: Prepare your sample containing indole-3-carboxaldehyde in the same diluent as the standard.
4. Forced Degradation Study Protocol:
- Acid Hydrolysis: To a solution of indole-3-carboxaldehyde, add 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2 hours). Neutralize with 0.1 M NaOH before injection.[3]
- Base Hydrolysis: To a solution of indole-3-carboxaldehyde, add 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30 minutes). Neutralize with 0.1 M HCl before injection.[3]
- Oxidative Degradation: To a solution of indole-3-carboxaldehyde, add 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).[2][3]
- Thermal Degradation: Store a solid sample of indole-3-carboxaldehyde at an elevated temperature (e.g., 70 °C) for a specified time (e.g., 48 hours). Dissolve in diluent before injection.
- Photolytic Degradation: Expose a solution of indole-3-carboxaldehyde to UV light (e.g., 254 nm) for a specified time (e.g., 8 hours).
5. Analysis:
-
Inject the prepared standard, sample, and forced degradation samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent indole aldehyde.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Visualizations
Caption: Experimental workflow for assessing indole aldehyde stability.
Caption: Simplified degradation pathway of an indole aldehyde.
References
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. scispace.com [scispace.com]
Improving yield in Fischer indole synthesis of precursors
Welcome to the technical support center for the Fischer indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis of indole precursors, ultimately improving reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer indole synthesis. Each section provides potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Unstable Phenylhydrazine Precursor: Arylhydrazines can be unstable and degrade over time. | • Use fresh or recently purified phenylhydrazine. • Store phenylhydrazine precursors under an inert atmosphere and protected from light. • Consider using more stable aryl hydrazide surrogates, which have been shown to tolerate a wider range of functional groups.[1][2] |
| Inappropriate Reaction Temperature: The reaction is sensitive to temperature; too low may result in an incomplete reaction, while too high can cause decomposition of reactants or products.[3][4] | • Optimize the reaction temperature. Start with reported literature values for similar substrates and then screen a range of temperatures. • For thermally sensitive substrates, consider milder reaction conditions or the use of microwave-assisted synthesis to reduce reaction times.[5][6] | |
| Incorrect Acid Catalyst or Concentration: The choice and concentration of the acid catalyst are critical.[7][8][9] | • Screen both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[3][7] • The concentration of the acid can influence the regioselectivity with unsymmetrical ketones.[8] | |
| Presence of Incompatible Functional Groups: Highly reactive or acidic functional groups on the precursors can lead to side reactions or decomposition.[3] | • Protect sensitive functional groups prior to the synthesis. • Explore alternative synthetic routes for indoles with incompatible functionalities. | |
| Substituent Effects: Electron-donating groups on the arylhydrazine can sometimes lead to N-N bond cleavage, preventing the desired cyclization.[10][11] | • For substrates prone to this side reaction, consider using Lewis acids like ZnCl₂ or ZnBr₂ which have been reported to improve yields in some cases.[11] | |
| Formation of Multiple Products/Byproducts | Use of Unsymmetrical Ketones: Unsymmetrical ketones can lead to the formation of regioisomers.[8] | • The ratio of regioisomers can be influenced by the acid catalyst and its concentration. Experiment with different acids to favor the desired isomer.[8] • Stronger acids tend to favor enolization at the less substituted side of the ketone.[12] |
| Side Reactions: Aldol condensation or Friedel-Crafts type reactions can compete with the Fischer indole synthesis, reducing the yield of the desired product.[3] | • Optimize reaction conditions (temperature, reaction time) to minimize side reactions. • Ensure the purity of starting materials, as impurities can catalyze side reactions. | |
| Difficult Purification | Co-elution of Product and Impurities: The desired indole product may have similar polarity to byproducts or starting materials, making chromatographic separation challenging. | • Explore different solvent systems for column chromatography. The use of a small percentage of a polar solvent like methanol in a non-polar eluent can sometimes improve separation. • Consider alternative purification techniques such as recrystallization or preparative HPLC. • If the product contains a basic nitrogen, adding a small amount of a volatile base like triethylamine to the eluent can improve peak shape in chromatography. |
| Product Decomposition on Silica Gel: Some indole products can be sensitive to the acidic nature of silica gel. | • Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. • Use alternative stationary phases like alumina or reversed-phase silica. |
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is not working. What are the first things I should check?
A1: Start by verifying the quality of your starting materials, especially the arylhydrazine, which can degrade over time.[3] Ensure your reaction conditions (temperature, solvent, and acid catalyst) are appropriate for your specific substrates. The reaction is highly sensitive to these parameters.[3][4]
Q2: I am using an unsymmetrical ketone and getting a mixture of products. How can I improve the regioselectivity?
A2: The choice of acid catalyst and its concentration can significantly influence the regioselectivity.[8] Generally, stronger acids favor the formation of the indole from the less substituted enamine intermediate.[12] It is recommended to screen different acid catalysts and concentrations to optimize the yield of the desired regioisomer.
Q3: What are some common side reactions in the Fischer indole synthesis and how can I minimize them?
A3: Common side reactions include aldol condensation and Friedel-Crafts type products.[3] These can be minimized by carefully controlling the reaction temperature and time. Additionally, ensuring the purity of your precursors is crucial, as impurities can catalyze these unwanted reactions.
Q4: I am having trouble purifying my indole product by column chromatography. What can I do?
A4: Purification of indole products can be challenging. If you are experiencing co-elution, try different solvent systems for your column. Sometimes, adding a small amount of a more polar solvent or a volatile base (if your product is basic) can improve separation. If your product is degrading on the silica gel, consider using neutralized silica gel or an alternative stationary phase like alumina.
Q5: Are there any modern techniques that can improve the yield and efficiency of the Fischer indole synthesis?
A5: Yes, several modern approaches have been developed. Microwave-assisted synthesis can significantly reduce reaction times and improve yields, especially for thermally sensitive substrates.[5][6] Continuous flow synthesis is another powerful technique that allows for better control over reaction parameters, leading to higher conversions and yields, and is more suitable for large-scale production.[13][14]
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This is a general guideline; optimal conditions will vary depending on the specific substrates.
-
Hydrazone Formation (Optional but Recommended):
-
Dissolve the arylhydrazine hydrochloride (1 equivalent) and the ketone or aldehyde (1.05-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).
-
Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete formation.
-
Isolate the hydrazone by filtration and wash with a cold solvent.
-
-
Indolization:
-
To the isolated hydrazone (or the in-situ generated hydrazone mixture), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a solution of a Brønsted acid). The choice and amount of catalyst should be optimized.
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrates and catalyst) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or another suitable method.
-
Data Summary
The following tables provide a summary of how different reaction conditions can affect the yield of the Fischer indole synthesis based on literature data.
Table 1: Effect of Solvent and Temperature on Yield in Continuous Flow Synthesis
| Phenylhydrazine Precursor | Ketone/Aldehyde | Solvent System | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Cyclopentanone | DMSO/H₂O/AcOH (2:1:1) | 110 | 20 | High | [13] |
| Phenylhydrazine hydrochloride | Butanone | Dioxane | 150 | 15 | 83 | [5] |
| Phenylhydrazine hydrochloride | Butanone | 2-MeTHF | 150 | 15 | 94 | [5] |
| Phenylhydrazine hydrochloride | Butanone | CPME | 150 | 15 | 92 | [5] |
Table 2: Effect of Substituents on Arylhydrazine on Yield
| Arylhydrazine Precursor | Alkyne Precursor | Catalyst | Yield (%) | Reference |
| m-tolylhydrazine hydrochloride | Phenylacetylene | PPA | 69 | [15] |
| p-tolylhydrazine hydrochloride | Phenylacetylene | PPA | 78 | [15] |
| (4-bromophenyl)hydrazine hydrochloride | Phenylacetylene | PPA | 80 | [15] |
| (2-naphthyl)hydrazine | (2-naphthyl)acetylene | PPA | 81 | [15] |
Visualizations
Fischer Indole Synthesis Workflow
Caption: A general workflow for the Fischer indole synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- 1. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions | CoLab [colab.ws]
- 14. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
Technical Support Center: Managing Impurities in 1H-Indole-3-propanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1H-Indole-3-propanal. The following sections address common issues related to impurities, their identification, and removal, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial this compound?
A1: Impurities in commercial this compound can originate from the synthetic route or degradation over time. Common impurities are categorized as follows:
-
Synthesis-Related Impurities: These depend on the manufacturing process. Common synthetic pathways suggest the presence of:
-
Starting Materials: Unreacted precursors such as 1H-Indole-3-propionic acid or Tryptophol (1H-Indole-3-propanol).
-
Byproducts: Compounds formed through side reactions, for instance, the over-reduction of the aldehyde to Tryptophol during synthesis from an ester or acid precursor.
-
Reagents and Solvents: Residual chemicals used during the synthesis and purification process.
-
-
Degradation-Related Impurities: this compound, like many indole derivatives, can be susceptible to degradation.
-
Oxidation Products: Exposure to air can lead to the formation of 1H-Indole-3-propionic acid.
-
Polymerization Products: Aldehydes can be prone to self-condensation or polymerization, especially under acidic or basic conditions, or upon prolonged storage, leading to higher molecular weight impurities.
-
Photodegradation Products: Exposure to light may induce decomposition, resulting in various colored impurities.
-
Q2: My this compound solution has developed a yellow or brownish tint. What could be the cause?
A2: A change in color from off-white or pale yellow to a more pronounced yellow or brown hue is often indicative of degradation. This is typically due to oxidation and/or polymerization of the indole ring and the aldehyde functional group. Exposure to air, light, and elevated temperatures can accelerate these processes. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
Q3: I am observing unexpected peaks in my HPLC or GC-MS analysis. How can I identify them?
A3: Identifying unknown peaks requires a systematic approach.
-
Review the Synthesis: Consider the likely synthetic route used to produce your batch of this compound. This will help you predict potential starting materials and byproducts.
-
Analyze by Mass Spectrometry (MS): The molecular weight of the impurity, obtained from GC-MS or LC-MS, is a critical piece of information for its identification.
-
Consider Degradation Products: Compare the molecular weights of the observed impurities with those of potential degradation products like 1H-Indole-3-propionic acid (oxidation product) or dimers/trimers (polymerization products).
-
Use Reference Standards: If you suspect a specific impurity (e.g., Tryptophol), running a reference standard of that compound can confirm its presence by comparing retention times.
Q4: Can I use my this compound if it contains minor impurities?
A4: The acceptable level of impurities depends on your specific application. For sensitive biological assays or in drug development, even minor impurities can have significant effects. It is crucial to assess the potential impact of each impurity on your experiment. For applications requiring high purity, purification of the commercial material is recommended.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Purity of this compound varies between batches. | Always characterize the purity of a new batch of this compound by HPLC or GC-MS before use. If significant impurities are detected, purify the material. |
| Low reaction yield or formation of side products | Impurities in this compound are interfering with the reaction. | Purify the this compound using column chromatography or recrystallization to remove interfering impurities. |
| Compound appears discolored or has an unusual odor | Degradation of the material due to improper storage. | Discard the degraded material. Store fresh material under an inert atmosphere, protected from light, and at a low temperature (-20°C is recommended for long-term storage). |
| Poor peak shape or multiple peaks for the main compound in HPLC | On-column degradation or interaction with the stationary phase. | Use a mobile phase with a suitable pH to ensure the indole nitrogen is in a consistent protonation state. Consider using a column with low silanol activity. |
Impurity Data Summary
The following table summarizes potential impurities in commercial this compound, their likely sources, and molecular weights for easy identification in mass spectrometry analysis.
| Impurity Name | Likely Source | Molecular Weight ( g/mol ) |
| 1H-Indole | Starting material for some syntheses | 117.15 |
| Tryptophol (1H-Indole-3-propanol) | Over-reduction during synthesis; degradation | 175.23 |
| 1H-Indole-3-propionic acid | Oxidation of this compound | 189.21 |
| 1H-Indole-3-carboxaldehyde | Precursor in some synthetic routes | 145.16 |
| High Molecular Weight Species | Polymerization of this compound | > 300 |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method provides a general guideline for the purity assessment of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying volatile and semi-volatile impurities.
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-500 amu
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.
Protocol 3: Purification by Column Chromatography
This protocol can be used to remove common impurities from this compound.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The exact gradient should be optimized using thin-layer chromatography (TLC).
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
Caption: Sources of impurities in commercial this compound.
Caption: Troubleshooting workflow for managing impurities.
Caption: Potential degradation and reaction pathways of this compound.
Optimizing extraction of 1H-Indole-3-propanal from natural sources
Technical Support Center: Optimizing Indole Alkaloid Extraction
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions, experimental protocols, and data to support the optimization of 1H-Indole-3-carboxaldehyde extraction from natural sources.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of 1H-Indole-3-carboxaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1H-Indole-3-carboxaldehyde | 1. Inappropriate solvent selection.2. Degradation of the target compound during extraction.3. Incomplete cell lysis.4. Insufficient extraction time or temperature. | 1. 1H-Indole-3-carboxaldehyde is soluble in polar organic solvents like methanol, ethanol, and acetonitrile, but has low solubility in water and non-polar solvents like hexane[1]. Use a solvent system that matches this polarity. A binary solvent of dimethylformamide (DMF) and methanol (4:1, v/v) has been used effectively for extracting indoles from Brassica vegetables[2][3].2. Indole alkaloids can be sensitive to heat, light, and extreme pH. Conduct extractions at room temperature or below, and protect extracts from light. 1H-Indole-3-carboxaldehyde is sensitive to air and hygroscopic[4]. Work under an inert atmosphere (e.g., nitrogen or argon) if possible and use dry solvents.3. Ensure the plant material is finely ground to maximize surface area for solvent penetration. For fresh plant material, freeze-drying prior to grinding can improve cell wall disruption.4. Optimize extraction time and temperature. For example, extraction of 1H-Indole-3-carboxaldehyde from cabbage with ethanol was performed at 20°C for 4 hours[5][6]. |
| Co-extraction of a High Amount of Impurities | 1. Solvent system is not selective enough.2. Extraction of pigments (e.g., chlorophyll) and lipids. | 1. Employ a multi-step extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and non-polar compounds before extracting with a more polar solvent for the target compound.2. Use solid-phase extraction (SPE) for cleanup. A C18 SPE cartridge can be used to retain 1H-Indole-3-carboxaldehyde while more polar impurities are washed away. The compound can then be eluted with a stronger organic solvent like methanol[7]. |
| Compound Degrades During Chromatographic Purification | 1. Silica gel is too acidic, causing degradation of the acid-sensitive indole ring.2. The compound is unstable on the stationary phase over long run times. | 1. Deactivate the silica gel by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to the eluent. Alternatively, use a different stationary phase such as alumina or florisil[8].2. Optimize your chromatography method to minimize the run time. Use a steeper solvent gradient in flash chromatography or HPLC. |
| Formation of an Emulsion During Liquid-Liquid Extraction | 1. High concentration of surfactant-like molecules in the plant extract.2. Vigorous shaking of the separatory funnel. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion[9]. Centrifugation can also be effective[9].2. Gently invert the separatory funnel instead of vigorous shaking to mix the phases[9]. Supported liquid extraction (SLE) is an alternative that avoids emulsion formation[9]. |
| Irreproducible Extraction Yields | 1. Inconsistent quality of the natural source material.2. Variations in the extraction procedure (e.g., temperature, time, solvent-to-solid ratio). | 1. Source plant material from the same supplier and harvest at the same developmental stage. Store the material under consistent conditions (e.g., frozen at -80°C or freeze-dried).2. Strictly adhere to a standardized protocol. Use calibrated equipment and accurately measure all reagents and parameters. |
Frequently Asked Questions (FAQs)
Q1: What are the best natural sources for extracting 1H-Indole-3-carboxaldehyde?
A1: 1H-Indole-3-carboxaldehyde is found in a variety of plants, with the highest concentrations typically reported in vegetables from the Brassicaceae family, such as cabbage, broccoli, cauliflower, and kale[5]. It has also been identified in other plants like tomato and pea seedlings and is a metabolite produced by some microorganisms[5].
Q2: Which solvent system is most effective for the extraction of 1H-Indole-3-carboxaldehyde?
A2: The choice of solvent depends on the specific plant matrix and the desired purity of the initial extract. Ethanol has been successfully used for extracting 1H-Indole-3-carboxaldehyde from cabbage[5][6]. A binary mixture of dimethylformamide (DMF) and methanol (4:1, v/v) has also been reported for the efficient extraction of various indoles from Brassica vegetables[2][3]. For initial defatting, a pre-extraction with a non-polar solvent like hexane is recommended.
Q3: How can I prevent the degradation of 1H-Indole-3-carboxaldehyde during extraction and storage?
A3: 1H-Indole-3-carboxaldehyde is sensitive to air, light, and heat[4]. To minimize degradation, perform extractions at room temperature or below, and protect all solutions from light by using amber glassware or covering containers with aluminum foil. For long-term storage, it is recommended to store the purified compound as a solid at 4°C under a nitrogen atmosphere or as a solution at -80°C[8].
Q4: What is the most suitable method for purifying crude extracts of 1H-Indole-3-carboxaldehyde?
A4: A multi-step purification approach is generally most effective. After initial solvent extraction, a liquid-liquid partitioning step can be used to remove highly polar or non-polar impurities. This is typically followed by column chromatography. For high-purity samples required for drug development, High-Performance Liquid Chromatography (HPLC) with a C18 column is a common final purification step.
Q5: How can I quantify the amount of 1H-Indole-3-carboxaldehyde in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or a mass spectrometry (MS) detector is the most common and accurate method for quantifying 1H-Indole-3-carboxaldehyde[5][6]. A calibration curve with a pure standard of 1H-Indole-3-carboxaldehyde is necessary for accurate quantification.
Data Presentation
Table 1: Solubility of 1H-Indole-3-carboxaldehyde
| Solvent Type | Solvent | Solubility | Reference(s) |
| Polar Organic | Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] | |
| Acetonitrile | Soluble | [1] | |
| DMSO | Slightly Soluble | [4] | |
| Non-Polar Organic | Hexane | Limited Solubility | [1] |
| Toluene | Limited Solubility | [1] | |
| Aqueous | Water | Low Solubility | [1][4] |
Table 2: Comparison of Extraction Parameters for Indole Alkaloids from Brassica Vegetables
| Parameter | Method 1: Ethanol Extraction | Method 2: DMF/Methanol Extraction | Reference(s) |
| Plant Material | Fresh white heart cabbage | Freeze-dried Brassica vegetables | [2][3][5][6] |
| Solvent System | Ethanol | Dimethylformamide:Methanol (4:1, v/v) | [2][3][5][6] |
| Solvent-to-Solid Ratio | 3:1 (mL/g) | Not specified, but generally a small volume is used | [5][6] |
| Temperature | 20°C | Room Temperature | [2][3][5][6] |
| Extraction Time | 4 hours | Not specified | [5][6] |
| Reported Yield | 19 mg/kg fresh weight | Not specified for 1H-Indole-3-carboxaldehyde, but good recovery for other indoles | [5][6] |
Experimental Protocols
Protocol 1: Extraction of 1H-Indole-3-carboxaldehyde from Cabbage (Brassica oleracea)
This protocol is adapted from a method described for the extraction of 1H-Indole-3-carboxaldehyde from white heart cabbage[5][6].
1. Materials and Equipment:
- Fresh white heart cabbage
- Ethanol (analytical grade)
- Blender or homogenizer
- Beaker and magnetic stirrer
- Filter paper or centrifuge
- Rotary evaporator
- Amber glass bottles for storage
2. Procedure:
- Wash and dry the fresh cabbage leaves.
- Cut the leaves into small pieces.
- Weigh 50 g of the cabbage pieces and place them in a blender.
- Add 150 mL of ethanol to the blender.
- Homogenize the mixture for 5-10 minutes.
- Transfer the slurry to a beaker and stir on a magnetic stirrer for 4 hours at 20°C, protected from light.
- Separate the solid material from the extract by filtration through filter paper or by centrifugation.
- Collect the supernatant (the ethanol extract).
- Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Store the concentrated extract in an amber glass bottle at -20°C until further purification.
Visualizations
Caption: A generalized workflow for the extraction, purification, and analysis of 1H-Indole-3-carboxaldehyde.
Caption: A logical diagram for troubleshooting low yields in 1H-Indole-3-carboxaldehyde extraction.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Rapid measurement of indole levels in Brassica vegetables using one millilitre binary organic extraction solvent and capillary electrophoresis-UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]
- 4. 487-89-8 CAS MSDS (Indole-3-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Colorimetric determination of indole-3-carbaldehyde by reaction with carbidopa and formation of aldazine in ethanolic extract of cabbage [flore.unifi.it]
- 7. Purification of 3-indolylacetic acid by solid phase extraction [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low yields in 1H-Indole-3-propanal derivatization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the derivatization of 1H-Indole-3-propanal, specifically focusing on reductive amination, a common derivatization pathway.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of this compound is resulting in a very low yield. What are the most common causes?
Low yields in this reaction are often attributed to several factors:
-
Instability of the Starting Material: this compound is prone to self-condensation and polymerization, especially under acidic or basic conditions or upon prolonged storage.
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical. An incorrect pH can hinder imine formation or lead to the degradation of the starting material.
-
Choice of Reducing Agent: The reactivity of the reducing agent must be matched to the stability of the imine intermediate. Overly harsh reducing agents can lead to side reactions.
-
Side Reactions: Besides polymerization, side reactions such as Pictet-Spengler cyclization can occur, consuming the starting material and complicating purification.
-
Impure Reagents: The purity of the starting aldehyde, the amine, and the solvent can significantly impact the reaction outcome.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts?
The formation of multiple byproducts is a common issue. These often include:
-
Unreacted Starting Material: Both the this compound and the amine may be present.
-
Aldol Condensation Products: The aldehyde can react with itself, especially in the presence of acid or base catalysts.
-
Over-alkylation: The product amine can sometimes react with the remaining starting aldehyde, leading to a tertiary amine byproduct.
-
Pictet-Spengler Products: This is an intramolecular cyclization reaction that can occur between the indole nucleus and the imine intermediate, forming a tetracyclic product.
Q3: How can I minimize the degradation of my this compound starting material?
To minimize degradation, consider the following:
-
Use Freshly Prepared or Purified Aldehyde: If possible, use the aldehyde immediately after preparation or purification.
-
Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) and protected from light.
-
Control of pH: Maintain a weakly acidic pH (around 4-6) during the reaction to facilitate imine formation without promoting significant degradation.
Q4: Which reducing agent is most suitable for the reductive amination of this compound?
The choice of reducing agent is crucial. Mild hydride reagents are generally preferred to avoid the reduction of other functional groups and minimize side reactions.
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines; tolerant of many functional groups. | Moisture-sensitive; can be more expensive. | Acetic acid catalyst in aprotic solvents (e.g., DCE, THF). |
| Sodium Cyanoborohydride (NaBH3CN) | Effective at mildly acidic pH; selective for imines over aldehydes/ketones. | Highly toxic (releases HCN at low pH); requires careful handling. | Methanol or ethanol solvent, pH 4-6. |
| Sodium Borohydride (NaBH4) | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde if imine formation is slow. | Methanol or ethanol solvent; often added after imine pre-formation. |
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low-yield issues.
Problem: Low Conversion of Starting Material
If you observe a significant amount of unreacted this compound after the reaction:
-
Verify Imine Formation: Before adding the reducing agent, you can often monitor the formation of the imine intermediate by TLC or NMR. If imine formation is slow or incomplete:
-
Check pH: The optimal pH for imine formation is typically weakly acidic (4-6). You can add a catalytic amount of acetic acid.
-
Remove Water: The formation of an imine is a condensation reaction that releases water. Using a dehydrating agent like molecular sieves can drive the equilibrium towards the product.
-
-
Re-evaluate Reaction Time: The reaction may require more time for complete conversion. Monitor the reaction progress by TLC at regular intervals.
Problem: Formation of Multiple Products/Byproducts
If your crude product shows a complex mixture on TLC or NMR:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can often improve selectivity and reduce the rate of side reactions.
-
Change the Order of Addition: Consider pre-forming the imine by stirring the aldehyde and amine together for a period (e.g., 30-60 minutes) before adding the reducing agent. This can minimize the direct reduction of the starting aldehyde.
-
Use a Milder Reducing Agent: If you are using a strong reducing agent like NaBH4, switch to a more selective one like STAB.
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol provides a starting point for the derivatization of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and the amine (1.1 equivalents) in the chosen solvent (DCM or DCE) under an inert atmosphere (N2 or Ar).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.3 equivalents) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Reductive amination workflow using STAB.
Caption: Troubleshooting logic for low reaction yields.
Validation & Comparative
A Comparative Guide to the Biological Activity of Indole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Indole aldehydes, a class of heterocyclic organic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This guide provides a comparative overview of the biological properties of various indole aldehyde isomers, supported by experimental data. The information presented herein is intended to assist researchers in identifying promising candidates for further investigation in drug discovery and development.
Overview of Biological Activities
Indole aldehydes exhibit a wide spectrum of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities. The position of the aldehyde group on the indole ring significantly influences the compound's biological profile. While indole-3-aldehyde (I3A) is the most extensively studied isomer, other positional isomers also demonstrate noteworthy biological potential.
Data Presentation
The following tables summarize the quantitative data on the biological activities of different indole aldehydes. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Antimicrobial Activity of Indole Aldehydes and Their Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indole-3-carboxaldehyde derivative | Staphylococcus aureus | 6.25-100 | [1] |
| Indole-3-carboxaldehyde derivative | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [1] |
| Indole-3-carboxaldehyde derivative | Escherichia coli | 6.25-100 | [1] |
| Indole-3-carboxaldehyde derivative | Bacillus subtilis | 6.25-100 | [1] |
| Indole-3-carboxaldehyde derivative | Candida albicans | 6.25-100 | [1] |
| Indole-2-carboxamide derivative | Mycobacterium tuberculosis | 0.00195-0.625 | [2] |
| Indole-2-carboxamide derivative | Non-tuberculous mycobacteria (NTM) | 0.0039-0.625 | [2] |
| Indole-3-carboxaldehyde | Fusarium solani | EC50: 59.56 | [3] |
Table 2: Antioxidant Activity of Indole Aldehydes and Their Derivatives
| Compound | Assay | IC50 (µM/ml) | Reference |
| Indole-3-carboxaldehyde derivative (5f) | DPPH | 8 ± 0.9 | |
| Indole-3-carboxaldehyde derivative (5f) | LPO inhibition | 7 ± 0.1 | |
| Indole-3-carboxaldehyde derivative (5g) | DPPH | 13 ± 0.2 | |
| Indole-3-carboxaldehyde derivative (5g) | LPO inhibition | 16 ± 0.9 | |
| Indole-3-carboxaldehyde derivative (5a) | DPPH | 18 ± 0.1 | |
| Indole-3-carboxaldehyde derivative (5a) | LPO inhibition | 24 ± 0.3 | |
| BHA (standard) | DPPH | 11 ± 0.5 | |
| BHA (standard) | LPO inhibition | 9 ± 0.1 |
Table 3: Cytotoxicity of Indole Aldehydes and Their Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Indole-3-carboxaldehyde derivative (5f) | MCF-7 (Breast Cancer) | 13.2 | [4] |
| Indole-3-carboxaldehyde derivative (5f) | MDA-MB-468 (Breast Cancer) | 8.2 | [4] |
| Indole-3-carboxaldehyde | RAW264.7 (Macrophage) | No effect up to 80 µM | [5] |
| Indole-3-carboxaldehyde | Caco-2 (Colon Cancer) | No effect up to 40 µM | [5] |
Signaling Pathways
Indole-3-aldehyde has been shown to modulate several key signaling pathways involved in inflammation and immune response.
Indole-3-aldehyde activates the Aryl Hydrocarbon Receptor (AhR), which can lead to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. This results in the reduced expression of pro-inflammatory cytokines.[6]
Indole-3-aldehyde has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the TLR4/NF-κB/p38 signaling pathway.[7] This leads to a decrease in the production of inflammatory mediators.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Indole aldehyde compound stock solution
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the indole aldehyde compound in the broth medium in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted inoculum to each well containing the compound dilutions, the positive control, and the negative control.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH solution in methanol or ethanol (e.g., 0.1 mM)
-
Indole aldehyde compound stock solution in a suitable solvent
-
Positive control (e.g., ascorbic acid, BHA)
-
Methanol or ethanol
-
96-well microtiter plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare various concentrations of the indole aldehyde compound and the positive control in the solvent.
-
Add a fixed volume of the DPPH solution to each well or cuvette.
-
Add the different concentrations of the test compounds and the positive control to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the compound.[8]
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
96-well cell culture plates
-
Culture medium
-
Indole aldehyde compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indole aldehyde compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be calculated.
Conclusion
This guide provides a comparative analysis of the biological activities of various indole aldehydes, highlighting their potential as lead compounds in drug discovery. The provided data and experimental protocols serve as a valuable resource for researchers in the field. Further investigations, particularly direct comparative studies under standardized conditions, are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.
References
- 1. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Indole-2-carboxaldehyde | 19005-93-7 [chemicalbook.com]
- 8. derpharmachemica.com [derpharmachemica.com]
A Comparative Analysis of 1H-Indole-3-propanal and Indole-3-acetaldehyde in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two indole derivatives: 1H-Indole-3-propanal and indole-3-acetaldehyde. While both are structurally related to the essential amino acid tryptophan, the available scientific literature reveals a significant disparity in the depth of their biological characterization. This document summarizes the existing experimental data, with a notable focus on indole-3-acetaldehyde due to a scarcity of research on this compound.
Introduction
Indole derivatives are a class of bioactive compounds with diverse physiological roles. They are metabolites of tryptophan and are known to interact with various cellular signaling pathways. Indole-3-acetaldehyde is a well-established intermediate in auxin biosynthesis in plants and a metabolite of tryptophan in mammals. In contrast, this compound is a less-studied analog, with limited information available regarding its biological effects. This guide aims to present the current state of knowledge on both compounds to aid researchers in their experimental design and drug discovery efforts.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for indole-3-acetaldehyde. At present, there is a notable absence of published bioassay data for this compound in the reviewed scientific literature.
Table 1: Cytotoxicity of Indole-3-acetaldehyde in Human Colorectal Cancer Cell Lines
| Cell Line | Assay | Concentration (µmol/L) | Effect | Citation |
| HCT116 | Cytotoxicity Assay | 50 | Significant decrease in cell viability | [1][2][3] |
| HCT116 | Cytotoxicity Assay | 100 | Further significant decrease in cell viability | [1][2][3] |
| DLD-1 | Cytotoxicity Assay | 50 | Significant decrease in cell viability | [1][2][3] |
| DLD-1 | Cytotoxicity Assay | 100 | Further significant decrease in cell viability | [1][2][3] |
Table 2: Pro-apoptotic Activity of Indole-3-acetaldehyde
| Cell Line | Assay | Concentration (µmol/L) | Apoptotic Cell Population (%) | Citation |
| HCT116 | Annexin V/PI Staining | 50 | 19.08 ± 2.17 | [1][2] |
| HCT116 | Annexin V/PI Staining | 100 | 24.63 ± 0.75 | [1][2] |
| DLD-1 | Annexin V/PI Staining | 50 | No significant effect | [1][2] |
| DLD-1 | Annexin V/PI Staining | 100 | No significant effect | [1][2] |
Table 3: Pro-invasive Potential of Indole-3-acetaldehyde
| Cell Line | Assay | Concentration (µmol/L) | Observation | Citation |
| HCT116 | Transwell Invasion Assay | ≥ 25 | Promotes cell invasion | [1][2][3] |
| DLD-1 | Transwell Invasion Assay | ≥ 25 | Promotes cell invasion | [1][2][3] |
| HCT116 | Transwell Invasion Assay | < 12.5 | No pro-invasive effect | [1][2] |
Table 4: Aryl Hydrocarbon Receptor (AhR) Activation by Indole-3-acetaldehyde
| Cell Line | Assay | Concentration (µmol/L) | Fold Change in CYP1A1 mRNA | Citation |
| HCT116 | qRT-PCR | 50 | 2.297 ± 0.315 | [1][2] |
| HCT116 | qRT-PCR | 100 | 2.331 ± 0.338 | [1][2] |
Signaling Pathways
Indole-3-acetaldehyde has been shown to exert some of its biological effects through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The canonical pathway is depicted below.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[4][5][6][7][8]
Materials:
-
96-well microtiter plates
-
Cells of interest (e.g., HCT116, DLD-1)
-
Culture medium
-
Test compounds (this compound, indole-3-acetaldehyde)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Washing solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 48 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Cells of interest
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with test compounds for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Transwell Invasion Assay
This assay measures the invasive potential of cells through a basement membrane matrix.[11][12][13][14][15]
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% FBS)
-
Cells of interest
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain (0.1%)
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and incubate at 37°C for at least 2 hours to allow for gelling.
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve for 24 hours. Harvest the cells and resuspend them in serum-free medium.
-
Cell Seeding: Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate. Seed the serum-starved cells in the upper chamber of the coated inserts.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Removal of Non-invaded Cells: Carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
Conclusion and Future Directions
The available scientific evidence robustly demonstrates that indole-3-acetaldehyde possesses significant, albeit dose-dependent, biological activities. It exhibits cytotoxicity and induces apoptosis in colorectal cancer cells, and at higher concentrations, can promote cell invasion. These effects are, at least in part, mediated through the Aryl Hydrocarbon Receptor signaling pathway.
In stark contrast, there is a profound lack of data on the biological effects of this compound. This knowledge gap prevents a direct comparison of the two molecules in bioassays. The structural similarity between this compound and other bioactive indoles, such as indole-3-propionic acid, suggests that it may also possess important biological functions.
Therefore, future research should be directed towards a comprehensive evaluation of the bioactivity of this compound. We recommend that researchers in the fields of pharmacology, toxicology, and drug discovery consider investigating the effects of this compound in a range of bioassays, including but not limited to, cytotoxicity, apoptosis, cell migration and invasion, and its potential interaction with key signaling pathways such as the AhR pathway. Such studies are crucial for a complete understanding of the structure-activity relationships within this class of indole derivatives and for the potential identification of new therapeutic leads.
References
- 1. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. abcam.com [abcam.com]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. zellx.de [zellx.de]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 13. Transwell invasion and migration assay [bio-protocol.org]
- 14. snapcyte.com [snapcyte.com]
- 15. pharm.ucsf.edu [pharm.ucsf.edu]
A Comparative Analysis of Tryptophan Metabolite Effects on Immune Regulation
For Researchers, Scientists, and Drug Development Professionals
Tryptophan, an essential amino acid, is a critical precursor to a diverse array of bioactive metabolites that play pivotal roles in immune homeostasis and disease. The catabolism of tryptophan occurs primarily through three major routes: the kynurenine pathway, the serotonin pathway, and the indole pathway, the latter being predominantly mediated by the gut microbiota. Metabolites from these pathways can exert distinct and sometimes opposing effects on the immune system, making them a compelling area of study for therapeutic development in inflammatory diseases, cancer, and neurological disorders. This guide provides a comparative overview of the immunomodulatory effects of key tryptophan metabolites, supported by experimental data and detailed methodologies.
Comparative Effects of Tryptophan Metabolites on Immune Cells
The functional outcomes of tryptophan metabolism are highly dependent on the specific metabolites produced and the cellular context. The following tables summarize the quantitative effects of representative metabolites from the kynurenine, indole, and serotonin pathways on various immune cell functions.
| Kynurenine Pathway Metabolites: Effects on T-Cell Proliferation | |||
| Metabolite | Immune Cell Type | Effect | Potency (IC50) |
| L-Kynurenine | Human Peripheral Blood T-Cells (stimulated with allogeneic Dendritic Cells) | Inhibition of proliferation | 157 µM[1] |
| L-Kynurenine | Human Peripheral Blood T-Cells (stimulated with anti-CD3 mAb) | Inhibition of proliferation | 553 µM[1] |
| 3-Hydroxykynurenine (3HK) | Human Peripheral Blood T-Cells (stimulated with anti-CD3 mAb) | Inhibition of proliferation | 187 µM[1] |
| 3-Hydroxykynurenine (3HK) | Murine CD4+ T-Cells (stimulated with anti-CD3/CD28 beads) | Inhibition of proliferation | ~70 µM[2] |
| 3-Hydroxyanthranilic Acid (3-HAA) | Human Peripheral Blood T-Cells (stimulated with anti-CD3 mAb) | Inhibition of proliferation | 96 µM[1] |
| 3-Hydroxyanthranilic Acid (3-HAA) | Murine CD4+ T-Cells (stimulated with anti-CD3/CD28 beads) | Inhibition of proliferation | ~30 µM[2] |
| Indole Pathway Metabolites: Anti-Inflammatory Effects | |||
| Metabolite | Immune Cell Type | Experimental Model | Observed Effects |
| Indole-3-Acetic Acid (IAA) | Murine Macrophage Cell Line (RAW264.7) | LPS-induced inflammation | Significant reduction in IL-1β, IL-6, and MCP-1 expression[3] |
| Indole-3-Aldehyde (I3A) | Murine Macrophage Cell Line (RAW264.7) | LPS-induced inflammation | Reduction in IL-6, IL-1β, and TNF-α protein levels[4] |
| Indole-3-Propionic Acid (IPA) | Weaned Piglets | Dietary supplementation | Reduced intestinal inflammation and oxidative stress[5] |
| Serotonin Pathway Metabolites: Immunomodulatory Effects | |||
| Metabolite | Immune Cell Type | Experimental Model | Observed Effects |
| Serotonin (5-HT) | Human Monocytes | LPS-primed | Modulates the release of IL-1β, IL-6, IL-8, IL-12p40, and TNF-α[1] |
| Serotonin (5-HT) | Murine Peritoneal Macrophages | In vitro phagocytosis assay | Dose-dependent increase in phagocytic activity (EC50 = 9 x 10⁻⁷ M)[6] |
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of tryptophan metabolites are often mediated through the activation or inhibition of specific signaling pathways. The Aryl hydrocarbon Receptor (AhR) and the Nuclear Factor-kappa B (NF-κB) are two of the most prominent pathways involved.
The following diagram illustrates a general experimental workflow for investigating the effects of tryptophan metabolites on immune cell function.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol outlines the measurement of T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution by flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)
-
Complete RPMI-1640 medium
-
T-cell stimulus (e.g., anti-CD3/CD28 beads or phytohemagglutinin (PHA))
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, purify from PBMCs using magnetic-activated cell sorting (MACS).
-
CFSE Staining:
-
Resuspend cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to a final concentration of 1-5 µM.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.
-
Incubate for 5 minutes on ice.
-
Wash the cells twice with complete medium to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled cells in complete medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add the desired tryptophan metabolite at various concentrations.
-
Add the T-cell stimulus (e.g., anti-CD3/CD28 beads).
-
Culture for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies for cell surface markers (e.g., CD3, CD4, CD8) if desired.
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data to identify distinct peaks of fluorescence corresponding to successive generations of proliferating cells.
-
Protocol 2: Macrophage Anti-Inflammatory Activity Assay
This protocol describes a method to assess the anti-inflammatory effects of tryptophan metabolites on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary macrophages
-
Complete DMEM medium
-
LPS from E. coli
-
Tryptophan metabolite of interest
-
ELISA kits for cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Griess Reagent for nitric oxide measurement
Procedure:
-
Cell Culture: Plate macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the tryptophan metabolite for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include a vehicle control (no metabolite) and an unstimulated control (no LPS).
-
-
Supernatant Collection: Collect the cell culture supernatants and store at -80°C for cytokine and nitric oxide analysis.
-
Cytokine Measurement: Quantify the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Determine the concentration of nitrite, a stable product of nitric oxide, in the supernatants using the Griess Reagent system.
-
Data Analysis: Compare the levels of cytokines and nitric oxide in the metabolite-treated groups to the LPS-only control to determine the anti-inflammatory activity.
Protocol 3: Analysis of Tryptophan Metabolites by LC-MS/MS
This protocol provides a general workflow for the quantification of tryptophan metabolites in cell culture supernatants using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell culture supernatants
-
Internal standards (stable isotope-labeled versions of the metabolites)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw cell culture supernatant samples on ice.
-
To 100 µL of supernatant, add an internal standard mixture.
-
Precipitate proteins by adding 400 µL of cold ACN.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 0.1% FA in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using a C18 reversed-phase column with a gradient elution of water and ACN, both containing 0.1% FA.
-
Detect the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.
-
References
- 1. 5-Hydroxytryptamine modulates cytokine and chemokine production in LPS-primed human monocytes via stimulation of different 5-HTR subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mucosalimmunology.ch [mucosalimmunology.ch]
- 3. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - GT [thermofisher.com]
- 4. Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-propionic acid enhances growth performance and reduces diarrhea via modulating redox status and intestinal inflammation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin upregulates the activity of phagocytosis through 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Validation for 1H-Indole-3-propanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key in vitro assays for validating the biological activity of 1H-Indole-3-propanal and related indole compounds. Due to the limited specific experimental data on this compound, this document leverages data from closely related indole aldehydes, such as indole-3-carboxaldehyde and indole-3-acetaldehyde, to provide a valuable comparative context.
Data Presentation: Comparative Analysis of In Vitro Assays
The following tables summarize the performance of various in vitro assays for assessing the cytotoxicity, antioxidant, anti-inflammatory, and Aryl Hydrocarbon Receptor (AhR) activation potential of indole aldehydes.
Table 1: Cytotoxicity of Indole Aldehydes in Cancer Cell Lines
| Compound | Assay Type | Cell Line | Endpoint | Result | Reference |
| Indole-3-acetaldehyde (IAAD) | Cytotoxicity | HCT116 and DLD-1 (Colorectal Cancer) | Cell Viability | Cytotoxic effects observed at concentrations < 12.5 µmol/L | [1][2] |
| Acetaldehyde | Cell Viability | PC12 (Pheochromocytoma) | IC50 | ~310.6 µM | [3] |
Table 2: Antioxidant Activity of Indole Aldehydes
| Compound | Assay Type | Principle | Result | Reference |
| Indole-3-carboxaldehyde derivatives | DPPH Radical Scavenging | Measures the ability to donate a hydrogen atom to the stable DPPH radical. | Showed significant antioxidant activity, with some derivatives outperforming the standard Butylated Hydroxyanisole (BHA). | [4][5][6] |
| Indole-3-carboxaldehyde derivatives | Microsomal Lipid Peroxidation (LPO) Inhibition | Measures the inhibition of lipid peroxidation in liver microsomes. | Demonstrated notable inhibition of lipid peroxidation. | [4] |
Table 3: Anti-inflammatory Activity of Indole Aldehydes
| Compound | Assay Type | Model | Endpoint | Result | Reference |
| Indole-3-aldehyde (IAld) | Cytokine Release | LPS-stimulated macrophages and in vivo colitis models | Inhibition of TNF-α, IL-1β, and IL-6 | Significantly reduced the expression of pro-inflammatory cytokines. | [7][8][9][10] |
Table 4: Aryl Hydrocarbon Receptor (AhR) Activation by Indoles
| Compound | Assay Type | Principle | Result | Reference |
| Indole | DRE-Luciferase Reporter Assay | Measures the activation of the AhR signaling pathway through a luciferase reporter gene. | EC50 of ~3 µM for inducing DRE-dependent luciferase activity. | [11] |
| Indole-3-aldehyde (IAld) | AhR Activation | Ligand for the Aryl Hydrocarbon Receptor (AhR). | Identified as an AhR agonist that promotes downstream signaling, including IL-22 production. | [11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
DPPH Radical Scavenging Antioxidant Assay
This assay evaluates the free radical scavenging capacity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 100 µL of the sample solution to 1.9 mL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol is used as a reference.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α Production
This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in immune cells stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like macrophages, leading to the production and release of inflammatory cytokines, including TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an ELISA kit.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of TNF-α production compared to the LPS-stimulated control and calculate the IC50 value.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This reporter gene assay determines if a compound can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
Principle: A cell line is engineered to contain a luciferase reporter gene under the control of a promoter with Dioxin Response Elements (DREs). When an AhR agonist binds to and activates the AhR, the AhR-ligand complex translocates to the nucleus and binds to the DREs, driving the expression of the luciferase gene. The resulting luminescence is proportional to the extent of AhR activation.
Protocol:
-
Cell Seeding: Seed the reporter cell line (e.g., HepG2-Luc) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound. A known AhR agonist (e.g., TCDD) is used as a positive control.
-
Incubation: Incubate the cells for 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein) and express the results as fold induction over the vehicle control. Determine the EC50 value (the concentration that produces 50% of the maximal response).
Mandatory Visualizations
Signaling Pathways
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: LPS-induced NF-κB Signaling Pathway for TNF-α Production.
Experimental Workflows
Caption: MTT Cytotoxicity Assay Workflow.
Caption: DPPH Antioxidant Assay Workflow.
References
- 1. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indole-3-Aldehyde alleviates lung inflammation in COPD through activating Aryl Hydrocarbon Receptor to inhibit HDACs/NF-κB/NLRP3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting the Aryl Hydrocarbon Receptor With Indole-3-Aldehyde Protects From Vulvovaginal Candidiasis via the IL-22-IL-18 Cross-Talk [frontiersin.org]
Comparative Guide to the Cross-Reactivity of 1H-Indole-3-propanal with Indole Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 1H-Indole-3-propanal with known indole receptors. Due to a notable gap in current research specifically targeting this compound, this document focuses on the established interactions of structurally similar indole derivatives.[1] The experimental data and methodologies presented for these analogous compounds serve as a foundational framework for investigating the binding profile and functional activity of this compound.
Overview of Indole Derivatives and Receptor Interactions
Indole and its derivatives are significant signaling molecules across various biological systems, from bacteria to humans.[2][3] They interact with a range of receptors, influencing physiological and pathological processes. While direct data for this compound is scarce, its structural similarity to other 3-substituted indoles suggests potential interactions with receptors known to bind these compounds. The primary focus for such potential cross-reactivity includes the Aryl Hydrocarbon Receptor (AhR) and bacterial signaling proteins.
Comparative Analysis of Indole Derivatives
To contextualize the potential activity of this compound, the following table summarizes the known interactions of key indole derivatives with the Aryl Hydrocarbon Receptor (AhR), a prominent receptor for many indole metabolites.
Table 1: Comparative Receptor Interaction of Indole Derivatives with the Aryl Hydrocarbon Receptor (AhR)
| Compound | Receptor | Assay Type | Species | EC50 / IC50 / Kd | Efficacy | Reference |
| Indole-3-acetic acid (IAA) | AhR | Reporter Gene Assay | Human | ~30 µM (EC50) | Agonist | [4] |
| Indole-3-propionic acid (IPA) | TrpR | Isothermal Titration Calorimetry | E. coli | - | Pseudo-repressor | [5] |
| Indole-3-carboxaldehyde (I3A) | AhR | Reporter Gene Assay | Human | Not specified | Agonist | [6][7] |
| Tryptophan | TrpR | - | E. coli | - | Native Ligand | [5] |
Note: The table highlights the diversity of indole derivative interactions. Data for direct, quantitative comparison is often context-dependent and varies between studies. TrpR (Tryptophan repressor) is included as a key indole-binding receptor in bacteria.
Experimental Protocols for Determining Cross-Reactivity
The following are detailed methodologies for key experiments to assess the binding affinity and functional activity of this compound.
Radioligand Binding Assay for Receptor Affinity
This protocol is adapted for determining the binding affinity (Ki) of a test compound (e.g., this compound) by its ability to compete with a known radiolabeled ligand for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a target indole receptor.
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., Sigma-1, Sigma-2, or AhR).
-
Radioligand specific for the target receptor (e.g., [³H]-(+)-pentazocine for Sigma-1 receptors).[8]
-
Test compound: this compound.
-
Incubation buffer.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
A generalized workflow for this process is illustrated below.
References
- 1. This compound | 360788-02-9 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1H-Indole-3-propanal: A Comparative Guide to Known Bioactive Indoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1H-Indole-3-propanal against well-established bioactive indole compounds. Due to a notable scarcity of direct research on the biological activities of this compound, this document leverages data from structurally similar and extensively studied indoles, namely Indole-3-carboxaldehyde and Indole-3-carbinol, to provide a predictive framework and guide future research. While this compound is primarily recognized as a chemical intermediate, its structural similarity to other bioactive indoles suggests a potential for untapped pharmacological significance.[1]
Introduction to Bioactive Indoles
The indole scaffold, a bicyclic structure composed of a benzene and a pyrrole ring, is a privileged motif in a vast number of natural and synthetic molecules with significant biological activities.[1] Present in over 4,100 known compounds, indole alkaloids are celebrated for their potent physiological effects and therapeutic applications.[1] Many indole derivatives exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]
Physicochemical Properties
A foundational aspect of understanding a compound's potential bioactivity lies in its physicochemical properties. Below is a summary of the available data for this compound and its comparators.
| Property | This compound | Indole-3-carboxaldehyde | Indole-3-carbinol |
| IUPAC Name | 3-(1H-indol-3-yl)propanal | 1H-indole-3-carbaldehyde | (1H-indol-3-yl)methanol |
| Molecular Formula | C₁₁H₁₁NO | C₉H₇NO | C₉H₉NO |
| Molecular Weight | 173.21 g/mol | 145.16 g/mol | 147.17 g/mol |
| Structure |
Comparative Bioactivity Profile
While experimental data for this compound is lacking, we can infer its potential bioactivity by examining its close structural analog, Indole-3-carboxaldehyde, and the well-researched Indole-3-carbinol.
| Biological Activity | Indole-3-carboxaldehyde | Indole-3-carbinol | Potential for this compound |
| Anti-inflammatory | Yes. Reduces inflammatory responses and restores intestinal epithelial barrier function.[4] Inhibits inflammatory response in macrophages.[5] | Yes. Exhibits anti-inflammatory properties. | High. The indole core and the side chain's potential for metabolic conversion suggest anti-inflammatory potential. |
| Anticancer | Yes. Derivatives show anti-cancer properties.[2] | Yes. A promising chemopreventive agent with in vivo efficacy in various animal models.[6] | Moderate to High. Worthy of investigation based on the activities of related indoles. |
| Antioxidant | Yes. Possesses antioxidant properties.[7] | Yes. | High. The indole nucleus is known to have antioxidant capabilities. |
| Antimicrobial | Yes. Derivatives exhibit antibacterial and antifungal activities.[2] | Yes. | Moderate to High. A common property among indole derivatives. |
| Aryl Hydrocarbon Receptor (AhR) Agonist | Yes. Activates the AhR signaling pathway.[4] | Yes. | High. The indole structure is a key feature for AhR ligands. |
Signaling Pathways of Bioactive Indoles
Understanding the signaling pathways modulated by bioactive indoles is crucial for elucidating their mechanisms of action.
Indole-3-carboxaldehyde: Anti-inflammatory Signaling
Indole-3-carboxaldehyde has been shown to mitigate inflammatory responses through the modulation of the NF-κB and MAPK signaling pathways, often in an Aryl Hydrocarbon Receptor (AhR) dependent manner.[4] It has also been found to inhibit the NLRP3 inflammasome.[8]
Caption: Anti-inflammatory signaling of Indole-3-carboxaldehyde.
Indole-3-carbinol: Anticancer Signaling
Indole-3-carbinol and its derivatives exert anticancer effects by modulating a wide array of signaling pathways involved in cell proliferation, survival, and apoptosis.[6]
Caption: Anticancer signaling pathways of Indole-3-carbinol.
Proposed Experimental Workflow for this compound
To address the knowledge gap surrounding this compound, a systematic experimental approach is necessary. The following workflow is proposed for its initial characterization.
Caption: Proposed workflow for bioactive characterization.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to assess the bioactivity of indole compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Sample Incubation: Add cell culture supernatants or standards to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody, followed by incubation for 1-2 hours.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate, followed by incubation for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Reaction Termination: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate cytokine concentrations based on the standard curve.
Conclusion and Future Directions
While there is a significant lack of direct experimental evidence for the bioactivity of this compound, its structural relationship to potent bioactive indoles like Indole-3-carboxaldehyde and Indole-3-carbinol provides a strong rationale for its investigation. The comparative data and proposed experimental workflows in this guide offer a foundational framework for researchers to explore the therapeutic potential of this understudied molecule. Future research should focus on a systematic evaluation of its anti-inflammatory, anticancer, and antioxidant properties, as well as its interaction with key signaling pathways such as AhR and NF-κB. Such studies are crucial to unlock the potential of this compound as a novel bioactive compound.
References
- 1. This compound | 360788-02-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potent indole-3-carbinol derived antitumor agent with pleiotropic effects on multiple signaling pathways in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
In Vivo Validation of 1H-Indole-3-propanal: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the in vivo activity of 1H-Indole-3-propanal (also known as indole-3-carboxaldehyde, I3A or IAld) with other bioactive indole derivatives, including Indole-3-propionic acid (IPA) and Indole-3-carbinol (I3C). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data from animal models.
Comparative Efficacy of Indole Derivatives in Animal Models
This compound and other indole derivatives have been investigated for their therapeutic potential in a variety of disease models. While all are metabolites of tryptophan, their in vivo effects can differ significantly.
This compound (I3A/IAld) has demonstrated protective effects in models of intestinal inflammation and metabolic syndrome.[1][2] Its primary mechanism of action is believed to be through the activation of the Aryl Hydrocarbon Receptor (AhR), which plays a key role in maintaining intestinal homeostasis.[1][2] In a lipopolysaccharide (LPS)-induced intestinal inflammation model, IAld was shown to alleviate inflammation by inhibiting ROS production and the activation of the NLRP3 inflammasome.[1] However, in a fiber-free diet-induced model of intestinal distress, I3A did not show beneficial effects on intestinal health, despite stimulating GLP-1 secretion in vitro.[3]
Indole-3-propionic acid (IPA) has shown promise in models of colitis and sepsis.[4][5] In a dextran sulfate sodium (DSS)-induced colitis model, IPA treatment significantly improved survival, with its protective effects attributed to enhancing the intestinal barrier rather than direct anti-inflammatory actions.[4] In a sepsis model, IPA administration was associated with a higher survival rate and lower levels of serum inflammatory mediators.[5] Like I3A, IPA is also known to be a ligand for the AhR.[6]
Indole-3-carbinol (I3C) is another well-studied indole derivative, primarily for its anti-cancer properties. In transgenic adenocarcinoma of the mouse prostate (TRAMP) models, I3C has been shown to inhibit prostate cancer development.[7] Its mechanisms of action include the upregulation of the Nrf2-mediated anti-oxidative stress pathway and the modulation of cell cycle and apoptosis signaling pathways.[7]
The following tables summarize the quantitative data from key in vivo studies to facilitate a direct comparison of these compounds.
Data Presentation
Table 1: Effects of this compound (IAld) on LPS-Induced Intestinal Inflammation in Mice
| Parameter | Control Group | LPS Treatment Group | LPS + IAld (50 mg/kg) Treatment Group |
| Survival Rate | 100% | 75% | 100% |
| Serum IL-6 (pg/mL) | Undetectable | ~1500 | ~500 |
| Serum TNF-α (pg/mL) | Undetectable | ~800 | ~300 |
Data extracted from a study using C57BL/6 mice with LPS-induced intestinal inflammation.[1]
Table 2: Effects of Indole-3-propionic acid (IPA) in a Sepsis Mouse Model
| Parameter | Sham-operated Control | Sepsis Model (Saline) | Sepsis Model + IPA |
| Survival Rate (at 72h) | 100% | 20% | 60% |
| Serum Procalcitonin (ng/mL) | ~0.5 | ~4.5 | ~2.0 |
| Serum LPS (EU/mL) | ~0.1 | ~0.8 | ~0.3 |
Data from a cecal ligation and puncture (CLP) induced sepsis model in mice.[5]
Table 3: Effects of Indole-3-carbinol (I3C) on Prostate Tumorigenesis in TRAMP Mice
| Parameter | Control Diet | 1% I3C Supplemented Diet |
| Prostate Tumor Incidence | 100% | 50% |
| Prostate Tumor Weight (mg) | ~1500 | ~500 |
| Nrf2 Protein Expression (fold change) | 1 | ~2.5 |
Data from a study on transgenic adenocarcinoma of the mouse prostate (TRAMP) mice fed with an I3C supplemented diet.[7]
Experimental Protocols
LPS-Induced Intestinal Inflammation Model (for this compound)
-
Animal Model: 6-8 week-old male C57BL/6 mice.[1]
-
Induction of Inflammation: A single intraperitoneal injection of Lipopolysaccharide (LPS) at a dose of 20 mg/kg body weight.[1]
-
Treatment: this compound (IAld) was administered at a dose of 50 mg/kg body weight. The route of administration was not explicitly stated in the provided text but is often oral gavage or intraperitoneal injection in such studies.
-
Duration: The experiment typically lasts for 24-48 hours, with outcomes measured at specific time points post-LPS injection.
-
Outcome Measures: Survival rate, serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) measured by ELISA, and histological analysis of intestinal tissue.[1]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model (for Indole-3-propionic acid)
-
Animal Model: Gnotobiotic mice colonized with a defined moderately diverse microbiota.[4]
-
Induction of Colitis: Administration of DSS in the drinking water. The concentration and duration can vary, for example, 3% DSS for 7 days.
-
Treatment: Indole-3-propionic acid (IPA) is typically administered via oral gavage or in the drinking water.
-
Outcome Measures: Survival rates, body weight changes, disease activity index (DAI) score (which includes stool consistency and presence of blood), colon length, and histological assessment of colon inflammation.[4]
Transgenic Adenocarcinoma of Mouse Prostate (TRAMP) Model (for Indole-3-carbinol)
-
Animal Model: TRAMP mice, which spontaneously develop prostate cancer.[7]
-
Treatment: Indole-3-carbinol (I3C) was provided as a 1% supplemented diet.[7]
-
Duration: Mice were fed the experimental diet for 12 or 16 weeks.[7]
-
Outcome Measures: Prostate tumor incidence and weight, and molecular analysis of prostate tissues for the expression of key proteins like Nrf2 and markers of cell cycle and apoptosis via Western blot and qPCR.[7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: A generalized experimental workflow for in vivo validation studies.
Caption: Signaling pathway of this compound in intestinal inflammation.
Conclusion
The in vivo validation of this compound reveals its potential as a therapeutic agent, particularly in the context of intestinal inflammation and metabolic disorders, largely through its interaction with the Aryl Hydrocarbon Receptor. However, its efficacy may be context-dependent, as evidenced by the lack of effect in a fiber-free diet model.[3] In comparison, other indole derivatives like Indole-3-propionic acid and Indole-3-carbinol have demonstrated robust protective effects in different disease models, highlighting the diverse biological activities within this class of tryptophan metabolites.[4][5][7] Further research is warranted to fully elucidate the therapeutic potential and optimize the delivery of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Indole-3-carboxyaldehyde does not reverse the intestinal effects of fiber-free diet in mice [frontiersin.org]
- 4. Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-Propionic Acid as a Potential Therapeutic Agent for Sepsis-Induced Gut Microbiota Disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
A Comparative Analysis of Synthetic Routes to Indole-3-Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Indole-3-aldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its formyl group serves as a versatile handle for further molecular elaborations. Consequently, the efficient and scalable synthesis of this key building block is of paramount importance. This guide provides a comparative analysis of the most common synthetic routes to indole-3-aldehydes, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the various synthetic methods discussed in this guide. The Vilsmeier-Haack reaction stands out for its high yields and reliability, establishing it as the benchmark method for the synthesis of indole-3-aldehydes.
| Synthetic Method | Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF | ~97%[1] | 2-3 hours | High yield, reliable, scalable | Use of corrosive POCl₃ |
| Catalytic Vilsmeier-Haack | 3-methyl-1-phenyl-2-phospholene 1-oxide, DEBM, PhSiH₃, DMF-d₇ | 75-77%[2] | 16 hours | Milder conditions, catalytic | Longer reaction time, more complex reagents |
| Iron-Catalyzed Formylation | FeCl₃, Formaldehyde, Aqueous Ammonia | up to 93%[3] | Short | Environmentally benign, inexpensive catalyst | Requires elevated temperature (130 °C) |
| Sommelet Reaction | Hexamethylenetetramine (HMTA), silica-supported ceric ammonium nitrate (CAN-SiO₂) on Gramine | 81%[4] | - | Good yield from a readily available precursor | Requires preparation of gramine |
| Oxidation of Gramine Methiodide | Sodium nitrite, DMF | 68%[4] | - | Simple oxidation step | Requires preparation of the methiodide salt |
| Reimer-Tiemann Reaction | CHCl₃, KOH | Generally low for indoles | - | Classic method, readily available reagents | Low yields, formation of byproducts |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Generally low for indoles | - | One-pot procedure | Inefficient for non-activated arenes like indole |
| Oxidation of 3-Methylindole (Skatole) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 30%[5] | - | Direct oxidation of a simple precursor | Low yield |
| Grignard Reaction | Indole, Ethylmagnesium bromide, Formylating agent | Variable | - | C-C bond formation | Requires anhydrous conditions, multi-step |
High-Yield and Recommended Methods
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most widely employed and reliable method for the synthesis of indole-3-aldehydes, consistently providing near-quantitative yields.[1][4] The reaction involves the formylation of indole using a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).
Experimental Protocol (from Organic Syntheses[1])
-
Reagents:
-
Indole (100 g, 0.85 mole)
-
N,N-Dimethylformamide (DMF) (288 ml, 3.74 moles, freshly distilled)
-
Phosphorus oxychloride (POCl₃) (86 ml, 0.94 mole, freshly distilled)
-
Sodium hydroxide (375 g) in 1 L of water
-
Crushed ice
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool 288 ml of DMF in an ice-salt bath.
-
Slowly add 86 ml of POCl₃ to the cooled DMF with stirring over a period of 30 minutes.
-
Prepare a solution of 100 g of indole in 100 ml of DMF and add it to the Vilsmeier reagent over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to 35 °C and stir for an additional hour. The mixture will become a thick, canary-yellow paste.
-
Carefully add 300 g of crushed ice to the paste with vigorous stirring. This will result in a clear, cherry-red solution.
-
Transfer the solution to a larger flask containing 200 g of crushed ice.
-
Slowly add a solution of 375 g of sodium hydroxide in 1 L of water with efficient stirring.
-
Heat the resulting suspension to boiling, then cool to room temperature and refrigerate overnight.
-
Collect the precipitated product by filtration, wash thoroughly with water, and air-dry to yield approximately 120 g (97%) of indole-3-aldehyde. The product is typically pure enough for most applications but can be recrystallized from ethanol if desired.
-
Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of indole-3-aldehyde.
Catalytic Vilsmeier-Haack Reaction
A more recent development is a catalytic version of the Vilsmeier-Haack reaction, which avoids the use of stoichiometric amounts of POCl₃. This method utilizes a phospholene oxide catalyst in a P(III)/P(V)=O cycle.[2] While the reaction conditions are milder, the reaction time is significantly longer, and the yields are lower than the traditional method.
Experimental Protocol
A detailed experimental protocol for the synthesis of deuterated 1H-indole-3-carboxaldehyde via a catalytic Vilsmeier-Haack reaction is available in Organic Syntheses, 2024, 101, 21-33.[2] The reaction typically involves indole, a phospholene oxide catalyst, diethyl bromomalonate (DEBM), phenylsilane (PhSiH₃), and deuterated DMF in acetonitrile at room temperature for 16 hours, affording the product in 75-77% yield.
Reaction Mechanism
Caption: Simplified catalytic cycle for the Vilsmeier-Haack reaction.
Iron-Catalyzed C3-Formylation
An environmentally friendly alternative involves an iron-catalyzed C3-selective formylation of indoles using formaldehyde and aqueous ammonia, with air as the oxidant.[3] This method utilizes the inexpensive and non-toxic ferric chloride as a catalyst and offers good to excellent yields.
Experimental Protocol
A typical procedure involves heating a mixture of indole, formaldehyde, aqueous ammonia, and a catalytic amount of ferric chloride (FeCl₃) in DMF at 130 °C. The reaction proceeds to completion in a relatively short time, yielding the corresponding 3-formylindole in up to 93% yield.
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is generally preferred, several other methods can be employed for the synthesis of indole-3-aldehydes. These are often used when specific starting materials are available or when the harsh conditions of the Vilsmeier-Haack reaction are not tolerated by other functional groups in the molecule.
Sommelet Reaction of Gramine
The Sommelet reaction provides a good yield of indole-3-aldehyde from gramine, a readily available Mannich base of indole.[4] The reaction involves the formylation of gramine using hexamethylenetetramine (HMTA) and a silica-supported ceric ammonium nitrate (CAN-SiO₂) catalyst, affording the product in 81% yield.
Oxidation of Gramine Methiodide
An alternative route starting from gramine involves its conversion to the quaternary ammonium salt (gramine methiodide), followed by oxidation with sodium nitrite in DMF to give indole-3-aldehyde in 68% yield.[4]
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform and a strong base. While it can be applied to indoles, it is generally known to produce low yields of indole-3-aldehyde along with other byproducts, making it a less favorable choice for this specific transformation.[6]
Reaction Mechanism
Caption: Mechanism of the Reimer-Tiemann reaction on indole.
Duff Reaction
The Duff reaction is another classical formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium. Similar to the Reimer-Tiemann reaction, the Duff reaction is generally inefficient for the formylation of less activated aromatic systems like indole, resulting in low yields.
Oxidation of 3-Methylindole (Skatole)
Indole-3-aldehyde can be obtained by the direct oxidation of 3-methylindole (skatole). For instance, oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a mixture of tetrahydrofuran and water has been reported to yield the aldehyde in 30% yield.[5]
Grignard Reaction
The Grignard reaction offers a route to indole-3-aldehyde through the formation of an indolyl Grignard reagent, which is then reacted with a suitable formylating agent.[4] The indole is first deprotonated with a Grignard reagent like ethylmagnesium bromide to form the indolylmagnesium bromide. Subsequent reaction with a formylating agent, such as N,N-dimethylformamide or ethyl formate, followed by acidic workup, yields the desired aldehyde. This method requires strictly anhydrous conditions and is a multi-step process.
Conclusion
For the routine, high-yield synthesis of indole-3-aldehyde, the Vilsmeier-Haack reaction remains the method of choice due to its simplicity, scalability, and excellent yields.[1] For applications where the use of POCl₃ is a concern, the iron-catalyzed formylation presents a promising, environmentally benign alternative with comparable yields.[3] Other methods, such as the Sommelet reaction of gramine, can be useful in specific contexts. The classical Reimer-Tiemann and Duff reactions are generally not recommended for the preparation of indole-3-aldehyde due to their low efficiency with indole substrates. The selection of the most appropriate synthetic route will ultimately depend on the specific requirements of the research, including scale, substrate compatibility, and environmental considerations.
References
A Head-to-Head Comparison of Indole-3-Aldehydes in Anticancer Research
In the landscape of anticancer drug discovery, indole derivatives have emerged as a promising class of compounds. Among them, indole-3-aldehydes, including Indole-3-carboxaldehyde (I3C) and Indole-3-acetaldehyde (IAAD), have garnered significant attention for their potential as therapeutic agents. This guide provides a head-to-head comparison of these two key indole-3-aldehydes, summarizing their performance in anticancer studies, detailing the experimental methodologies used to evaluate them, and visualizing their known signaling pathways.
Quantitative Data Summary
While direct comparative studies evaluating multiple indole-3-aldehydes under identical conditions are limited, the existing literature provides valuable insights into their individual anticancer activities. The following tables summarize the quantitative data from various studies on I3C derivatives and IAAD.
Table 1: Anticancer Activity of Indole-3-carboxaldehyde (I3C) Derivatives
| Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | Not Specified | 13.2 | [1] |
| MDA-MB-468 (Breast) | Not Specified | 8.2 | [1] |
Note: The IC50 values presented are for a derivative of Indole-3-carboxaldehyde, as studies focusing on the parent compound's direct cytotoxicity with reported IC50 values were not prevalent in the reviewed literature. This highlights a research gap and suggests I3C is often used as a scaffold.
Table 2: Anticancer and Pro-invasive Effects of Indole-3-acetaldehyde (IAAD)
| Cancer Cell Line | Concentration (µmol/L) | Effect | Assay | Reference |
| HCT116 (Colorectal) | < 12.5 | Cytotoxic | Not Specified | [2][3][4] |
| ≥ 25 | Cytotoxic and promotes invasion | Not Specified | [2][3][4] | |
| DLD-1 (Colorectal) | ≥ 25 | Promotes invasion | Transwell Assay | [2] |
| CT26 (Mouse Colorectal) | Not Specified | Inhibited tumor growth in vivo | Syngeneic Mouse Model | [2] |
Experimental Protocols
The evaluation of the anticancer properties of indole-3-aldehydes involves a variety of established experimental protocols. Below are detailed methodologies for key assays cited in the research.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the indole-3-aldehyde derivative or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the percentage of cell viability and the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time, after which both adherent and floating cells are collected.
-
Cell Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The washed cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Invasion Assay (Transwell Assay)
This assay measures the invasive potential of cancer cells.
-
Chamber Preparation: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are placed in a 24-well plate.
-
Cell Seeding: Cancer cells, pre-treated with the indole-3-aldehyde or control, are seeded into the upper chamber of the Transwell insert in a serum-free medium.
-
Incubation: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum). The plate is incubated to allow the cells to invade through the Matrigel and the porous membrane.
-
Quantification: After incubation, non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Signaling Pathways and Mechanisms of Action
The anticancer effects of indole-3-aldehydes are mediated through the modulation of various signaling pathways. The Aryl Hydrocarbon Receptor (AhR) appears to be a common target for both I3C and IAAD.
Indole-3-carboxaldehyde (I3C) Signaling
Indole-3-carboxaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[5] Its anticancer activity is often linked to its ability to modulate AhR signaling, which can have diverse effects on cell proliferation, differentiation, and apoptosis.
Caption: Proposed signaling pathway for Indole-3-carboxaldehyde (I3C).
Indole-3-acetaldehyde (IAAD) Signaling
Indole-3-acetaldehyde also activates the AhR pathway.[2] Additionally, it has been shown to potentially bind to and modulate the activity of several other proteins, including Matrix Metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.[2][3][4]
Caption: Known and proposed signaling pathways for Indole-3-acetaldehyde (IAAD).
Experimental Workflow Visualization
The general workflow for evaluating the anticancer properties of indole-3-aldehydes follows a logical progression from in vitro to potentially in vivo studies.
Caption: General experimental workflow for anticancer evaluation.
Conclusion
Indole-3-carboxaldehyde and Indole-3-acetaldehyde both demonstrate notable anticancer potential, primarily through the activation of the Aryl Hydrocarbon Receptor. I3C is frequently utilized as a foundational structure for the synthesis of more complex and potent anticancer derivatives. In contrast, IAAD exhibits a more direct, yet complex, dose-dependent effect on cancer cells, with the capacity to be both cytotoxic and pro-invasive.
The data presented underscores the importance of further research to conduct direct head-to-head comparisons of these and other indole-3-aldehyde derivatives in a standardized panel of cancer cell lines and experimental conditions. Such studies would provide a clearer understanding of their relative potencies and therapeutic potential, guiding future drug development efforts in this promising class of compounds.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
Reproducibility of 1H-Indole-3-propanal Synthesis and Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and bioactivity of 1H-Indole-3-propanal, a member of the vast indole family of compounds. Due to a notable scarcity of direct research on this specific molecule, this document focuses on established, reproducible synthetic routes to analogous compounds and discusses the known bioactivities of structurally related indole derivatives to provide a predictive framework for the potential therapeutic applications of this compound.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is most reliably achieved through a multi-step process commencing with the readily available 1H-indole-3-carboxaldehyde. This method involves the extension of the carbon chain at the C3 position of the indole nucleus. The reproducibility of this pathway hinges on the efficiency of well-established organic reactions.
A prevalent and reproducible strategy involves an initial Vilsmeier-Haack formylation of indole to produce the key precursor, 1H-indole-3-carboxaldehyde.[1] This is followed by a Horner-Wadsworth-Emmons olefination to extend the carbon chain, a subsequent reduction of the resulting α,β-unsaturated ester, and a final oxidation to yield the desired aldehyde.
Table 1: Comparison of Key Synthesis Steps for this compound
| Step | Reaction | Key Reagents | Typical Yield | Purity | Reproducibility Notes |
| 1 | Vilsmeier-Haack Formylation | Indole, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | ~97% | High | A well-established and high-yielding reaction for formylating electron-rich heterocycles. The product is often of sufficient purity for subsequent steps after simple washing. |
| 2 | Horner-Wadsworth-Emmons Reaction | 1H-indole-3-carboxaldehyde, Triethyl phosphonoacetate, Sodium hydride (NaH) | Good to Excellent | High | This reaction is known for its high E-selectivity and the straightforward removal of the water-soluble phosphate byproduct, leading to a clean reaction profile. |
| 3 | Catalytic Hydrogenation | Ethyl (E)-3-(1H-indol-3-yl)acrylate, Hydrogen (H₂), Palladium on carbon (Pd/C) | High | High | A standard and highly efficient method for the saturation of alkenes. Careful monitoring is required to prevent over-reduction of the indole ring. |
| 4a | Ester Reduction | Ethyl 3-(1H-indol-3-yl)propanoate, Lithium aluminium hydride (LiAlH₄) | High | Good | A powerful reducing agent that effectively converts the ester to the corresponding primary alcohol. Requires anhydrous conditions and careful quenching. |
| 4b | Partial Ester Reduction | Ethyl 3-(1H-indol-3-yl)propanoate, Diisobutylaluminium hydride (DIBAL-H) | Moderate to Good | Good | Allows for the direct conversion of the ester to the aldehyde. Requires low temperatures (-78 °C) to prevent over-reduction to the alcohol. |
| 5 | Alcohol Oxidation | 3-(1H-indol-3-yl)propan-1-ol, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane | Good | Good | Mild oxidation methods that selectively convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. |
Experimental Protocols
Step 1: Synthesis of 1H-indole-3-carboxaldehyde (Vilsmeier-Haack Reaction)
A detailed and reproducible protocol for the Vilsmeier-Haack formylation of indole has been well-documented. In a typical procedure, phosphorus oxychloride is added to dimethylformamide at low temperatures to form the Vilsmeier reagent. Indole is then added, and the reaction mixture is stirred before being quenched with an aqueous base. The product, 1H-indole-3-carboxaldehyde, precipitates and can be collected by filtration in high yield and purity.
Step 2-5: Synthesis of this compound from 1H-indole-3-carboxaldehyde
Bioactivity of this compound: A Predictive Comparison
Direct experimental data on the bioactivity of this compound is conspicuously absent in the current body of scientific literature. However, the extensive research on its structural analogs, particularly indole-3-carboxaldehyde and other 3-substituted indoles, provides a strong basis for predicting its potential biological activities. The indole scaffold is a well-recognized pharmacophore, and its derivatives have demonstrated a wide array of pharmacological properties.
Table 2: Comparison of Known Bioactivities of Structurally Related Indole Derivatives
| Bioactivity | Indole-3-carboxaldehyde | Other 3-Substituted Indoles | Potential for this compound |
| Anticancer | Demonstrates cytotoxic effects against various cancer cell lines.[2] | Many derivatives show potent anticancer activity through various mechanisms. | High. The propanal side chain may influence cell permeability and target interaction. |
| Antimicrobial | Exhibits antibacterial and antifungal properties. | A broad spectrum of antimicrobial activity is reported for diverse indole derivatives. | High. The aldehyde functionality could contribute to its antimicrobial action. |
| Anti-inflammatory | Shows anti-inflammatory effects in cellular models. | Numerous indole compounds possess significant anti-inflammatory properties. | High. The molecule could modulate inflammatory pathways. |
| Antioxidant | Possesses radical scavenging activity. | The indole nucleus is known to be an effective antioxidant. | High. The N-H proton of the indole ring is a key contributor to this activity. |
Potential Signaling Pathways
Based on the known activities of related indole compounds, this compound could potentially modulate several key signaling pathways involved in disease. For instance, the anticancer effects of many indole derivatives are mediated through the induction of apoptosis via caspase activation and the modulation of cell survival pathways such as PI3K/Akt and MAPK.
Conclusion and Future Directions
While the synthesis of this compound can be reliably achieved through a multi-step process starting from 1H-indole-3-carboxaldehyde, a detailed, publicly available protocol with comprehensive quantitative data for each step is currently lacking. The reproducibility of the synthesis is high, given that it relies on well-established and understood chemical transformations.
The bioactivity of this compound remains largely unexplored. However, based on the extensive literature on structurally similar indole derivatives, it is highly probable that this compound possesses a range of valuable biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Future research should focus on:
-
Detailed Synthesis and Characterization: Publishing a comprehensive, step-by-step experimental protocol for the synthesis of this compound, including yields, purification methods, and full characterization data.
-
In-depth Bioactivity Screening: Performing a broad range of in vitro and in vivo bioactivity assays to determine the specific pharmacological profile of this compound.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects.
This foundational research is crucial for unlocking the potential of this compound as a novel therapeutic agent.
References
Safety Operating Guide
Proper Disposal of 1H-Indole-3-propanal: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. This guide provides essential procedural information for the disposal of 1H-Indole-3-propanal.
Crucial Note: A specific Safety Data Sheet (SDS) for this compound was not located in publicly available databases. The following procedures are based on general best practices for laboratory chemical waste disposal. It is imperative to obtain the specific SDS from the supplier of your this compound, as this document will contain detailed and substance-specific information crucial for safe handling and disposal.[1][2][3][4][5]
Step-by-Step Disposal Protocol
-
Waste Identification and Characterization:
-
A laboratory chemical is considered waste when it is no longer intended for use.[6]
-
Consult the supplier-provided Safety Data Sheet (SDS) to determine the specific hazards associated with this compound. This will inform the appropriate disposal route.
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE as specified in the SDS. This typically includes safety goggles, gloves, and a lab coat.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste program.[6][7]
-
Incompatible wastes must be kept separate to prevent dangerous reactions.[6][8] For example, acids should be stored separately from bases, and oxidizing agents from reducing agents.[8]
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container for waste collection. The original container is often a suitable choice if it is in good condition.[6][8][9] Food-grade containers are not acceptable.[8]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6][7][8] Abbreviations are not permissible.[6][7]
-
The label should also include the date when waste was first added to the container and the associated hazards (e.g., flammable, corrosive, toxic).[7][8]
-
-
Storage of Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8][10]
-
Keep the waste container securely closed except when adding waste.[6][9]
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.[6][9]
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]
-
Do not dispose of this compound down the drain or in regular trash unless explicitly authorized by your institution's EHS department and local regulations.[6][7]
-
Information to Prioritize in the Supplier's SDS
When you obtain the Safety Data Sheet for this compound, pay close attention to the following sections for disposal-related information.
| Section Number | Section Title | Key Information for Disposal |
| 2 | Hazard(s) Identification | Classification of the chemical's hazards (e.g., flammable, corrosive, toxic). |
| 7 | Handling and Storage | Incompatible materials and required storage conditions. |
| 8 | Exposure Controls/Personal Protection | Required Personal Protective Equipment (PPE) for safe handling. |
| 13 | Disposal Considerations | Specific guidance on appropriate disposal methods and regulatory requirements. |
General Chemical Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemicals.
Caption: A logical workflow for the proper disposal of laboratory chemical waste.
References
- 1. medprodisposal.com [medprodisposal.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. danielshealth.com [danielshealth.com]
- 5. actenviro.com [actenviro.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 1H-Indole-3-propanal
Disclaimer: No specific Safety Data Sheet (SDS) for 1H-Indole-3-propanal was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, namely 1H-Indole-3-carboxaldehyde and Indole-3-acetaldehyde. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a preferred source for laboratory safety and chemical handling, offering procedural guidance to ensure safe operational practices.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. Based on the hazards associated with analogous indole aldehydes, the following PPE is recommended when handling this compound.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and long-sleeved clothing. | Gloves must be inspected prior to use and selected according to EN 374.[1] |
| Respiratory Protection | In case of inadequate ventilation or potential for aerosol/dust formation, use a NIOSH-approved respirator. | Conforming to 29 CFR 1910.134.[1] |
Hazard Identification and First Aid
While specific toxicity data for this compound is not available, related compounds suggest potential hazards. Indole-3-carboxaldehyde, for instance, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][5] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is crucial for laboratory safety.
Step-by-Step Handling and Disposal Protocol
| Stage | Procedure |
| Receiving and Storage | Upon receipt, inspect the container for damage. Store in a cool, dry, and well-ventilated place, away from strong oxidizing and reducing agents.[4] Keep the container tightly closed.[2][5] |
| Preparation and Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors, mists, or gas.[3] Avoid formation of dust and aerosols.[3] Prevent contact with skin and eyes by wearing appropriate PPE.[1] |
| Spill Management | In case of a spill, evacuate the area. Use personal protective equipment.[3] For solid spills, sweep up and shovel into a suitable container for disposal.[4] Avoid generating dust.[5] Prevent the product from entering drains.[5] |
| Disposal | Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not dispose of with household garbage or allow it to reach the sewage system.[2] Contaminated packaging should be disposed of in the same manner as the product.[2] |
Logical Workflow for Handling this compound
The following diagram illustrates the logical steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
